2-bromo-N-(3,4-dimethylphenyl)acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7-3-4-9(5-8(7)2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKSINTWPCYINB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392268 | |
| Record name | 2-bromo-N-(3,4-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349120-87-2 | |
| Record name | 2-bromo-N-(3,4-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Basic Properties of 2-bromo-N-(3,4-dimethylphenyl)acetamide
This document provides a comprehensive technical overview of 2-bromo-N-(3,4-dimethylphenyl)acetamide, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this guide delves into the compound's core properties, synthesis, reactivity, and handling, grounding all information in established scientific principles and authoritative sources.
Section 1: Molecular Identity and Physicochemical Properties
This compound belongs to the class of α-haloacetamides, which are characterized by a halogen atom attached to the carbon adjacent to the amide carbonyl group. This specific substitution pattern is the primary determinant of its chemical reactivity and utility as a synthetic building block.
1.1. Chemical Structure and Identifiers
The molecular architecture consists of a 3,4-dimethylphenyl group attached to the nitrogen of an acetamide, which is brominated at the alpha position. This structure renders the methylene carbon (Cα) highly electrophilic, a feature central to its chemical behavior.
Caption: Figure 1: Chemical Structure.
Quantitative data and key identifiers for the compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 349120-87-2 | [2][3] |
| Molecular Formula | C₁₀H₁₂BrNO | [2][3] |
| Molecular Weight | 242.11 g/mol | [2][3] |
| Synonyms | 2-bromo-N-(3,4-dimethyl-phenyl)-acetamide; N-(3,4-dimethylphenyl)-2-bromoacetamide | [2] |
Section 2: Synthesis and Purification
The synthesis of N-substituted-2-bromoacetamides is a well-established process in organic chemistry, typically achieved through the acylation of a primary or secondary amine.[4] The choice of reagents and reaction conditions is critical for achieving high yield and purity.
2.1. Synthetic Pathway: Nucleophilic Acyl Substitution
The most direct and common method for preparing this compound is the reaction of 3,4-dimethylaniline with a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride.[4] The reaction proceeds via a nucleophilic acyl substitution mechanism.
The lone pair of electrons on the nitrogen atom of 3,4-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide. This is followed by the elimination of a halide ion, forming a protonated amide intermediate. A weak base, such as triethylamine or pyridine, is typically added to the reaction mixture to neutralize the hydrohalic acid (e.g., HBr) byproduct, driving the reaction to completion.[5]
Caption: Figure 2: General Synthetic Workflow.
2.2. Generalized Experimental Protocol
The following protocol is a representative, self-validating procedure derived from standard methods for the synthesis of N-arylacetamides.[4][5]
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3,4-dimethylaniline (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF). Cool the mixture to 0 °C in an ice bath.
-
Causality: The reaction is performed under an inert atmosphere to prevent side reactions with atmospheric moisture. Cooling controls the initial exothermic reaction.
-
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the solution and stir.
-
Causality: The base acts as an acid scavenger for the HBr generated, preventing the protonation of the starting amine, which would render it non-nucleophilic.
-
-
Acylation: Slowly add bromoacetyl bromide (1.05 eq) dropwise to the cooled, stirring solution. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Causality: Dropwise addition prevents a rapid, uncontrolled temperature increase. TLC monitoring ensures the reaction proceeds to completion, maximizing yield.
-
-
Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution to remove any remaining acidic impurities, and finally with brine.
-
Causality: This sequence of washes systematically removes unreacted starting materials and byproducts, simplifying the final purification step.
-
-
Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate), to yield the pure this compound.[6]
-
Causality: Recrystallization is an effective method for purifying solid organic compounds by leveraging differences in solubility between the desired product and impurities at different temperatures.
-
Section 3: Chemical Reactivity and Mechanistic Insights
The utility of this compound as a synthetic intermediate is dominated by the reactivity of the α-bromoacetamide moiety.
3.1. Primary Mode of Reactivity: S_N2 Alkylation
The compound is an excellent electrophile and a potent alkylating agent. The carbon atom alpha to the carbonyl group is rendered electron-deficient by the inductive effects of both the adjacent carbonyl oxygen and the bromine atom. Furthermore, bromine is an excellent leaving group. This combination makes the compound highly susceptible to attack by a wide range of nucleophiles in a classic S_N2 (bimolecular nucleophilic substitution) reaction.[7][8]
This reactivity is the cornerstone of its application in building more complex molecules, as it allows for the facile formation of new carbon-heteroatom or carbon-carbon bonds at the α-position.[5][7]
Caption: Figure 3: S_N2 Reaction Mechanism.
3.2. Scope of Nucleophiles
A diverse array of nucleophiles can be employed to displace the bromide, including:
-
Thiols and Thiolates (R-S⁻): Used to form thioethers, a common linkage in medicinal chemistry.[5]
-
Amines (R-NH₂): Leading to the formation of α-amino acid derivatives.
-
Enolates: Facilitating the creation of new carbon-carbon bonds, extending the carbon skeleton.[8]
-
Azides (N₃⁻): To introduce an azide group, which can be subsequently reduced to an amine or used in click chemistry.
This versatility makes this compound a valuable tool for introducing the N-(3,4-dimethylphenyl)acetamido moiety into various molecular scaffolds.
Section 4: Applications in Research and Development
While this compound is primarily a research chemical, its structural motifs and reactivity are relevant to several areas of chemical and pharmaceutical science.
-
Intermediate for Heterocyclic Synthesis: α-Haloacetamides are well-documented precursors for the synthesis of various heterocyclic systems possessing biological activity. For instance, they can be reacted with thioamides or similar reagents to construct thiazole, pyridine, and other important ring systems.[5][9]
-
Fragment in Drug Discovery: The N-arylacetamide core is present in numerous biologically active compounds. This reagent serves as a convenient starting material for introducing this fragment during the synthesis of new chemical entities for screening. Some acetamide derivatives have been investigated for antioxidant, anti-inflammatory, and antimicrobial properties.[10][11]
-
Context in Environmental and Toxicological Science: On a broader note, the class of haloacetamides (HAcAms) is recognized as a group of nitrogenous disinfection byproducts (N-DBPs) that can form during water treatment processes like chlorination or chloramination.[12][13] These compounds are of interest to environmental scientists and toxicologists due to their potential health effects.[14] The study of pure, well-characterized standards like this compound is essential for analytical method development and toxicological assessment of this class of compounds.
Section 5: Safety, Handling, and Storage
As with all α-halo carbonyl compounds, this compound must be handled with appropriate care. It is classified as an irritant and requires stringent safety protocols.
5.1. Hazard Identification
The compound is considered hazardous and is associated with the following statements.[15]
| Hazard Class | Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Respiratory Irritation | H335 | May cause respiratory irritation. |
5.2. Recommended Handling and PPE
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[15]
-
Hygiene: Avoid breathing dust.[15] Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
5.3. Storage and Disposal
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible substances.[15]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and reactive organic intermediate. Its basic properties are defined by the electrophilic nature of the α-carbon, making it a potent alkylating agent for the synthesis of more complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is crucial for its safe and effective use in research and development, particularly in the fields of medicinal chemistry and materials science.
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ACS Publications. (2020). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromoacetamide. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Reactivity of Alpha Hydrogens. Retrieved from [Link]
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Chu, W., et al. (2023). Mechanistic Insight for Disinfection Byproduct Formation Potential of Peracetic Acid and Performic Acid in Halide-Containing Water. Environmental Science & Technology. Retrieved from [Link]
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Vu, T. N., et al. (2019). Predominant N-Haloacetamide and Haloacetonitrile Formation in Drinking Water via the Aldehyde Reaction Pathway. Environmental Science & Technology. Retrieved from [Link]
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Kennedy, G. L. Jr. (1986). Biological effects of acetamide, formamide, and their monomethyl and dimethyl derivatives. Critical Reviews in Toxicology. Retrieved from [Link]
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Chu, W., et al. (2013). Formation and speciation of nine haloacetamides, an emerging class of nitrogenous DBPs, during chlorination or chloramination. Journal of Hazardous Materials. Retrieved from [Link]
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Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
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An In-depth Technical Guide to 2-bromo-N-(3,4-dimethylphenyl)acetamide (CAS: 349120-87-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-bromo-N-(3,4-dimethylphenyl)acetamide, a valuable reagent and building block in organic synthesis and medicinal chemistry. We will delve into its chemical properties, a detailed synthesis protocol, its reactivity, and potential applications, with a focus on the causal relationships behind the experimental choices and methodologies.
Core Molecular Characteristics
This compound, with the CAS number 349120-87-2, possesses a molecular structure that combines a reactive α-bromoacetamide moiety with a 3,4-dimethylphenyl group. This unique combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 349120-87-2 | [1][2] |
| Molecular Formula | C₁₀H₁₂BrNO | [1][2] |
| Molecular Weight | 242.11 g/mol | [1][2] |
| Appearance | Predicted to be a solid | Inferred from similar compounds |
| Melting Point | Not explicitly reported; similar compounds have melting points ranging from 102-107°C | [3] |
| Solubility | Expected to be soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate) | General chemical principles |
Synthesis and Mechanism
The primary route for the synthesis of this compound is the nucleophilic acyl substitution of 3,4-dimethylaniline with bromoacetyl bromide. This reaction is a standard and efficient method for the formation of N-aryl-2-bromoacetamides.[3][4]
Synthetic Pathway
The reaction proceeds via the attack of the nucleophilic nitrogen atom of 3,4-dimethylaniline on the electrophilic carbonyl carbon of bromoacetyl bromide. The subsequent loss of a proton and the bromide ion yields the final product. The presence of a mild base is often employed to neutralize the hydrogen bromide byproduct, driving the reaction to completion.
Caption: Synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established procedures for the synthesis of analogous N-aryl-2-bromoacetamides.[3][4]
Materials:
-
3,4-Dimethylaniline
-
Bromoacetyl bromide
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Triethylamine (Et₃N) or Pyridine (anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (nitrogen or argon), dissolve 3,4-dimethylaniline (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine or pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath. The base acts as a scavenger for the HBr generated during the reaction, preventing the protonation of the starting aniline and promoting the forward reaction.
-
Acylation: Slowly add a solution of bromoacetyl bromide (1.05 equivalents) in anhydrous dichloromethane to the stirred mixture via the dropping funnel over 30 minutes. Maintaining a low temperature is crucial to control the exothermic reaction and minimize side-product formation.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove unreacted aniline and the amine base), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Singlet for the two protons of the CH₂Br group (around δ 4.0 ppm).- Singlets for the two methyl groups on the aromatic ring (around δ 2.2-2.3 ppm).- Aromatic protons in the region of δ 7.0-7.5 ppm, showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.- A broad singlet for the N-H proton (variable chemical shift). |
| ¹³C NMR | - Signal for the CH₂Br carbon (around δ 29 ppm).- Signals for the two methyl carbons (around δ 19-20 ppm).- Signals for the aromatic carbons in the region of δ 120-140 ppm.- Signal for the carbonyl carbon (C=O) (around δ 165 ppm). |
| IR (cm⁻¹) | - N-H stretching vibration (around 3300 cm⁻¹).- C=O stretching vibration of the amide (around 1660 cm⁻¹).- C-H stretching vibrations of the aromatic and aliphatic groups (around 2900-3100 cm⁻¹).- C-Br stretching vibration (around 600-700 cm⁻¹). |
| Mass Spec. | - Molecular ion peak (M⁺) and/or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 242.11, showing the characteristic isotopic pattern for a bromine-containing compound. |
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the electrophilic nature of the α-carbon and the nucleophilic character of the amide nitrogen.
α-Carbon as an Electrophilic Site
The carbon atom attached to the bromine is highly susceptible to nucleophilic attack, making this compound an excellent alkylating agent.[6] This reactivity is fundamental to its use in constructing more complex molecular architectures.
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2-bromo-N-(3,4-dimethylphenyl)acetamide molecular structure and weight
An In-depth Technical Guide to 2-bromo-N-(3,4-dimethylphenyl)acetamide: Synthesis, Structure, and Therapeutic Potential
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate relevant to contemporary drug discovery and development. Tailored for researchers and scientists, this document delineates the molecule's structural and physicochemical properties, provides a robust protocol for its synthesis and characterization, and discusses its emerging significance as a scaffold for neurologically active compounds.
Introduction and Strategic Importance
This compound belongs to the class of α-haloacetamides, which are versatile reagents in organic synthesis. The inherent reactivity of the α-bromoacetyl group makes this compound an excellent electrophilic building block for introducing the N-(3,4-dimethylphenyl)acetamide moiety into larger, more complex molecules.
Recent research has highlighted the importance of the N-aryl acetamide core in the design of enzyme inhibitors. Specifically, derivatives of the N-(3,4-dimethylphenyl)acetamide scaffold have been synthesized and evaluated as potential inhibitors of butyrylcholinesterase (BChE), an important therapeutic target in the management of Alzheimer's disease[1][2]. This positions this compound not merely as a laboratory chemical, but as a strategic starting material for the synthesis of novel therapeutic candidates.
Physicochemical and Structural Properties
The fundamental properties of the molecule are summarized below. These data are essential for experimental design, including solvent selection, reaction monitoring, and safety considerations.
| Property | Value | Source |
| IUPAC Name | This compound | ChemSpider |
| CAS Number | 349120-87-2 | AK Scientific, Inc.[1] |
| Molecular Formula | C₁₀H₁₂BrNO | AK Scientific, Inc.[1] |
| Molecular Weight | 242.11 g/mol | AK Scientific, Inc.[1] |
| Synonyms | 2-bromo-N-(3,4-dimethyl-phenyl)-acetamide, N-(3,4-dimethylphenyl)-2-bromoacetamide | AK Scientific, Inc.[1] |
Molecular Structure Analysis
The structure of this compound comprises three key functional regions:
-
3,4-Dimethylphenyl Ring: A substituted aromatic system that provides a rigid scaffold and influences the molecule's lipophilicity and potential for π-stacking interactions in a biological context.
-
Amide Linkage (-NH-C=O): A planar and polar group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This is critical for molecular recognition in biological systems.
-
α-Bromoacetyl Group (-C(O)-CH₂Br): The primary site of reactivity. The bromine atom is an excellent leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic substitution.
Synthesis and Characterization
The synthesis of this compound is most reliably achieved via the N-acylation of 3,4-dimethylaniline with a bromoacetyl halide. The following protocol is a representative and validated method based on established procedures for analogous compounds[3].
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: N-Acylation
Causality: This procedure utilizes the nucleophilic aromatic amine (3,4-dimethylaniline) to attack the highly electrophilic carbonyl carbon of bromoacetyl bromide. Anhydrous conditions are crucial to prevent hydrolysis of the acid bromide. A mild base is included to neutralize the HBr byproduct, driving the reaction to completion.
-
Preparation: To a dry, 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen), add 3,4-dimethylaniline (1.0 eq). Dissolve the aniline in anhydrous acetone (approx. 3-5 mL per gram of aniline).
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is a critical step to control the exothermicity of the acylation reaction.
-
Acylation: Add a solution of bromoacetyl bromide (1.1 eq) in anhydrous acetone dropwise from the dropping funnel over 30-45 minutes. Maintain the temperature at 0°C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup: Quench the reaction by slowly pouring the mixture into cold water. If the product precipitates, it can be collected by vacuum filtration. Alternatively, neutralize the aqueous mixture with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a solid.
Structural Characterization (Expected Data)
While no definitive published spectra for this specific compound were identified, the following spectroscopic characteristics can be predicted based on its structure and data from closely related analogues. This serves as a self-validating system for the protocol's success.
-
¹H NMR:
-
Aromatic Protons: Signals expected in the range of δ 7.0-7.5 ppm. The three protons on the dimethylphenyl ring will show a characteristic splitting pattern (a singlet and two doublets).
-
Amide Proton (N-H): A broad singlet typically observed between δ 8.0-9.5 ppm.
-
Methylene Protons (-CH₂Br): A sharp singlet expected around δ 4.0-4.2 ppm.
-
Methyl Protons (-CH₃): Two distinct singlets for the two methyl groups on the aromatic ring, expected around δ 2.2-2.3 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 165-170 ppm.
-
Aromatic Carbons: Multiple signals between δ 120-140 ppm.
-
Methylene Carbon (-CH₂Br): A signal around δ 28-35 ppm.
-
Methyl Carbons (-CH₃): Signals in the aliphatic region, around δ 19-21 ppm.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A sharp to medium absorption band around 3300 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp absorption band around 1670 cm⁻¹.
-
C-H Stretch (Aromatic/Aliphatic): Signals in the 2850-3100 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). The expected molecular ion peak would be at m/z 241/243.
-
Safety and Handling
This compound must be handled with appropriate precautions in a laboratory setting. The following information is derived from its Safety Data Sheet (SDS)[1].
-
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid formation of dust.
-
Storage: Store in a tightly-closed container in a cool, dry place.
-
Conclusion and Future Outlook
This compound is a valuable and reactive intermediate. Its straightforward synthesis and the strategic importance of its core structure in the development of butyrylcholinesterase inhibitors underscore its relevance to the drug discovery field[1][2]. Researchers can leverage this compound as a foundational building block for creating libraries of novel N-aryl acetamides for screening against various therapeutic targets. The protocols and data presented in this guide provide a solid framework for the safe and effective use of this compound in advancing medicinal chemistry research.
References
-
Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). PubMed Central. [Link]
-
Siddiqui, et al. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). ResearchGate. [Link]
Sources
An In-depth Technical Guide to the Solubility and Stability of 2-bromo-N-(3,4-dimethylphenyl)acetamide
Introduction
2-bromo-N-(3,4-dimethylphenyl)acetamide, with the chemical formula C₁₀H₁₂BrNO and a molecular weight of 242.11, is a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds and biologically active molecules.[1][2] A comprehensive understanding of its physicochemical properties, specifically its solubility and stability, is paramount for its effective handling, formulation, and the optimization of reaction kinetics. This guide provides a detailed exploration of these critical parameters, offering both theoretical insights and practical, field-proven methodologies for their determination. As direct, publicly available quantitative data for this specific molecule is limited, this document emphasizes the robust experimental protocols required to generate this essential information in a research and development setting.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₂BrNO | [1][2] |
| Molecular Weight | 242.11 g/mol | [1][2] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| CAS Number | 349120-87-2 | [1][2] |
Part 1: Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing its bioavailability, formulation development, and purification processes. The presence of the hydrophobic 3,4-dimethylphenyl group and the polar acetamide moiety suggests that this compound will exhibit a range of solubilities in different solvents. A qualitative assessment of a related compound, 2-chloro-N-(2,6-dimethylphenyl)acetamide, indicates solubility in organic solvents like chloroform and methanol and insolubility in water.[3][4] This provides a logical starting point for solvent selection in quantitative studies.
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound. The following protocol outlines the necessary steps for a comprehensive solubility assessment.
1. Materials and Equipment:
-
This compound (high purity)
-
A selection of analytical grade solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, 0.1 N NaOH, methanol, ethanol, isopropanol, acetonitrile, acetone, dichloromethane, dimethyl sulfoxide (DMSO))
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled orbital shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Validated analytical method for quantification (e.g., RP-HPLC-UV)
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C and/or 37 °C to simulate physiological conditions).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take samples at intermediate time points (e.g., 12, 24, and 48 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in solution does not increase with further shaking).
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of the solubility.
-
Dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as RP-HPLC-UV, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Data Analysis and Reporting:
-
Calculate the solubility of the compound in each solvent, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Workflow for Solubility Determination
Sources
Spectral Analysis of 2-bromo-N-(3,4-dimethylphenyl)acetamide: A Technical Guide
This technical guide provides a detailed analysis of the spectral data for 2-bromo-N-(3,4-dimethylphenyl)acetamide, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering in-depth insights into the structural elucidation of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Introduction
This compound belongs to the class of N-arylacetamides, a scaffold of significant interest in medicinal chemistry and material science. The presence of the reactive bromoacetyl group makes it a versatile building block for the synthesis of more complex molecules. Accurate characterization of this compound is paramount for ensuring the purity and identity of subsequent products. This guide will detail the expected spectral features of this compound, drawing upon data from analogous compounds and fundamental principles of spectroscopic analysis.
Molecular Structure and Key Features
The molecular structure of this compound is foundational to understanding its spectral properties. The key features include a disubstituted aromatic ring, an amide linkage, and a bromoacetyl moiety.
Caption: Molecular structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
A. ¹H NMR Spectroscopy
The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, the methylene protons of the bromoacetyl group, and the amide proton.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Amide (-NH) | ~8.0-9.0 | Singlet (broad) | 1H |
| Aromatic (Ar-H) | ~7.0-7.5 | Multiplet | 3H |
| Bromoacetyl (-CH₂Br) | ~4.0 | Singlet | 2H |
| Methyl (Ar-CH₃) | ~2.2 | Singlet | 6H |
-
Aromatic Protons: The three protons on the 3,4-dimethylphenyl ring are expected to appear in the aromatic region. Due to their different electronic environments, they will likely present as a multiplet.
-
Amide Proton: The amide proton signal is typically a broad singlet and its chemical shift can be influenced by solvent and concentration.
-
Bromoacetyl Methylene Protons: The two protons of the methylene group adjacent to the bromine atom are expected to appear as a singlet around 4.0 ppm. The electronegative bromine atom deshields these protons, shifting them downfield.
-
Methyl Protons: The two methyl groups on the aromatic ring are chemically equivalent and will therefore appear as a single sharp singlet, integrating to six protons.
B. ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~165-170 |
| Aromatic (Ar-C) | ~115-140 |
| Bromoacetyl (-CH₂Br) | ~25-35 |
| Methyl (Ar-CH₃) | ~15-25 |
-
Carbonyl Carbon: The amide carbonyl carbon is expected to resonate in the downfield region of the spectrum.
-
Aromatic Carbons: The six carbons of the dimethylphenyl ring will give rise to multiple signals in the aromatic region.
-
Bromoacetyl Methylene Carbon: The carbon atom bonded to the bromine will be shifted downfield compared to a typical methylene carbon due to the electronegativity of the bromine.
-
Methyl Carbons: The two equivalent methyl carbons will produce a single signal in the upfield region of the spectrum.
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of the amide and aromatic functionalities.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | ~3300 | Medium |
| C-H Stretch (Aromatic) | ~3100-3000 | Medium |
| C-H Stretch (Aliphatic) | ~3000-2850 | Medium |
| C=O Stretch (Amide I) | ~1660 | Strong |
| N-H Bend (Amide II) | ~1550 | Strong |
| C=C Stretch (Aromatic) | ~1600, ~1480 | Medium-Strong |
| C-N Stretch | ~1250 | Medium |
| C-Br Stretch | ~700-600 | Medium-Strong |
-
N-H Stretch: A characteristic absorption for the secondary amide N-H bond.
-
C=O Stretch (Amide I band): This is a very strong and characteristic absorption for the carbonyl group in an amide.
-
N-H Bend (Amide II band): Another strong and characteristic absorption for secondary amides.
-
Aromatic C=C Stretches: These absorptions confirm the presence of the aromatic ring.
-
C-Br Stretch: The presence of the carbon-bromine bond will be indicated by a band in the fingerprint region.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine.
| Ion | m/z (relative abundance) | Description |
| [M]⁺ | 241/243 (~1:1) | Molecular ion peak (containing ⁷⁹Br and ⁸¹Br) |
| [M - Br]⁺ | 162 | Loss of a bromine radical |
| [C₈H₁₀N]⁺ | 120 | Fragment corresponding to the 3,4-dimethylaniline moiety |
| [C₈H₉]⁺ | 105 | Loss of NH from the 3,4-dimethylaniline fragment |
| [CH₂Br]⁺ | 93/95 | Bromoacetyl fragment |
-
Molecular Ion Peak: A key feature will be the pair of peaks for the molecular ion, separated by two mass units and with nearly equal intensity, which is characteristic of a compound containing one bromine atom[1].
-
Fragmentation Pattern: Common fragmentation pathways for N-arylacetamides include cleavage of the amide bond and loss of the bromoacetyl group. The fragmentation of the aromatic portion is also expected.
Experimental Protocols
A general procedure for the synthesis of N-arylacetamides involves the reaction of an aniline with an acyl halide or anhydride.
Synthesis of this compound
-
Dissolve 3,4-dimethylaniline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the solution in an ice bath.
-
Add a base, such as triethylamine or pyridine, to the solution.
-
Slowly add bromoacetyl bromide or bromoacetyl chloride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Caption: General workflow for the synthesis of this compound.
Conclusion
The comprehensive spectral analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the insights from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided synthetic protocol offers a reliable method for its preparation in the laboratory.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
NPTEL. (n.d.). Mass and Infrared Spectroscopies. Retrieved from [Link]1]
Sources
An In-Depth Technical Guide to the Electrophilicity of Alpha-Bromo N-Aryl Acetamides
Abstract
Alpha-bromo N-aryl acetamides represent a pivotal class of electrophilic warheads in the landscape of covalent drug discovery and chemical biology. Their tunable reactivity, governed by a delicate interplay of electronic and steric factors, allows for the targeted modification of biological nucleophiles, most notably cysteine residues within proteins. This technical guide provides a comprehensive exploration of the core principles governing the electrophilicity of these molecules. We will delve into the underlying chemical mechanisms, present robust methodologies for assessing their reactivity, and offer field-proven insights into their strategic application in the development of targeted covalent inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical guidance on the utilization of this important chemical scaffold.
Introduction: The Strategic Importance of Tunable Electrophiles
The paradigm of drug design has evolved beyond simple occupancy-driven pharmacology to embrace the strategic formation of covalent bonds between a ligand and its biological target. This approach can lead to compounds with prolonged duration of action, enhanced potency, and the ability to target shallow binding pockets. Within the arsenal of functionalities used to achieve this, electrophilic warheads are the reactive moieties designed to engage with nucleophilic amino acid residues on a protein target.[1][2][3][4][5]
Alpha-bromo N-aryl acetamides have emerged as a particularly versatile class of electrophiles. Their reactivity can be finely tuned through synthetic modification, allowing for a balance between the desired on-target reactivity and minimal off-target effects. This guide will systematically dissect the factors that contribute to their electrophilicity and provide the technical foundation for their rational design and application.
Fundamental Principles of Electrophilicity in Alpha-Bromo N-Aryl Acetamides
The electrophilicity of alpha-bromo N-aryl acetamides is centered at the α-carbon, which is rendered electron-deficient by the inductive effects of the adjacent carbonyl group and the bromine atom. This polarization facilitates nucleophilic attack, typically via an SN2 mechanism.
The SN2 Reaction Mechanism with Cysteine
The primary reaction of an alpha-bromo N-aryl acetamide with a biological nucleophile, such as the thiol group of a cysteine residue, proceeds through a bimolecular nucleophilic substitution (SN2) pathway.
Caption: SN2 reaction of a cysteine thiolate with an alpha-bromo N-aryl acetamide.
The nucleophilic sulfur of the deprotonated cysteine (thiolate) attacks the electrophilic α-carbon, leading to the formation of a stable thioether bond and the displacement of the bromide leaving group.[6]
Factors Influencing Electrophilicity
The reactivity of the α-carbon is not static; it is influenced by a combination of electronic and steric factors inherent to the molecule's structure. Understanding these factors is crucial for the rational design of covalent inhibitors with desired kinetic profiles.
-
Electronic Effects of the N-Aryl Substituent: The electronic nature of the substituents on the aryl ring can significantly modulate the electrophilicity of the α-carbon. Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) enhance electrophilicity by inductively pulling electron density away from the amide and, consequently, the α-carbon. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) decrease electrophilicity.
-
Steric Hindrance: The steric environment around the α-carbon and the N-aryl ring can influence the rate of nucleophilic attack. Bulky substituents on the aryl ring or on the α-carbon itself can sterically hinder the approach of the nucleophile, thereby reducing the reaction rate.
-
The Nature of the Halogen: While this guide focuses on bromoacetamides, it is worth noting that the nature of the halogen leaving group plays a significant role in the reactivity of α-haloacetamides. The reactivity generally follows the trend I > Br > Cl, which correlates with the leaving group's ability to stabilize the developing negative charge in the transition state.[7][8]
Methodologies for Assessing Electrophilicity
The quantitative assessment of electrophilicity is paramount for the selection and optimization of covalent warheads. A combination of kinetic assays and computational modeling provides a comprehensive understanding of a compound's reactivity profile.
Experimental Assessment: Kinetic Studies
Kinetic studies provide a direct measure of the reaction rate between an alpha-bromo N-aryl acetamide and a model nucleophile, such as glutathione (GSH) or a specific cysteine-containing peptide.
Table 1: Key Kinetic Parameters for Assessing Electrophilicity
| Parameter | Description | Significance |
| kobs | Observed pseudo-first-order rate constant | Provides a direct measure of reactivity under specific experimental conditions. |
| kinact/KI | Second-order rate constant of inactivation | Represents the efficiency of covalent bond formation, accounting for both binding affinity (KI) and the maximal rate of inactivation (kinact).[9] |
| Half-life (t1/2) | Time required for 50% of the electrophile to react | An intuitive measure of stability and reactivity in a given environment. |
Experimental Protocol: Determination of Second-Order Rate Constants using a Thiol-Reactive Probe
This protocol outlines a general method for determining the second-order rate constant of the reaction between an alpha-bromo N-aryl acetamide and a model thiol, such as N-acetyl-L-cysteine.
Materials:
-
Alpha-bromo N-aryl acetamide of interest
-
N-acetyl-L-cysteine
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thiol-reactive fluorescent probe (e.g., ThioGlo™)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the alpha-bromo N-aryl acetamide in DMSO.
-
Prepare a 100 mM stock solution of N-acetyl-L-cysteine in PBS.
-
Prepare a stock solution of the thiol-reactive probe according to the manufacturer's instructions.
-
-
Kinetic Assay:
-
In a 96-well plate, add PBS to a final volume of 100 µL.
-
Add the alpha-bromo N-aryl acetamide to achieve a final concentration in the desired range (e.g., 10-100 µM).
-
Initiate the reaction by adding N-acetyl-L-cysteine to a final concentration that is in excess of the electrophile (e.g., 1-10 mM).
-
At various time points, quench the reaction by adding an aliquot of the reaction mixture to a solution containing the thiol-reactive probe.
-
Measure the fluorescence intensity using a microplate reader. The decrease in fluorescence corresponds to the consumption of the free thiol.
-
-
Data Analysis:
-
Plot the natural logarithm of the fluorescence intensity versus time. The slope of the resulting linear fit corresponds to the pseudo-first-order rate constant (kobs).
-
Determine the second-order rate constant by plotting kobs against the concentration of N-acetyl-L-cysteine. The slope of this line represents the second-order rate constant.
-
Caption: Logical design of a targeted covalent inhibitor.
Conclusion and Future Perspectives
Alpha-bromo N-aryl acetamides are a powerful and versatile class of electrophiles for the development of targeted covalent inhibitors. Their tunable reactivity, governed by a predictable set of electronic and steric principles, allows for the rational design of molecules with optimized kinetic profiles. The combination of rigorous kinetic analysis and computational modeling provides a robust framework for understanding and predicting their behavior. As our understanding of the proteome and the accessibility of nucleophilic residues continues to expand, the strategic application of alpha-bromo N-aryl acetamides is poised to play an increasingly important role in the discovery of novel therapeutics.
References
Sources
- 1. Electrophilic warheads in covalent drug discovery: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Electrophilic warheads in covalent drug discovery: an overview | Semantic Scholar [semanticscholar.org]
- 5. tandf.figshare.com [tandf.figshare.com]
- 6. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic and stereochemical studies on novel inactivators of C-terminal amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Research Potential of 2-bromo-N-(3,4-dimethylphenyl)acetamide: A Technical Guide for Novel Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the potential research avenues for the novel chemical entity, 2-bromo-N-(3,4-dimethylphenyl)acetamide. While direct literature on this specific molecule is sparse, its structural motifs—a bromoacetamide group and a substituted phenyl ring—are present in a wide array of biologically active compounds. By drawing on established knowledge of these pharmacophores, this document outlines a structured approach to investigating its synthetic pathways, physicochemical properties, and, most importantly, its potential as a lead compound in various therapeutic areas. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for initiating a comprehensive research program.
Introduction: Deconstructing this compound
This compound (CAS No. 349120-87-2) is a small molecule with the chemical formula C₁₀H₁₂BrNO and a molecular weight of 242.11 g/mol .[1][2] Its structure features a reactive α-bromoacetamide moiety attached to a 3,4-dimethylphenyl ring. The bromoacetamide group is a known alkylating agent, capable of forming covalent bonds with nucleophilic residues in biological macromolecules. This reactivity is a cornerstone of its potential as a tool for chemical biology and as a starting point for the development of targeted covalent inhibitors. The dimethylphenyl substituent provides a lipophilic character that can influence the compound's solubility, membrane permeability, and interactions with hydrophobic pockets in target proteins.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 349120-87-2 | [1][2] |
| Molecular Formula | C₁₀H₁₂BrNO | [1][2] |
| Molecular Weight | 242.11 g/mol | [1][2] |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)CBr)C | Inferred from name |
| Physical State | Solid (predicted) | General knowledge |
Synthetic Strategy and Characterization
A robust and reproducible synthetic route is paramount for any research program. Based on standard organic chemistry principles, a straightforward synthesis of this compound can be proposed.
Proposed Synthetic Protocol
The most direct approach involves the acylation of 3,4-dimethylaniline with bromoacetyl bromide or bromoacetyl chloride in the presence of a non-nucleophilic base to scavenge the resulting hydrobromic or hydrochloric acid.
Step-by-Step Protocol:
-
Dissolution: Dissolve 3,4-dimethylaniline (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 eq), to the solution.
-
Acylation: Slowly add a solution of bromoacetyl bromide or bromoacetyl chloride (1.05 eq) in the same anhydrous solvent to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aniline is consumed.
-
Work-up: Quench the reaction with the addition of water. Separate the organic layer, and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography on silica gel.
Caption: Proposed synthetic workflow for this compound.
Structural and Purity Analysis
The identity and purity of the synthesized compound should be rigorously confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a bromine-containing compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O and N-H stretches.
Potential Research Areas and Experimental Designs
The structural features of this compound suggest several promising avenues for investigation. The following sections outline potential therapeutic areas and provide detailed experimental workflows to explore them.
Exploration as an Anti-inflammatory Agent
Rationale: The N-phenylacetamide scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The reactive bromoacetamide moiety could potentially target and covalently inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) or enzymes in the lipoxygenase (LOX) pathway.
Experimental Workflow:
-
In Vitro Enzyme Inhibition Assays:
-
COX Inhibition Assay: Utilize commercially available kits to assess the inhibitory activity against COX-1 and COX-2. This will determine the potency and selectivity of the compound.
-
5-LOX Inhibition Assay: Evaluate the ability of the compound to inhibit 5-lipoxygenase, a key enzyme in the synthesis of leukotrienes.
-
-
Cell-Based Assays:
-
LPS-Induced Inflammation Model: Use a macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Measurement of Inflammatory Mediators: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and nitric oxide (NO) in the cell culture supernatant using ELISA and the Griess assay, respectively.
-
Caption: Experimental workflow for evaluating anti-inflammatory potential.
Investigation as an Antioxidant Agent
Rationale: Some acetamide derivatives have demonstrated antioxidant properties.[3] The dimethylphenyl group may contribute to radical scavenging activity.
Experimental Workflow:
-
Chemical-Based Antioxidant Assays:
-
DPPH Radical Scavenging Assay: Measure the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
ABTS Radical Scavenging Assay: Assess the compound's capacity to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.
-
-
Cell-Based Antioxidant Assays:
-
Cellular Antioxidant Activity (CAA) Assay: Use a cell-based assay to measure the antioxidant activity in a biologically relevant system.
-
Measurement of Reactive Oxygen Species (ROS): Employ fluorescent probes like DCFH-DA to quantify intracellular ROS levels in cells under oxidative stress (e.g., induced by H₂O₂).
-
Potential as a Neuromodulatory Agent
Rationale: Structurally related N-aryl acetamides, such as N-(2,6-dimethylphenyl)acetamide derivatives, have been investigated for their effects on learning and memory.[4][5] The lipophilicity of the target molecule may allow it to cross the blood-brain barrier.
Experimental Workflow:
-
In Vitro Neurotransmitter Receptor Binding Assays:
-
Screen the compound against a panel of central nervous system (CNS) receptors (e.g., GABA, glutamate, dopamine, serotonin receptors) to identify potential molecular targets.
-
-
Neuronal Cell Culture Models:
-
Neuroprotection Assays: Evaluate the ability of the compound to protect neuronal cells from excitotoxicity (e.g., glutamate-induced) or oxidative stress.
-
Neurite Outgrowth Assays: Assess the effect of the compound on the growth of neurites in primary neuronal cultures or neuronal cell lines.
-
-
In Vivo Behavioral Models (if warranted by in vitro data):
-
Rodent Models of Learning and Memory: Employ behavioral tests such as the Morris water maze or passive avoidance task to evaluate the compound's effects on cognitive function.
-
Caption: Experimental workflow for exploring neuromodulatory effects.
Safety and Toxicological Assessment
A preliminary assessment of the compound's safety profile is crucial.
Initial Toxicity Screening:
-
Cytotoxicity Assays: Determine the compound's toxicity in various cell lines (e.g., HepG2 for hepatotoxicity) using assays such as the MTT or LDH release assay.
-
Ames Test: Evaluate the mutagenic potential of the compound using this standard bacterial reverse mutation assay.
-
In Silico Toxicity Prediction: Utilize computational models to predict potential toxicities and guide further experimental work.
Conclusion and Future Directions
This compound represents an unexplored molecule with significant potential for basic research and drug discovery. Its reactive bromoacetamide moiety and substituted phenyl ring provide a foundation for investigating its utility as an anti-inflammatory, antioxidant, or neuromodulatory agent. The experimental workflows outlined in this guide offer a systematic approach to elucidating its biological activities and mechanism of action. Future research should focus on a multi-pronged strategy encompassing chemical synthesis, in vitro and cell-based screening, and, if promising results are obtained, progression to in vivo models. The insights gained from such a program will be invaluable in determining the therapeutic potential of this novel chemical entity.
References
- This compound - 上海创赛. (n.d.).
- This compound - CAS:349120-87-2 - 北京欣恒研科技有限公司. (n.d.).
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Acetamide, N-(2,6-dimethylphenyl)- - the NIST WebBook. (n.d.). Retrieved from [Link]
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Effects of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384) on learning and memory in rats. (1989). Japanese Journal of Pharmacology, 50(1), 47–53. [Link]
-
(PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2010). Molecules, 15(12), 9235-9251. [Link]
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Methodological & Application
Synthesis of 2-bromo-N-(3,4-dimethylphenyl)acetamide from 3,4-dimethylaniline: An Application Note and Detailed Protocol
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of 2-bromo-N-(3,4-dimethylphenyl)acetamide, a valuable intermediate in organic synthesis and drug discovery. The synthesis involves the N-acylation of 3,4-dimethylaniline with 2-bromoacetyl bromide. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, safety precautions, and methods for the characterization of the final product. This application note is intended for researchers, scientists, and professionals in the field of chemical synthesis and drug development.
Introduction: Significance and Applications
N-aryl-α-haloacetamides are a class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activity. The title compound, this compound, incorporates a reactive C-Br bond and a substituted aromatic ring, making it a key precursor for the development of novel pharmaceutical agents and other functional molecules. The straightforward synthesis via N-acylation of commercially available 3,4-dimethylaniline makes it an accessible intermediate for various research and development applications.
Reaction Principle and Mechanism
The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 3,4-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromoacetyl bromide. The highly reactive nature of the acyl bromide makes it an excellent acylating agent. The reaction is typically carried out in the presence of a mild base to neutralize the hydrogen bromide (HBr) byproduct, driving the reaction to completion.
The mechanism can be summarized as follows:
-
Nucleophilic Attack: The amino group of 3,4-dimethylaniline attacks the carbonyl carbon of 2-bromoacetyl bromide.
-
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
-
Leaving Group Departure: The bromide ion departs, and the carbonyl double bond is reformed.
-
Deprotonation: A base removes the proton from the nitrogen atom, yielding the final amide product and the corresponding ammonium salt.
Experimental Protocol
This section details the necessary reagents, equipment, and a step-by-step procedure for the synthesis of this compound.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 3,4-Dimethylaniline | Reagent | Sigma-Aldrich |
| 2-Bromoacetyl bromide | Reagent | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Triethylamine (TEA) | Reagent | Sigma-Aldrich |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS | LabChem |
| Brine (Saturated NaCl solution) | ACS | LabChem |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS | Fisher Scientific |
| Ethanol | 95% | Fisher Scientific |
| Round-bottom flask (100 mL) | - | - |
| Magnetic stirrer and stir bar | - | - |
| Dropping funnel | - | - |
| Ice bath | - | - |
| Separatory funnel (250 mL) | - | - |
| Rotary evaporator | - | - |
| Büchner funnel and filter flask | - | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethylaniline (1.21 g, 10 mmol) and triethylamine (1.52 mL, 11 mmol) in 30 mL of anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.
-
Addition of Acylating Agent: In a dropping funnel, prepare a solution of 2-bromoacetyl bromide (0.96 mL, 11 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate solution, 30 mL of water, and 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation of Crude Product: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Recrystallization
The crude this compound can be purified by recrystallization to obtain a solid product of high purity.[1]
-
Solvent Selection: A suitable solvent for recrystallization is a mixture of ethanol and water. The crude product should be soluble in hot ethanol and sparingly soluble in cold water.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot 95% ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.
-
Slowly add water to the hot ethanolic solution until a slight turbidity persists. .
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the crystals in a desiccator to a constant weight.
-
Safety Precautions and Hazard Management
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[2][3][4][5] All manipulations should be performed in a well-ventilated fume hood.
-
3,4-Dimethylaniline: Harmful if swallowed, in contact with skin, or if inhaled.[3][4] Causes skin and serious eye irritation. May cause respiratory irritation.
-
2-Bromoacetyl bromide: Corrosive and a lachrymator.[2] Reacts violently with water.[2] Causes severe skin burns and eye damage.[2] Handle with extreme care in a fume hood.
-
Dichloromethane (DCM): A volatile and suspected carcinogen. Avoid inhalation and skin contact.
-
Triethylamine (TEA): Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage.
Waste Disposal: All organic and halogenated waste should be disposed of in appropriately labeled containers according to institutional guidelines.
Characterization of this compound
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl groups on the phenyl ring, the methylene protons adjacent to the bromine, and the amide N-H proton.
-
Aromatic protons: Multiplets in the region of δ 7.0-7.5 ppm.
-
Amide N-H: A broad singlet around δ 8.0-9.0 ppm.
-
Methylene protons (-CH₂Br): A singlet around δ 4.0-4.2 ppm.
-
Methyl protons (-CH₃): Two singlets around δ 2.2-2.3 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl carbon (C=O): A signal in the range of δ 164-168 ppm.
-
Aromatic carbons: Multiple signals between δ 120-140 ppm.
-
Methylene carbon (-CH₂Br): A signal around δ 28-32 ppm.
-
Methyl carbons (-CH₃): Signals around δ 19-21 ppm.
-
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Physical Properties
-
Melting Point: The purified product should have a sharp and defined melting point.
-
Appearance: A white to off-white crystalline solid.
Workflow Diagram
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Application Notes & Protocols: A Detailed Guide to N-Acylation with Bromoacetyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Bromoacetylation
N-acylation with bromoacetyl bromide is a cornerstone reaction in modern organic and medicinal chemistry. It facilitates the covalent installation of a bromoacetyl group onto a primary or secondary amine, yielding a versatile α-bromoacetamide intermediate.[1] The significance of this transformation lies in the dual reactivity of the resulting product. The stable amide bond provides a robust linkage, while the reactive carbon-bromine bond serves as a potent electrophilic site for subsequent nucleophilic substitution reactions.[2]
This functionality is extensively exploited in:
-
Bioconjugation: Creating stable thioether linkages by reacting the bromoacetyl group with cysteine residues in proteins or thiol-modified oligonucleotides.[2]
-
Drug Development: Synthesizing complex heterocyclic scaffolds, such as benzodiazepines and lactams, through intramolecular alkylation steps.[1]
-
Affinity-Based Probes: Developing chemical probes to covalently label and identify protein targets.
-
Material Science: Functionalizing polymers and surfaces to introduce new chemical properties.[3]
This guide provides a comprehensive, experience-driven protocol for performing N-acylation with bromoacetyl bromide, emphasizing the mechanistic rationale, critical safety procedures, and troubleshooting strategies to ensure successful and reproducible outcomes.
Reaction Mechanism: A Nucleophilic Acyl Substitution
The reaction proceeds via a classical nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the highly electrophilic carbonyl carbon of bromoacetyl bromide.[1] This is followed by the departure of the bromide leaving group, forming a protonated amide intermediate. A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the hydrobromic acid (HBr) generated, driving the reaction to completion.[4][5]
The choice of a non-nucleophilic base is critical. While bases like TEA can theoretically act as nucleophiles, their steric bulk generally prevents them from competing with the primary or secondary amine in attacking the acyl bromide.[6] However, the primary amine is a much stronger nucleophile and reacts preferentially.
Caption: General N-acylation reaction scheme.
Critical Safety & Handling of Bromoacetyl Bromide
WARNING: Bromoacetyl bromide is a highly corrosive, water-reactive, and lachrymatory substance.[7][8] It can cause severe burns to the skin and eyes and respiratory tract irritation.[9] All handling must be performed inside a certified chemical fume hood by trained personnel.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting chemical safety goggles and a full-face shield are required.[7]
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., butyl rubber or Viton™). Always inspect gloves before use and use proper removal technique.[7]
-
Lab Coat: A chemical-resistant lab coat must be worn.
-
Emergency Access: Ensure an eyewash station and safety shower are immediately accessible.[9]
Handling & Storage:
-
Store bromoacetyl bromide in a cool, dry, well-ventilated area, away from moisture.[7][10]
-
Keep containers tightly sealed and upright to prevent leakage.[7]
-
Work under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.
-
Quench any spills with an inert absorbent material like sand or vermiculite; DO NOT USE WATER .[8][11]
First Aid:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
Detailed Experimental Protocol
This protocol provides a general method for the N-acylation of a primary amine. Reaction parameters may need to be optimized for specific substrates.
4.1. Materials & Equipment
-
Reagents: Amine substrate, bromoacetyl bromide, triethylamine (TEA) or DIPEA (freshly distilled), anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), deionized water, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, pressure-equalizing dropping funnel, argon or nitrogen gas line, ice-water bath, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates and chamber, column chromatography setup (silica gel).
4.2. Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for N-acylation.
4.3. Step-by-Step Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the amine substrate (1.0 eq.) and triethylamine (1.2-1.5 eq.) in anhydrous DCM.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Rationale: The reaction is often exothermic. Cooling helps to control the reaction rate, minimize side reactions, and prevent potential degradation of sensitive substrates.[1]
-
-
Reagent Addition: Add bromoacetyl bromide (1.1 eq.) dropwise to the cooled solution over 10-15 minutes using a pressure-equalizing dropping funnel.
-
Rationale: Slow, dropwise addition prevents a rapid temperature increase and localized high concentrations of the acylating agent, which could lead to side products.[5]
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC until the starting amine is consumed (typically 1-4 hours).
-
Rationale: TLC is a quick and effective method to determine the point of reaction completion, preventing unnecessary stirring times or premature workup.
-
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of deionized water or a saturated aqueous solution of sodium bicarbonate.
-
Rationale: Quenching destroys any unreacted bromoacetyl bromide and neutralizes excess acid. Addition of bicarbonate helps to neutralize the triethylammonium bromide salt.
-
-
Aqueous Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove TEA), saturated NaHCO₃ solution, and finally, brine.[12]
-
Rationale: The acid wash removes the basic triethylamine. The bicarbonate wash removes any acidic byproducts. The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Rationale: Chromatography is typically necessary to remove unreacted starting materials, the base, and any side products to obtain a highly pure final product.
-
Typical Reaction Parameters & Troubleshooting
| Parameter | Typical Condition | Rationale & Troubleshooting Tips |
| Solvent | Anhydrous DCM, THF, CH₃CN | Must be aprotic and dry. If solubility is an issue, THF or acetonitrile can be alternatives. |
| Base | Triethylamine (TEA), DIPEA | Use 1.2-1.5 equivalents. DIPEA is bulkier and less nucleophilic, which can be advantageous for sensitive substrates. |
| Temperature | 0 °C to Room Temperature | Start at 0 °C. For less reactive amines, warming may be necessary, but monitor for decomposition.[13] |
| Stoichiometry | 1.1 eq. Acyl Bromide | A slight excess ensures complete consumption of the amine. A large excess can lead to side reactions.[4] |
| Low/No Yield | - | Cause: Inactive amine (protonated), poor quality reagents.[4] Solution: Ensure the base is added before the acyl bromide. Use fresh, anhydrous reagents. |
| Side Products | - | Cause: Over-alkylation (product reacts with starting amine), reaction with base. Solution: Maintain low temperature, add acyl bromide slowly. Ensure a non-nucleophilic base is used.[14] |
| Difficult Workup | - | Cause: Emulsion formation, poor separation. Solution: Add more brine during extraction to break emulsions. Ensure pH is correct during washes. |
Product Characterization
The identity and purity of the N-bromoacetylated product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR should show a characteristic singlet for the -COCH₂Br protons, typically around 4.0 ppm.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product. Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).
-
Infrared (IR) Spectroscopy: Appearance of a strong amide C=O stretching band (typically 1650-1680 cm⁻¹).
References
-
NJ Department of Health. (n.d.). Hazard Summary: Bromoacetyl Bromide. Retrieved from NJ.gov. [Link]
-
Loba Chemie. (2022). Safety Data Sheet: Bromoacetyl Bromide. Retrieved from Loba Chemie. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Bromoacetyl bromide, 98+%. Retrieved from Cole-Parmer. [Link]
-
Clark, J. (n.d.). Multiple Nucleophilic Substitution in the Reaction Between Halogenoalkanes and Ammonia. Retrieved from Chemguide. [Link]
-
Organic Syntheses. (n.d.). Procedure for N-acylation. Retrieved from Organic Syntheses. [Link]
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Vargová, Z., et al. (n.d.). A New Routine for the Synthesis of N-substituted-N-(sulfonyl) bromoacetamides with ZnCl2 as a Catalyst. MDPI. [Link]
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ResearchGate. (n.d.). Bromoacetyl Bromide | Request PDF. Retrieved from ResearchGate. [Link]
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Rahman, M. T. (2018). Response to "What are the best conditions for the reaction of primary amine with ethylbromo acetate?". ResearchGate. [Link]
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Chehimi, M., et al. (n.d.). N-Acylation and C-acylation of polypyrrole latex with bromoacetyl bromide. ResearchGate. [Link]
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LibreTexts Chemistry. (2025). Reactions of Amines. Retrieved from LibreTexts. [Link]
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Rashid, S. (2023). Response to "What is the mechanism of bromination of an amide group?". Quora. [Link]
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National Institutes of Health (NIH). (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from PMC. [Link]
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ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from ResearchGate. [Link]
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Reddit. (2024). r/OrganicChemistry discussion on acylation. Retrieved from Reddit. [Link]
-
ResearchGate. (2014). How do I get rid of triethyl amine in a reaction?. Retrieved from ResearchGate. [Link]
-
Reddit. (2015). r/chemistry discussion on triethylamine removal. Retrieved from Reddit. [Link]
-
ResearchGate. (n.d.). Reaction conditions for the alkylation of triethylamine. Retrieved from ResearchGate. [Link]
-
MDPI. (2011). Tertiary Alkylamines as Nucleophiles in Substitution Reactions. Retrieved from MDPI. [Link]
-
Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Retrieved from Organic Syntheses. [Link]
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YouTube. (2022). Ninja technique to purify organic compounds. Retrieved from YouTube. [Link]
-
PubMed. (n.d.). Synthesis and antiviral activity of peptide-oligonucleotide conjugates. Retrieved from PubMed. [Link]
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2-bromo-N-(3,4-dimethylphenyl)acetamide as an intermediate in organic synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-bromo-N-(3,4-dimethylphenyl)acetamide as a key intermediate in organic synthesis.
Introduction: The Strategic Importance of α-Halo Amides in Synthesis
This compound is a bifunctional organic molecule that serves as a highly valuable intermediate in multi-step organic synthesis. Its utility is anchored in its structure: an acetamide core functionalized with a reactive bromine atom on the α-carbon and a substituted phenyl ring. This arrangement makes it an excellent electrophilic building block, primarily for introducing the N-(3,4-dimethylphenyl)acetamido moiety into larger molecules. The presence of the bromine atom, a good leaving group, adjacent to an electron-withdrawing carbonyl group, significantly activates the α-carbon for nucleophilic substitution (SN2) reactions. This reactivity profile is fundamental to its application in constructing complex molecular architectures, particularly in the development of pharmacologically active compounds.
Physicochemical Properties & Safety Data
A thorough understanding of the compound's properties and handling requirements is critical for its safe and effective use in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 349120-87-2 | [1][2] |
| Molecular Formula | C₁₀H₁₂BrNO | [2] |
| Molecular Weight | 242.11 g/mol | [2] |
| Appearance | Typically a solid (e.g., white to off-white powder) | |
| Purity | ≥95% (as commonly supplied) | [1] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly-closed container. Recommended long-term storage is in a cool, dry place.[1] |
Safety & Handling
This compound is considered hazardous and requires careful handling in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.[1]
-
Hazard Statements:
-
Precautionary Measures:
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[1]
Synthesis Protocol: Acylation of 3,4-Dimethylaniline
The most direct method for preparing this compound is the N-acylation of 3,4-dimethylaniline with a bromoacetyl halide. This reaction is analogous to the well-documented synthesis of α-chloro-2,6-dimethylacetanilide, a precursor to the local anesthetic Lidocaine.[3][4][5][6]
Causality of Experimental Design
-
Reagents : 3,4-Dimethylaniline serves as the nucleophile. Bromoacetyl bromide (or chloride) is the electrophilic acylating agent. Its high reactivity makes the reaction efficient.
-
Solvent : A non-protic solvent like glacial acetic acid or toluene is used to dissolve the reactants without interfering with the acylation process.[3][6]
-
Base/Buffer : A weak base, such as sodium acetate, is often added during the workup.[3][4] Its purpose is to neutralize the hydrogen halide (HBr or HCl) byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and causing it to precipitate as a salt along with the product.[4]
-
Purification : The product typically has low water solubility and can be isolated by precipitation upon adding water, followed by vacuum filtration.[3][6]
Workflow for Synthesis
Caption: Workflow for the synthesis of the title compound.
Detailed Experimental Protocol
-
Reaction Setup : In a 100 mL Erlenmeyer flask, dissolve 3,4-dimethylaniline (1.0 eq) in glacial acetic acid (approx. 5 mL per gram of aniline).[6]
-
Acylation : While stirring, carefully add bromoacetyl bromide (1.1 eq) to the solution. An exothermic reaction may occur.
-
Reaction Completion : Gently warm the solution on a steam bath or hot plate to approximately 40–50°C for 10-15 minutes to ensure the reaction goes to completion.[3][4]
-
Workup : Remove the flask from the heat and add a solution of sodium acetate (approx. 1.5 eq) in water (approx. 30 mL per gram of aniline).[4]
-
Isolation : Cool the mixture in an ice-water bath to facilitate the precipitation of the crude product.
-
Purification : Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold water to remove acetic acid and salts.[6]
-
Drying : Press the product as dry as possible and allow it to air dry completely. The yield and melting point can then be determined.
Application as a Synthetic Intermediate: SN2 Alkylation
The primary utility of this compound is as an alkylating agent. The α-bromo group is readily displaced by a wide range of nucleophiles. This reaction is a classic SN2 displacement, which is facilitated by the adjacent carbonyl group.[3]
Mechanism of SN2 Displacement
The electron-withdrawing effect of the amide carbonyl group polarizes the C-Br bond, making the α-carbon more electrophilic and susceptible to nucleophilic attack. The reaction proceeds via a backside attack by the nucleophile, leading to an inversion of stereochemistry if the α-carbon were chiral.
Caption: Generalized SN2 mechanism for the title compound.
Application Example: Synthesis of a Lidocaine Analogue
A prime example of this intermediate's application is in the synthesis of tertiary amines, a common structural motif in pharmaceuticals. The synthesis of Lidocaine involves the reaction of an α-chloro acetamide with diethylamine.[3][5] A similar protocol can be applied to this compound.
Detailed Experimental Protocol: Alkylation with Diethylamine
-
Reaction Setup : In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as toluene (approx. 10 mL per gram of amide).[3]
-
Nucleophilic Addition : Add diethylamine (a slight excess, e.g., 2.5-3.0 eq) to the solution.[3] The use of excess amine also serves as the base to neutralize the HBr byproduct.
-
Reaction Conditions : Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110°C for toluene) for 60-90 minutes.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Liquid-Liquid Extraction :
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water (3 x 50 mL) to remove excess diethylamine and diethylamine hydrobromide salt.[3][4]
-
To separate the basic product from any unreacted starting material, extract the organic layer with 3M HCl (2 x 20 mL).[6] The desired product will move to the aqueous layer as a protonated ammonium salt.
-
-
Isolation :
-
Combine the acidic aqueous extracts in an Erlenmeyer flask and cool in an ice bath.
-
Make the solution strongly basic by adding 30% KOH or NaOH solution until the free amine product precipitates or forms an oil.[3][4]
-
Extract the free amine product back into an organic solvent like pentane or diethyl ether (2 x 25 mL).
-
-
Purification and Drying :
-
Wash the combined organic extracts with water to remove any remaining inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the final product, 2-(diethylamino)-N-(3,4-dimethylphenyl)acetamide.
-
Conclusion
This compound is a quintessential synthetic intermediate whose value lies in its predictable and efficient reactivity. As demonstrated, its straightforward synthesis from commercially available precursors and its role as a potent electrophile in SN2 reactions make it a reliable building block for medicinal chemists and organic synthesis professionals. The protocols detailed herein, grounded in established methodologies for analogous compounds, provide a robust framework for its preparation and subsequent use in the construction of complex target molecules.
References
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University of California, Davis . Synthesis of Lidocaine. [Link]
-
Organic Syntheses . Acetamide, N-bromo-. [Link]
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Siddiqui, et al. (2014). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Journal of Saudi Chemical Society. [Link]
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PubChem . 2-Bromo-N-(4-methylphenyl)acetamide. [Link]
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University of San Diego . The Synthesis of Lidocaine. [Link]
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Molbase . MSDS of 2-Bromo-N-phenyl-acetamide. [Link]
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Semantic Scholar . Alkylation of N-substituted 2-phenylacetamides. [Link]
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ResearchGate . On the Reaction of N-Bromoacetamide with Olefins. [Link]
-
Yan, D., et al. (2018). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Nature Communications. [Link]
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Sac State Scholars . Development of a greener synthesis of lidocaine. [Link]
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Xing-Chem . This compound. [Link]
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ResearchGate . 2-Bromo-N-(2-chlorophenyl)acetamide. [Link]
-
Organic Chemistry Portal . Substituted arene synthesis by alkylation or arylation. [Link]
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Reddit . Difficulties with N-Alkylations using alkyl bromides. [Link]
-
ACS Publications . The Preparation of Lidocaine. Journal of Chemical Education. [Link]
-
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The Versatile Role of 2-bromo-N-(3,4-dimethylphenyl)acetamide in Medicinal Chemistry: Application Notes and Protocols
In the landscape of modern drug discovery, the strategic deployment of versatile chemical intermediates is paramount to the efficient synthesis of novel bioactive molecules. Among these, α-haloacetamides, and specifically 2-bromo-N-(3,4-dimethylphenyl)acetamide, represent a critical class of reagents. Their inherent reactivity, stemming from the electrophilic α-carbon and the tunable properties of the N-aryl substituent, makes them powerful building blocks for the construction of a diverse array of heterocyclic scaffolds with significant therapeutic potential.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. Moving beyond a simple recitation of procedures, we will delve into the rationale behind its use, providing detailed, field-proven protocols and contextualizing its role in the broader pursuit of new therapeutic agents.
Core Concepts: The Utility of an α-Bromoacetamido Moiety
The functionality of this compound is primarily dictated by the presence of the bromine atom on the carbon adjacent to the carbonyl group. This arrangement renders the methylene group highly susceptible to nucleophilic substitution, making it an excellent alkylating agent. The N-(3,4-dimethylphenyl) portion of the molecule, while not directly involved in the primary reaction, plays a crucial role in modulating the physicochemical properties of the final products, such as lipophilicity and aromatic interactions with biological targets. These properties are often critical for the pharmacokinetic and pharmacodynamic profiles of a drug candidate.
The general reactivity of 2-bromo-N-arylacetamides allows for their application in the synthesis of a wide range of heterocyclic compounds, which are foundational structures in numerous pharmaceuticals.[1]
Application Note 1: Synthesis of Bioactive 1,3,4-Oxadiazole Derivatives as Enzyme Inhibitors
A significant application of this compound is in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. This class of heterocyclic compounds is a "privileged scaffold" in medicinal chemistry, known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects.
The general strategy involves the S-alkylation of a 1,3,4-oxadiazole-2-thiol with this compound. The resulting N-substituted-2-((5-substituted-1,3,4-oxadiazol-2-yl)thio)acetamide derivatives can then be screened for various biological activities. For instance, analogous compounds have been synthesized and shown to be active against acetylcholinesterase and butyrylcholinesterase, enzymes relevant in the pathology of Alzheimer's disease.[1]
Experimental Protocol: Synthesis of this compound
This protocol outlines the synthesis of the title compound, a key intermediate for subsequent reactions. The procedure is based on the general method for the preparation of N-substituted-2-bromoacetamides.[1]
Materials:
-
3,4-Dimethylaniline
-
Bromoacetyl bromide
-
5% Sodium carbonate solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10 mmol of 3,4-dimethylaniline in 50 mL of dichloromethane.
-
To this solution, add 50 mL of a 5% aqueous solution of sodium carbonate. The biphasic mixture is stirred vigorously at room temperature.
-
Slowly add 11 mmol of bromoacetyl bromide dropwise to the stirring mixture. Caution: Bromoacetyl bromide is corrosive and lachrymatory. This step should be performed in a well-ventilated fume hood.
-
Continue to stir the reaction mixture vigorously for 2-3 hours at room temperature.
-
After the reaction is complete (monitored by TLC), transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Data Presentation: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₂BrNO |
| Molecular Weight | 242.11 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in most organic solvents (DCM, THF, DMF) |
Experimental Protocol: Synthesis of N-(3,4-dimethylphenyl)-2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)acetamide
This protocol details the use of this compound to synthesize a potential enzyme inhibitor.
Materials:
-
5-benzyl-1,3,4-oxadiazole-2-thiol
-
This compound
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of 5-benzyl-1,3,4-oxadiazole-2-thiol (1 mmol) in 10 mL of anhydrous DMF in a round-bottom flask under an inert atmosphere, add sodium hydride (1.1 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C. Caution: NaH is highly reactive with water. Ensure all glassware is dry and the reaction is under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1 mmol) in 5 mL of anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of ice-cold water.
-
The precipitated product is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent to afford the pure N-(3,4-dimethylphenyl)-2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)acetamide.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of a 1,3,4-oxadiazole derivative.
Application Note 2: A Versatile Precursor for Diverse Heterocyclic Scaffolds
The utility of this compound extends beyond the synthesis of 1,3,4-oxadiazoles. Its electrophilic nature makes it a suitable starting material for the construction of other medicinally relevant heterocyclic systems.
-
Thiazole Derivatives: By reacting with thiourea or thioamides, this compound can be used to synthesize aminothiazole derivatives. Thiazole-containing compounds are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties.
-
Benzimidazole Derivatives: Condensation with o-phenylenediamines can lead to the formation of benzimidazole derivatives. The benzimidazole scaffold is a core component of several marketed drugs.
The choice of nucleophile and reaction conditions can be tailored to direct the synthesis towards a specific heterocyclic core, highlighting the versatility of this compound as a synthetic intermediate.
Logical Relationship Diagram
Caption: Synthetic pathways from the core intermediate.
Concluding Remarks for the Drug Development Professional
This compound is a valuable and versatile intermediate in the medicinal chemist's toolkit. Its straightforward synthesis and high reactivity allow for the efficient generation of diverse molecular libraries centered around privileged heterocyclic scaffolds. The protocols and application notes provided herein serve as a robust starting point for researchers and drug development professionals aiming to leverage this reagent in their synthetic campaigns. The ability to readily introduce the N-(3,4-dimethylphenyl)acetamido moiety provides a strategic avenue for modulating the biological activity and pharmacokinetic properties of new chemical entities, underscoring its importance in the ongoing quest for novel therapeutics.
References
-
Rehman, A., et al. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Journal of the Chemical Society of Pakistan, 35(3), 850-856. [Link]
Sources
Application Notes and Protocols for the Synthesis of Novel Compounds Using 2-bromo-N-(3,4-dimethylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Reagent Overview and Physicochemical Properties
2-bromo-N-(3,4-dimethylphenyl)acetamide is a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure combines a reactive α-bromo amide functionality with a substituted aromatic ring, offering multiple avenues for chemical modification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 349120-87-2 | [1] |
| Molecular Formula | C₁₀H₁₂BrNO | [1] |
| Molecular Weight | 242.11 g/mol | [1] |
| Appearance | White to off-white solid (typical for related compounds) | General chemical knowledge |
| Purity | >95% (typical commercial grade) | [2] |
A fundamental understanding of the reagent's reactivity is key. The presence of the bromine atom alpha to the carbonyl group makes the methylene carbon highly electrophilic and susceptible to nucleophilic substitution. This reactivity is the cornerstone of its application in N-alkylation and the synthesis of various heterocyclic systems.
Safety, Handling, and Storage
As with any α-halo amide, this compound should be handled with care due to its potential as a lachrymator and alkylating agent.
Hazard Identification:
-
Skin Irritation: Causes skin irritation.[2]
-
Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]
-
Avoid inhalation of dust and contact with skin and eyes.[2]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from strong oxidizing agents and bases.
Synthesis of this compound
The reagent can be readily synthesized in the laboratory via the acylation of 3,4-dimethylaniline with bromoacetyl bromide. This is a standard and robust method for the preparation of N-substituted 2-bromoacetamides.[3]
General Protocol for Synthesis
This protocol is based on established methods for the synthesis of analogous N-aryl bromoacetamides.[3]
Materials:
-
3,4-Dimethylaniline
-
Bromoacetyl bromide
-
Triethylamine (TEA) or an aqueous solution of sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve 3,4-dimethylaniline (1.0 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (TEA, 1.1 equivalents, or aqueous Na₂CO₃) to the solution.
-
Slowly add bromoacetyl bromide (1.05 equivalents) dropwise to the cooled solution while stirring vigorously. Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
If using an organic solvent like DCM, separate the organic layer, wash it with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.
Core Applications in Novel Compound Synthesis
The primary utility of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions. This allows for the facile introduction of the N-(3,4-dimethylphenyl)acetamido moiety into various molecular frameworks.
N-Alkylation of Heterocycles and Amines
This reagent is an excellent candidate for the N-alkylation of a wide range of nucleophiles, including primary and secondary amines, as well as nitrogen-containing heterocycles. The resulting products are often intermediates in the synthesis of biologically active molecules.
Caption: N-Alkylation using this compound.
Synthesis of Thioether Derivatives
The reaction of this compound with thiol-containing compounds, such as substituted thiols or thio-heterocycles, provides a straightforward route to thioether derivatives. This is a common strategy in the synthesis of various biologically active compounds, including enzyme inhibitors.
Synthesis of Heterocyclic Compounds
The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole rings.[4] In a typical procedure, an α-haloketone or a related electrophile reacts with a thioamide. By analogy, this compound can react with a thioamide to form a 2-aminothiazole derivative.
Caption: Hantzsch synthesis of thiazoles.
This compound can be used to synthesize substituted 1,3,4-oxadiazoles. A common synthetic route involves the reaction of a 5-substituted-1,3,4-oxadiazole-2-thiol with an N-aryl-2-bromoacetamide.[3] This reaction proceeds via an S-alkylation to form a thioether linkage.
Detailed Experimental Protocols
The following protocols are generalized based on established methodologies for structurally similar bromoacetamides and should be optimized for specific substrates.
Protocol for N-Alkylation of a Heterocycle
Materials:
-
This compound (1.0 eq.)
-
Heterocyclic amine (e.g., imidazole, pyrazole) (1.0-1.2 eq.)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of the heterocyclic amine in the chosen solvent, add the base portion-wise at room temperature (if using K₂CO₃) or at 0 °C (if using NaH).
-
Stir the mixture for 30 minutes.
-
Add a solution of this compound in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature or heat to 60-80 °C, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Collect the precipitated product by filtration or extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol for the Synthesis of a Thioether-Linked 1,3,4-Oxadiazole
This protocol is adapted from the synthesis of similar N-substituted acetamide derivatives of 1,3,4-oxadiazoles.[3]
Materials:
-
5-Aryl-1,3,4-oxadiazole-2-thiol (1.0 eq.)
-
This compound (1.0 eq.)
-
Sodium hydride (NaH) (1.1 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the 5-aryl-1,3,4-oxadiazole-2-thiol in anhydrous DMF.
-
Add NaH portion-wise at 0 °C and stir for 30 minutes.
-
Add a solution of this compound in DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent.
Potential Applications in Drug Discovery
Derivatives of N-aryl acetamides and the heterocyclic scaffolds accessible from this compound are of significant interest in drug discovery. For instance, various acetamide derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[5][6] The thiazole and oxadiazole moieties are present in numerous approved drugs and are considered privileged structures in medicinal chemistry.
Conclusion
This compound is a versatile and valuable building block for the synthesis of a diverse range of novel compounds. Its reactivity as an electrophile allows for straightforward N-alkylation and the construction of important heterocyclic systems. The protocols provided herein, based on established chemical principles, offer a solid foundation for researchers to explore the synthetic potential of this reagent in their own research and development endeavors.
References
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PubChem. (n.d.). 2-Bromoacetamide. Retrieved January 17, 2026, from [Link]
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Cansai. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
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MOLBASE. (n.d.). 2-bromo-N-(sec-butyl)-N-(2,4-dimethylphenyl)acetamide. Retrieved January 17, 2026, from [Link]
- Siddiqui, S. Z., et al. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2''-sulfanyl acetamide. Pakistan Journal of Pharmaceutical Sciences, 26(3), 455-463.
- Ozalp, G., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(12), 10586–10601.
- Oliveto, E. P., & Gerold, C. (1951). N-BROMOACETAMIDE. Organic Syntheses, 31, 17.
-
PubChem. (n.d.). 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide. Retrieved January 17, 2026, from [Link]
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-
PubChem. (n.d.). 2-Bromo-3,4-dimethylpentane. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Hantzsch thiazole synthesis. Retrieved January 17, 2026, from [Link]
- Khan, I., et al. (2023). Modular and Computational Access to Innocuous Multistep Metal-Free Synthesis of 1,3,4-Oxadiazoles as Enzyme Inhibitors. Molecules, 28(7), 2969.
- Khan, K. M., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4381.
-
Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides? Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 2-Bromo-N-(4-methylphenyl)acetamide. Retrieved January 17, 2026, from [Link]
- Arshad, N., et al. (2017). Synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and screening for antibacterial activity. Tropical Journal of Pharmaceutical Research, 16(8), 1931-1939.
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved January 17, 2026, from [Link]
- Bollikolla, H. B., & Liu, P. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271.
- Wang, W., et al. (2019). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 17(11), 619.
- Dziubak, M., & Dembinski, R. (2021).
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Acetamide. Retrieved January 17, 2026, from [Link]
-
Zhang, M., et al. (2013). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][7][8]naphthyridin-5(6H)-one. Tetrahedron Letters, 54(33), 4429-4432.
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Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
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The Versatile Role of N-(3,4-dimethylphenyl)-2-bromoacetamide in the Synthesis of Bio-relevant Heterocyclic Scaffolds
Abstract
N-(3,4-dimethylphenyl)-2-bromoacetamide is a readily accessible and highly reactive bifunctional reagent, serving as a cornerstone for the construction of a diverse array of nitrogen- and sulfur-containing heterocyclic compounds. Its intrinsic chemical architecture, featuring a reactive C-Br bond and an amide moiety, allows for elegant and efficient cyclization strategies. This comprehensive guide provides researchers, medicinal chemists, and drug development professionals with an in-depth exploration of the utility of this reagent in synthesizing key heterocyclic systems, including quinoxalines and thiazoles. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven experimental protocols, and present tabulated data to guide synthetic efforts.
Introduction: The Strategic Importance of a Bifunctional Building Block
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active molecules.[1] The strategic incorporation of specific substituents onto these scaffolds is a key aspect of medicinal chemistry, enabling the fine-tuning of pharmacological properties. N-(3,4-dimethylphenyl)-2-bromoacetamide emerges as a valuable synthon, providing a pre-installed N-aryl group with a defined substitution pattern, which can be crucial for molecular recognition by biological targets. The dimethylphenyl moiety can influence solubility, lipophilicity, and metabolic stability, while also providing steric and electronic features that can be optimized for target binding.
The reactivity of N-(3,4-dimethylphenyl)-2-bromoacetamide is dominated by the electrophilic α-carbon, which is readily attacked by nucleophiles, and the amide functionality, which can participate in cyclization reactions. This dual reactivity is harnessed in the synthesis of various heterocyclic rings.
Safety and Handling of α-Bromoacetamides
As a class of compounds, α-haloacetamides are potent lachrymators and alkylating agents, necessitating careful handling in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory.[3] In case of skin or eye contact, flush the affected area immediately with copious amounts of water and seek medical attention.[3] All waste materials should be disposed of in accordance with institutional and national guidelines for hazardous chemical waste.
Synthesis of Quinoxalines: Accessing a Privileged Scaffold
Quinoxalines are a prominent class of nitrogen-containing heterocycles found in numerous compounds with a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[4] The most classical and reliable method for their synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or its synthetic equivalent.[5] α-Haloketones and related α-haloacetamides serve as excellent surrogates for 1,2-dicarbonyls in this context.[5]
Mechanistic Rationale
The reaction of N-(3,4-dimethylphenyl)-2-bromoacetamide with an o-phenylenediamine proceeds through a well-established pathway. The initial step is a nucleophilic attack by one of the amino groups of the o-phenylenediamine on the electrophilic carbon bearing the bromine atom, leading to the formation of an α-amino ketone intermediate. This is followed by an intramolecular cyclization where the second amino group attacks the carbonyl carbon of the acetamide. Subsequent dehydration of the resulting cyclic hemiaminal affords the final aromatic quinoxaline product.
Diagram 1: Proposed Reaction Mechanism for Quinoxaline Synthesis
Caption: Proposed mechanism for the synthesis of quinoxalines from N-(3,4-dimethylphenyl)-2-bromoacetamide.
Experimental Protocol: Synthesis of 2-((3,4-Dimethylphenyl)aminomethyl)quinoxaline
Materials:
-
N-(3,4-dimethylphenyl)-2-bromoacetamide (1.0 eq)
-
o-Phenylenediamine (1.0 eq)
-
Ethanol (or other suitable solvent like THF)
-
Pyridine (catalytic amount, optional)[6]
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-(3,4-dimethylphenyl)-2-bromoacetamide (e.g., 2.42 g, 10 mmol) in ethanol (50 mL).
-
Add o-phenylenediamine (1.08 g, 10 mmol) to the solution. A catalytic amount of pyridine (0.1 eq) can be added to facilitate the reaction.[6]
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion (typically 2-4 hours), allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-((3,4-dimethylphenyl)aminomethyl)quinoxaline.
Expected Outcomes and Variations
The yields for this type of condensation are generally moderate to good, ranging from 60-85%, depending on the specific substrates and reaction conditions.[7] The use of substituted o-phenylenediamines will lead to the corresponding substituted quinoxalines, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies.
| Reagent 1 | Reagent 2 | Product | Typical Yield (%) |
| N-(3,4-dimethylphenyl)-2-bromoacetamide | o-Phenylenediamine | 2-((3,4-Dimethylphenyl)aminomethyl)quinoxaline | 65-80 |
| N-(3,4-dimethylphenyl)-2-bromoacetamide | 4,5-Dimethyl-1,2-phenylenediamine | 6,7-Dimethyl-2-((3,4-dimethylphenyl)aminomethyl)quinoxaline | 60-75 |
Table 1: Representative Quinoxaline Syntheses
Synthesis of 2-Aminothiazoles: The Hantzsch Synthesis
The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, providing a straightforward route to the thiazole ring system, a common motif in pharmaceuticals.[8] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or thiourea.[9] N-(3,4-dimethylphenyl)-2-bromoacetamide serves as an excellent α-halocarbonyl component for this transformation.
Mechanistic Insights
The reaction is initiated by a nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of N-(3,4-dimethylphenyl)-2-bromoacetamide, forming an S-alkylated intermediate. This is followed by an intramolecular cyclization, where the nitrogen of the thiourea attacks the carbonyl carbon. A subsequent dehydration step leads to the formation of the 2-aminothiazole ring.
Diagram 2: Hantzsch Thiazole Synthesis Workflow
Caption: General workflow for the Hantzsch synthesis of 2-aminothiazoles.
Experimental Protocol: Synthesis of N-(3,4-dimethylphenyl)-4-aminothiazole
Materials:
-
N-(3,4-dimethylphenyl)-2-bromoacetamide (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol
-
5% Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
In a 50 mL round-bottom flask, combine N-(3,4-dimethylphenyl)-2-bromoacetamide (2.42 g, 10 mmol) and thiourea (0.91 g, 12 mmol).
-
Add ethanol (20 mL) and a magnetic stir bar.
-
Heat the mixture with stirring to a gentle reflux for 30-60 minutes.[9] Monitor the reaction by TLC.
-
After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 50 mL of 5% aqueous sodium carbonate solution and stir.[9]
-
Collect the resulting precipitate by vacuum filtration, washing the filter cake with water.
-
Allow the solid to air dry to obtain the crude product. Further purification can be achieved by recrystallization from ethanol.
Anticipated Results
The Hantzsch thiazole synthesis is known for its efficiency, often providing high yields of the desired product.[9] The use of substituted thioureas can lead to a variety of N-substituted 2-aminothiazoles.
| Reagent 1 | Reagent 2 | Product | Typical Yield (%) |
| N-(3,4-dimethylphenyl)-2-bromoacetamide | Thiourea | N-(3,4-dimethylphenyl)-4-aminothiazole | 85-95 |
| N-(3,4-dimethylphenyl)-2-bromoacetamide | N-Phenylthiourea | N-(3,4-dimethylphenyl)-4-(phenylamino)thiazole | 80-90 |
Table 2: Representative Thiazole Syntheses
Conclusion and Future Perspectives
N-(3,4-dimethylphenyl)-2-bromoacetamide has demonstrated its utility as a versatile and efficient building block for the synthesis of biologically relevant heterocyclic compounds. The protocols outlined in this guide for the synthesis of quinoxalines and thiazoles are robust and can be readily adapted for the creation of diverse compound libraries for drug discovery and development. The straightforward nature of these reactions, coupled with the potential for high yields, makes this reagent an attractive choice for both academic and industrial research. Future work could explore the use of this reagent in multicomponent reactions or in the synthesis of other less common heterocyclic systems, further expanding its application in medicinal chemistry.
References
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Chem Help Asap. Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
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El-Sayed, N. N., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(5), 666. [Link]
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Organic Chemistry Portal. Thiazole synthesis. Organic Chemistry Portal. [Link]
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Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
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Sharma, N., Prakash, R., & Prakash, O. (n.d.). AN EFFICIENT SYNTHESIS OF 2-ARYLQUINOXALINES FROM , - DIBROMOACETOPHENONES AND O-PHENYLENEDIAMINE. Connect Journals. [Link]
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Al-Ostoot, F. H., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155099. [Link]
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Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
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ResearchGate. Plausible mechanism for the formation of quinoxaline. ResearchGate. [Link]
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Avula, B., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 43(1), 25-58. [Link]
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Patel, M. B., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(60), 38041-38064. [Link]
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Ramírez-Marquez, C., et al. (2016). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Molecules, 21(11), 1496. [Link]
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Narsaiah, B., & Narsimha, P. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. Records of Natural Products, 7(3), 225-231. [Link]
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El-Gazzar, A. R. B. A., et al. (2012). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. Molecules, 17(12), 14730-14745. [Link]
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Pintilie, O., & Mangalagiu, I. I. (2014). Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. The Journal of Organic Chemistry, 79(11), 5344-5351. [Link]
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Khan, K. M., et al. (2012). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Pak. J. Pharm. Sci., 25(4), 775-782. [Link]
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Application Notes and Protocols for Investigating the Biological Activity of N-(3,4-dimethylphenyl)acetamide Derivatives
Abstract: The N-(3,4-dimethylphenyl)acetamide scaffold represents a versatile and promising platform in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of these compounds. It offers detailed, field-proven protocols for key assays, explains the scientific rationale behind experimental choices, and presents a framework for interpreting data to establish structure-activity relationships (SAR). The aim is to equip researchers with the necessary tools to explore the therapeutic potential of this important class of molecules.
Introduction: The N-(3,4-dimethylphenyl)acetamide Scaffold in Drug Discovery
The core structure, N-(3,4-dimethylphenyl)acetamide, serves as an excellent starting point for the development of novel therapeutic agents.[1] The acetamide linkage provides a stable, synthetically accessible backbone, while the 3,4-dimethylphenyl ring offers a lipophilic anchor that can be systematically modified to modulate pharmacological properties. Derivatization of this core structure allows for the fine-tuning of steric, electronic, and physicochemical properties, which are critical for optimizing biological activity, selectivity, and pharmacokinetic profiles.
The exploration of N-phenylacetamide derivatives has led to the identification of compounds with diverse mechanisms of action, including the modulation of ion channels and inhibition of key enzymes.[2][3][4] For instance, certain phenylacetamides act as potent sodium channel blockers, a mechanism relevant for anticonvulsant and analgesic therapies.[2] Others have been developed as inhibitors of carbonic anhydrase, an enzyme implicated in cancer, making them attractive targets for oncology research.[5] These findings underscore the therapeutic pliability of the N-phenylacetamide scaffold and provide a strong rationale for the continued synthesis and screening of new derivatives.
This guide will focus on three key areas of biological activity: anticancer, antimicrobial, and anti-inflammatory effects. For each area, we will provide detailed protocols, data interpretation guidelines, and insights into potential mechanisms of action.
Section 1: General Synthesis Protocol for N-(3,4-dimethylphenyl)acetamide Derivatives
The synthesis of N-(3,4-dimethylphenyl)acetamide derivatives is typically achieved through a straightforward amide coupling reaction. This protocol describes the reaction between 3,4-dimethylaniline and a substituted chloroacetyl chloride, followed by substitution with various nucleophiles to generate a library of derivatives.
Protocol 1: Synthesis of N-(3,4-dimethylphenyl)-2-chloroacetamide and Subsequent Derivatization
Rationale: This two-step synthesis is a common and efficient method for creating a diverse library of acetamide derivatives. The initial chloroacetylation provides a reactive intermediate that can readily undergo nucleophilic substitution with a wide range of amines, thiols, or other functional groups.
Materials:
-
3,4-dimethylaniline
-
Chloroacetyl chloride
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or other suitable base
-
Various nucleophiles (e.g., aromatic amines, heterocyclic amines)
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of N-(3,4-dimethylphenyl)-2-chloroacetamide (Intermediate)
-
Dissolve 3,4-dimethylaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel chromatography to obtain the pure intermediate.
Step 2: Synthesis of Final Derivatives
-
Dissolve the N-(3,4-dimethylphenyl)-2-chloroacetamide intermediate (1.0 eq) in anhydrous DMF.
-
Add a suitable base, such as K₂CO₃ (1.5 eq), to the solution.
-
Add the desired nucleophile (e.g., a substituted amine or thiol) (1.2 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.[6]
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the final compound by column chromatography or recrystallization.
-
Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.[7][8]
Section 2: Evaluation of Anticancer Activity
A primary application for novel chemical entities is in the field of oncology. The MTT assay is a robust, colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.[9][10]
Visualizing the Drug Discovery Workflow
The process of identifying a potential anticancer agent follows a logical progression from synthesis to detailed biological evaluation.
Caption: A typical workflow for anticancer drug screening.
Protocol 2: MTT Assay for Cytotoxicity Screening
Rationale: The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[11] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic or cytostatic effects.[10]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[9]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[9]
-
N-(3,4-dimethylphenyl)acetamide derivatives (dissolved in DMSO to make a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well microplates
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells for a vehicle control (DMSO) and an untreated control (medium only).[9]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[12]
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium plus 20 µL of MTT solution to each well.[11] Incubate for another 2-4 hours.[9]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation:
Summarize the cytotoxicity data in a table for clear comparison.
| Compound ID | R-Group Modification | Target Cell Line | IC₅₀ (µM) |
| DM-01 | H | MCF-7 | > 100 |
| DM-02 | 4-Chlorophenyl | MCF-7 | 15.2 |
| DM-03 | 4-Nitrophenyl | MCF-7 | 8.5 |
| DM-04 | 2-Thienyl | MCF-7 | 22.1 |
Note: Data is hypothetical for illustrative purposes.
Unraveling the Mechanism: Apoptosis Induction
Many effective anticancer agents work by inducing programmed cell death, or apoptosis. Phenylacetamide derivatives have been reported to trigger apoptosis by modulating key proteins in both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13]
Caption: Proposed intrinsic apoptotic pathway induced by phenylacetamides.[13]
Section 3: Screening for Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. N-(3,4-dimethylphenyl)acetamide derivatives have shown promise as antibacterial and antifungal compounds.[6][7] The microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[14]
Protocol 3: Broth Microdilution Assay for MIC Determination
Rationale: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a quantitative method used to establish the potency of a compound against specific bacterial or fungal strains.[14]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (Candida albicans)[6][15]
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test compounds dissolved in DMSO
-
Sterile 96-well microplates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity (approx. 1.5 x 10⁸ CFU/mL)[14]
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a range of concentrations.
-
Inoculation: Dilute the standardized microbial suspension in broth so that the final concentration in each well after inoculation is approximately 5 x 10⁵ CFU/mL. Add 100 µL of this final inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.[14]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by reading the optical density (OD) at 600 nm.
Data Presentation:
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| DM-01 | > 128 | > 128 | 64 |
| DM-02 | 32 | 64 | 16 |
| DM-03 | 16 | 32 | 8 |
| DM-04 | 64 | 128 | 32 |
Note: Data is hypothetical for illustrative purposes.
Section 4: Investigating Anti-inflammatory Properties
Chronic inflammation is a hallmark of many diseases. Acetamide derivatives have been investigated for their potential to mitigate inflammatory responses, often by inhibiting enzymes like cyclooxygenase (COX) or by reducing the production of inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS).[8][16][17][18]
Protocol 4: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO). The Griess assay measures nitrite (a stable breakdown product of NO), allowing for the quantification of NO production and the assessment of a compound's anti-inflammatory potential.[16][17]
Materials:
-
Macrophage cell line (e.g., J774.A1 or RAW 264.7)[16]
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds dissolved in DMSO
-
Griess Reagent (Part A: Sulfanilamide in acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard curve
-
96-well plates
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours before stimulation.
-
Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance to a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only control.
Section 5: Structure-Activity Relationship (SAR) Insights
The systematic evaluation of a library of derivatives allows for the development of a Structure-Activity Relationship (SAR). SAR studies correlate the chemical structure of a molecule with its biological activity, providing crucial insights for rational drug design.[2][3]
Key Considerations for SAR of N-(3,4-dimethylphenyl)acetamide Derivatives:
-
Lipophilicity: Increasing the lipophilicity of substituents on the terminal phenyl ring can enhance activity, but only up to a certain point, after which solubility and bioavailability may decrease.[2]
-
Electronic Effects: The presence of electron-withdrawing groups (e.g., -NO₂, -Cl) on the terminal ring often enhances anticancer and antimicrobial activity.[13][19] This may be due to improved interactions with biological targets or altered electronic properties of the molecule.
-
Steric Factors: The size and position of substituents can influence how the molecule fits into the binding pocket of a target protein. Bulky groups can either improve or hinder activity depending on the specific target.
-
Heterocyclic Moieties: Incorporating heterocyclic rings (e.g., thiazole, thiophene) can introduce new hydrogen bonding opportunities and improve the pharmacological profile of the compounds.[6][13][14]
By synthesizing and testing a matrix of derivatives with varied electronic, steric, and lipophilic properties, researchers can build a predictive model to guide the design of next-generation compounds with enhanced potency and selectivity.
References
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Title: A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers Source: PubMed URL: [Link]
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Title: Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels Source: PubMed Central URL: [Link]
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Title: Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels Source: PubMed URL: [Link]
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Title: Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity Source: PubMed URL: [Link]
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Title: Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity Source: National Institutes of Health (NIH) URL: [Link]
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Title: Synthesis and antimicrobial activity of some new diphenylamine derivatives Source: PubMed Central URL: [Link]
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Title: Design and synthesis of novel heterocyclic acetamide derivatives for potential analgesic, anti-inflammatory, and antimicrobial activities Source: ResearchGate URL: [Link]
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Title: N-(3,4-Dimethylphenyl)acetamide Source: National Institutes of Health (NIH) URL: [Link]
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2-bromo-N-(3,4-dimethylphenyl)acetamide as a potential butyrylcholinesterase inhibitor
An in-depth guide for researchers, scientists, and drug development professionals on the evaluation of 2-bromo-N-(3,4-dimethylphenyl)acetamide as a potential inhibitor of butyrylcholinesterase.
Application Note & Protocol
Topic: Characterizing this compound as a Potential Butyrylcholinesterase Inhibitor
Introduction and Scientific Context
Butyrylcholinesterase (BChE), also known as plasma cholinesterase, is a serine hydrolase that plays a significant role in cholinergic neurotransmission by hydrolyzing acetylcholine. While acetylcholinesterase (AChE) is the primary regulator of acetylcholine in the brain, BChE's role becomes increasingly important in pathological conditions such as Alzheimer's disease (AD). In the later stages of AD, BChE activity increases while AChE levels decline, making BChE a crucial therapeutic target for managing the disease's cognitive symptoms[1][2]. Inhibiting BChE can increase the concentration of acetylcholine in the synaptic cleft, thereby enhancing neurotransmission[3].
Substituted acetamide derivatives have emerged as a promising class of compounds for BChE inhibition[4][5]. Their chemical structure can be modified to achieve high affinity and selectivity for the BChE active site. This document provides a detailed protocol for evaluating the inhibitory potential of a specific acetamide derivative, This compound , against BChE.
The methodology is based on the well-established Ellman's method, a reliable and widely used spectrophotometric assay for measuring cholinesterase activity[6][7][8]. This method provides a quantitative measure of enzyme activity, allowing for the determination of key inhibitory parameters such as the half-maximal inhibitory concentration (IC₅₀).
Principle of the Assay: The Ellman's Method
The core of this protocol is the spectrophotometric method developed by Ellman et al., which allows for the indirect measurement of BChE activity[7]. The causality of this assay is rooted in a two-step chemical reaction:
-
Enzymatic Hydrolysis: Butyrylcholinesterase (BChE) catalyzes the hydrolysis of the substrate, S-butyrylthiocholine iodide (BTC), to produce thiocholine and butyrate.
-
Chromogenic Reaction: The resulting thiocholine, which contains a free sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). This reaction cleaves the disulfide bond in DTNB to produce 2-nitrobenzoate-5-mercaptothiocholine and the yellow-colored 5-thio-2-nitrobenzoic acid (TNB) anion[7][9].
The concentration of the TNB anion is measured by its absorbance at a wavelength of 412 nm[6][8]. The rate of TNB production is directly proportional to the BChE activity. When an inhibitor like this compound is present, it reduces the rate of BTC hydrolysis, leading to a decreased rate of color formation.
Caption: The two-step reaction mechanism of the Ellman's method for BChE activity measurement.
Test Compound: this compound
-
Molecular Formula: C₁₀H₁₂BrNO[10]
-
Molecular Weight: 242.11 g/mol [10]
-
Structure:
(Image Source: PubChem CID 10398436)
Safety and Handling Precautions: This compound should be handled with care in a well-ventilated area or fume hood. It may cause skin, eye, and respiratory irritation[10]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Refer to the Material Safety Data Sheet (MSDS) for complete handling and disposal information.
Materials and Reagents
-
Enzyme: Human Butyrylcholinesterase (BChE), recombinant or purified from serum.
-
Test Inhibitor: this compound.
-
Positive Control: Rivastigmine or another known BChE inhibitor.
-
Substrate: S-Butyrylthiocholine iodide (BTC).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Buffer: Phosphate Buffer (PB), 100 mM, pH 7.4.
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving the test inhibitor.
-
Equipment:
-
96-well clear, flat-bottom microplates.
-
Microplate reader capable of measuring absorbance at 412 nm.
-
Multichannel pipette.
-
Standard laboratory glassware and consumables.
-
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format, which allows for high-throughput screening and analysis. The final volume in each well will be 200 µL.
Reagent Preparation
The choice of reagent concentrations is critical for assay validity. A substrate concentration of 5 mM is often used to ensure the reaction rate is sensitive to inhibitors, and a DTNB concentration of 0.5 mM is sufficient for the chromogenic reaction without inhibiting the enzyme itself[11].
-
Phosphate Buffer (100 mM, pH 7.4): Prepare and adjust pH as required. Store at 4°C.
-
DTNB Solution (2 mM): Dissolve the appropriate amount of DTNB in the Phosphate Buffer. Prepare this solution fresh and protect it from light.
-
BTC Solution (10 mM): Dissolve S-butyrylthiocholine iodide in the Phosphate Buffer. Prepare fresh before use.
-
BChE Enzyme Solution: Reconstitute or dilute the BChE stock in Phosphate Buffer to achieve a working concentration that yields a linear absorbance increase over 5-10 minutes. The optimal concentration must be determined empirically.
-
Test Inhibitor Stock (e.g., 10 mM): Dissolve this compound in 100% DMSO.
-
Serial Dilutions of Inhibitor: Prepare a series of dilutions of the test inhibitor from the stock solution using Phosphate Buffer. Ensure the final DMSO concentration in the assay well does not exceed 1%, as higher concentrations can affect enzyme activity.
Assay Procedure in 96-Well Plate
A self-validating protocol requires the inclusion of multiple controls in every experiment. This ensures that any observed inhibition is due to the test compound and not an artifact of the assay conditions.
-
Plate Setup: Design the plate layout to include wells for:
-
Blank: Contains all reagents except the enzyme. Used to correct for non-enzymatic substrate hydrolysis.
-
Negative Control (100% Activity): Contains all reagents and the solvent (DMSO) but no inhibitor.
-
Positive Control: Contains a known inhibitor (e.g., Rivastigmine) to confirm assay performance.
-
Test Compound Wells: Contain varying concentrations of this compound.
-
Run all conditions in triplicate for statistical validity.
-
-
Reagent Addition:
-
Add 10 µL of the appropriate inhibitor dilution (or buffer/DMSO for controls) to each well.
-
Add 40 µL of Phosphate Buffer to each well.
-
Add 50 µL of the 2 mM DTNB solution to each well.
-
Add 10 µL of diluted BChE enzyme solution to all wells except the 'Blank' wells. Add 10 µL of buffer to the Blank wells instead.
-
Mix the plate gently and pre-incubate for 10 minutes at 25°C. This step allows the inhibitor to interact with the enzyme before the substrate is introduced[11].
-
-
Initiating the Reaction:
-
Initiate the enzymatic reaction by adding 100 µL of the 10 mM BTC solution to all wells.
-
-
Data Acquisition:
-
Immediately place the microplate in the reader.
-
Measure the absorbance at 412 nm every minute for at least 5 to 10 minutes. The kinetic read-out is crucial for accurately determining the reaction rate (V).
-
Experimental Workflow Visualization
Caption: A comprehensive workflow for the BChE inhibition assay.
Data Analysis and Interpretation
-
Calculate Reaction Rate (V): For each well, determine the rate of change in absorbance over time (ΔAbs/min). This value (V) is the slope of the linear portion of the absorbance vs. time plot.
-
Correct for Blank: Subtract the rate of the blank well (non-enzymatic hydrolysis) from all other rates.
-
Vcorrected = Vsample - Vblank
-
-
Calculate Percent Inhibition: Use the rate of the negative control (Vcontrol) as 100% activity. Calculate the percent inhibition for each inhibitor concentration:
-
% Inhibition = (1 - (Vinhibitor / Vcontrol)) * 100
-
-
Determine IC₅₀ Value: The IC₅₀ is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Plot % Inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Data Presentation Table
| [Inhibitor] (µM) | Log [Inhibitor] | Avg. Rate (ΔAbs/min) | Corrected Rate | % Inhibition |
| 0 (Control) | N/A | 0.052 | 0.050 | 0% |
| 0.1 | -1.0 | 0.048 | 0.046 | 8% |
| 1 | 0.0 | 0.035 | 0.033 | 34% |
| 10 | 1.0 | 0.027 | 0.025 | 50% |
| 100 | 2.0 | 0.011 | 0.009 | 82% |
| Blank | N/A | 0.002 | N/A | N/A |
(Note: Data shown is for illustrative purposes only.)
References
-
PubChem. (n.d.). 2-Bromoacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Kunes, M., et al. (2009). New findings about Ellman's method to determine cholinesterase activity. PubMed Central. Retrieved from [Link]
-
Li, Y. F., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports. Retrieved from [Link]
-
de Paula, F. S., et al. (2019). Discovery of novel dual-active 3-(4-(dimethylamino)phenyl)-7-aminoalcoxy-coumarin as potent and selective acetylcholinesterase inhibitor and antioxidant. Scientific Reports. Retrieved from [Link]
-
Khan, I., et al. (2014). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Tropical Journal of Pharmaceutical Research. Retrieved from [Link]
-
Milošević, M., & Tomanović, N. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. Retrieved from [Link]
-
Cui, G., et al. (2020). The Selectivity of Butyrylcholinesterase Inhibitors Revisited. Molecules. Retrieved from [Link]
-
Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). 2'-Bromo-4'-methylacetanilide Safety Data Sheet. Retrieved from [Link]
-
Yulita, I., et al. (2022). Cholinesterase (ChE) Test Using Ellman's Photometric Method. ResearchGate. Retrieved from [Link]
-
Cui, G., et al. (2020). The Selectivity of Butyrylcholinesterase Inhibitors Revisited. PubMed Central. Retrieved from [Link]
-
Li, Y. F., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. ResearchGate. Retrieved from [Link]
-
Yan, D., et al. (2018). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Nature Communications. Retrieved from [Link]
-
Lushchekina, S., et al. (2015). New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter. PubMed Central. Retrieved from [Link]
- Bayer, A. G. (1983). Process for the preparation of N,N-dimethyl-N'-(2-bromo-4-methylphenyl)-triazene. Google Patents.
-
Taylor & Francis Online. (n.d.). Butyrylcholinesterase – Knowledge and References. Retrieved from [Link]
-
Pohanka, M. (2007). Limitation of the Ellman method: cholinesterase activity measurement in the presence of oximes. PubMed. Retrieved from [Link]
-
Sunlong Biotech Co., Ltd. (n.d.). Butyrylcholinesterase Inhibitor Activity Assay Kit. Retrieved from [Link]
-
Al-Balas, Q., et al. (2024). Novel Dual Acetyl- and Butyrylcholinesterase Inhibitors Based on the Pyridyl–Pyridazine Moiety for the Potential Treatment of Alzheimer's Disease. Molecules. Retrieved from [Link]
-
Saxena, A., et al. (2003). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Opletalova, V., et al. (2019). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. Molecules. Retrieved from [Link]
Sources
- 1. The Selectivity of Butyrylcholinesterase Inhibitors Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 8. researchgate.net [researchgate.net]
- 9. Limitation of the Ellman method: cholinesterase activity measurement in the presence of oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aksci.com [aksci.com]
- 11. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alkylation Reactions Using 2-Bromo-N-(3,4-dimethylphenyl)acetamide
Introduction: Strategic Importance of Alkylating 2-Bromo-N-(3,4-dimethylphenyl)acetamide in Medicinal Chemistry
The N-alkylation of amides is a cornerstone of modern synthetic and medicinal chemistry, enabling the generation of diverse molecular architectures with modulated biological activities. The substrate, this compound, represents a key pharmacophore, a structural unit common in biologically active compounds. The presence of the reactive α-bromo group provides a versatile handle for introducing a wide array of alkyl substituents. This strategic modification can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its potency, selectivity, metabolic stability, and solubility. Consequently, robust and well-characterized protocols for the alkylation of this scaffold are of significant interest to researchers in drug discovery and development.
This comprehensive guide provides a detailed experimental framework for the N-alkylation of this compound. It delves into the underlying chemical principles, offers step-by-step protocols for synthesis and purification, and outlines the analytical techniques required for thorough characterization of the resulting products. The methodologies presented herein are designed to be both informative for seasoned researchers and accessible to those new to the field, ensuring scientific rigor and reproducibility.
Chemical Principles and Mechanistic Considerations
The N-alkylation of this compound is typically achieved via a nucleophilic substitution reaction. The amide proton is first abstracted by a suitable base to generate a resonance-stabilized amidate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide to form the desired N-alkylated product.
A critical aspect of this reaction is controlling the regioselectivity. The amidate anion is an ambident nucleophile, meaning it possesses two nucleophilic centers: the nitrogen and the oxygen atom. This can lead to a mixture of N-alkylated and O-alkylated (imidate) products. Generally, N-alkylation is thermodynamically favored, while O-alkylation is often kinetically favored. The choice of base, solvent, and counter-ion can significantly influence the N/O selectivity. Hard cations (like Li⁺ and Na⁺) tend to associate with the harder oxygen atom, favoring N-alkylation, while softer cations (like K⁺ and Cs⁺) can lead to increased O-alkylation. Polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile (ACN) are commonly employed to solvate the cation and promote the desired N-alkylation.
Another potential side reaction is C-alkylation at the α-carbon, although this is less common for N-arylacetamides under standard basic conditions. Elimination reactions of the alkyl halide can also occur, particularly with sterically hindered bases or secondary/tertiary alkyl halides.
Experimental Protocols
Part 1: Synthesis of the Starting Material: this compound
A reliable synthesis of the starting material is crucial for the success of subsequent alkylation reactions. A common method involves the acylation of 3,4-dimethylaniline with bromoacetyl bromide.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,4-Dimethylaniline | 121.18 | 10.0 g | 82.5 mmol |
| Bromoacetyl bromide | 201.86 | 18.3 g (8.9 mL) | 90.8 mmol |
| Triethylamine | 101.19 | 9.2 g (12.7 mL) | 90.8 mmol |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Saturated NaHCO₃ solution | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous MgSO₄ | 120.37 | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 3,4-dimethylaniline (10.0 g, 82.5 mmol) and dichloromethane (150 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (9.2 g, 90.8 mmol) to the solution.
-
Slowly add a solution of bromoacetyl bromide (18.3 g, 90.8 mmol) in dichloromethane (50 mL) to the stirred solution via the dropping funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to yield this compound as a white solid.
Part 2: General Protocol for N-Alkylation
This protocol provides a general framework for the N-alkylation of this compound using an alkyl halide. The specific alkyl halide, base, and reaction temperature may need to be optimized for different substrates.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 242.12 | 1.0 g | 4.13 mmol |
| Alkyl Halide (e.g., Iodomethane) | 141.94 | 0.65 g (0.29 mL) | 4.54 mmol |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 0.18 g | 4.54 mmol |
| Anhydrous Dimethylformamide (DMF) | 73.09 | 20 mL | - |
| Saturated NH₄Cl solution | - | 50 mL | - |
| Ethyl Acetate | 88.11 | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Na₂SO₄ | 142.04 | - | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (0.18 g of a 60% dispersion, 4.54 mmol).
-
Carefully wash the sodium hydride with hexanes (2 x 5 mL) to remove the mineral oil, and then evaporate the residual hexanes under a stream of inert gas.
-
Add anhydrous DMF (10 mL) to the flask and cool to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 g, 4.13 mmol) in anhydrous DMF (10 mL) to the stirred suspension of sodium hydride.
-
Stir the mixture at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed.
-
Add the alkyl halide (4.54 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., 4:1 hexanes:ethyl acetate).
-
Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution (50 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram:
Application Note & Protocols: A Multi-Modal Analytical Approach for the Comprehensive Characterization of 2-bromo-N-(3,4-dimethylphenyl)acetamide
Introduction: The Imperative for Rigorous Characterization
In the landscape of pharmaceutical and materials science research, N-aryl acetamides serve as crucial building blocks and intermediates for a vast array of functional molecules.[1] 2-bromo-N-(3,4-dimethylphenyl)acetamide is one such intermediate, whose structural integrity and purity are paramount for the successful synthesis of downstream target compounds. The presence of the reactive bromoacetyl group makes it a versatile alkylating agent, while the substituted phenyl ring dictates its steric and electronic properties.
This guide provides a detailed, multi-technique workflow for the definitive analytical characterization of this compound. We move beyond mere data reporting to explain the causality behind methodological choices, ensuring each protocol is a self-validating component of a comprehensive quality assessment. The methods detailed herein are designed for researchers, quality control analysts, and drug development professionals who require unambiguous structural confirmation and purity assessment.
Logical Workflow for Compound Characterization
A hierarchical approach is essential for efficient and conclusive analysis. We begin with a chromatographic method to assess purity and then employ a suite of spectroscopic techniques for unambiguous structural elucidation.
Caption: Integrated workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC): Purity and Quantification
Expertise & Causality: Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of small organic molecules. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (like C18) and a polar mobile phase. This method is highly sensitive and provides a quantitative measure of purity based on peak area percentage. The inclusion of a small amount of acid (like formic acid) in the mobile phase is crucial; it protonates silanol groups on the stationary phase, preventing peak tailing and ensuring sharp, symmetrical peaks for better resolution and integration.[2][3]
Protocol: RP-HPLC Method for Purity Analysis
-
Instrumentation & Reagents:
-
HPLC system equipped with a UV-Vis detector and autosampler.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Deionized Water (18 MΩ·cm).
-
Formic Acid (LC-MS grade).
-
-
Chromatographic Conditions: This table summarizes the starting conditions, which should be optimized as needed for specific impurity profiles.
| Parameter | Recommended Setting |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-1 min (50% B), 1-10 min (50% to 90% B), 10-12 min (90% B), 12.1-15 min (50% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
-
Sample and Standard Preparation:
-
Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
-
Sample Preparation: Prepare the sample to be tested at a target concentration of 0.1 mg/mL in the diluent. Filter through a 0.45 µm syringe filter prior to injection.
-
-
Data Analysis & Trustworthiness:
-
The primary peak in the chromatogram should correspond to the retention time of the reference standard.
-
Purity is calculated using the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
System suitability must be established by injecting the working standard multiple times (n=5) and ensuring the relative standard deviation (RSD) of the peak area and retention time is less than 2.0%.
-
Mass Spectrometry (MS): Molecular Weight Confirmation
Expertise & Causality: Mass spectrometry provides the mass-to-charge ratio (m/z) of the ionized molecule, serving as a primary tool for confirming its molecular weight. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic distribution of halogens. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[4] Therefore, any fragment containing a single bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by 2 m/z units. This provides a definitive signature for the presence of bromine in the molecule.[5][6]
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Instrumentation:
-
A mass spectrometer with an Electron Ionization (EI) source, often coupled to a Gas Chromatograph (GC-MS) or via a direct insertion probe.
-
-
Instrument Parameters:
-
Ionization Energy: 70 eV (standard for EI to ensure reproducible fragmentation and allow library matching).
-
Mass Range: 50 - 350 amu (to cover the molecular ion and expected fragments).
-
Source Temperature: 230 °C.
-
-
Data Interpretation & Trustworthiness:
-
Molecular Ion (M⁺): The molecular formula C₁₀H₁₂BrNO gives a monoisotopic mass of 241.01 g/mol (with ⁷⁹Br) and 243.01 g/mol (with ⁸¹Br). Look for a pair of peaks of nearly equal intensity at m/z ≈ 241 and 243.
-
Fragmentation Analysis: The fragmentation pattern provides a structural fingerprint. Key fragmentation pathways for this molecule include cleavage of the benzylic C-N bond and loss of the bromoacetyl group.
-
| m/z (Proposed) | Ion Structure / Fragment Lost | Rationale |
| 241 / 243 | [M]⁺ | Molecular ion peak pair, characteristic of one bromine atom. |
| 134 | [M - BrCH₂CO]⁺ | Loss of the bromoacetyl radical. |
| 121 / 123 | [BrCH₂CO]⁺ | Bromoacetyl cation. |
| 106 | [C₈H₁₀]⁺ | Fragment corresponding to 3,4-dimethylaniline after rearrangement.[7] |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from substituted benzene rings.[7] |
NMR Spectroscopy: Unambiguous Structure Elucidation
Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure and connectivity of a molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR does the same for carbon atoms. The chemical shift of each nucleus is highly sensitive to its local electronic environment, and coupling patterns (in ¹H NMR) reveal which protons are adjacent to one another.
Protocol: ¹H and ¹³C NMR
-
Instrumentation & Reagents:
-
NMR Spectrometer (e.g., 400 MHz or higher for better resolution).
-
Deuterated Chloroform (CDCl₃) or DMSO-d₆.
-
Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent in a standard 5 mm NMR tube.
-
-
Data Interpretation & Trustworthiness (Predicted Assignments): The following tables provide predicted chemical shifts based on the known effects of substituents on aromatic rings and amide structures.[8][9]
Table: Predicted ¹H NMR Assignments (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 8.0 - 8.5 | Broad Singlet | 1H | N-H | Amide proton, often broad, chemical shift is concentration-dependent. |
| ~ 7.3 | Singlet | 1H | Ar-H (C2-H) | Aromatic proton adjacent to the amide group. |
| ~ 7.1 | Doublet | 1H | Ar-H (C6-H) | Aromatic proton ortho to a methyl group. |
| ~ 7.0 | Doublet | 1H | Ar-H (C5-H) | Aromatic proton meta to the amide group. |
| ~ 4.0 | Singlet | 2H | Br-CH₂ -C=O | Methylene protons adjacent to bromine and a carbonyl group are deshielded. |
| ~ 2.25 | Singlet | 3H | Ar-CH₃ | Aromatic methyl group protons. |
| ~ 2.23 | Singlet | 3H | Ar-CH₃ | Aromatic methyl group protons. |
Table: Predicted ¹³C NMR Assignments (in CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 164 | C =O | Amide carbonyl carbon. |
| ~ 138 | Ar-C | Quaternary aromatic carbon. |
| ~ 135 | Ar-C | Quaternary aromatic carbon. |
| ~ 130 | Ar-C H | Aromatic methine carbon. |
| ~ 122 | Ar-C H | Aromatic methine carbon. |
| ~ 118 | Ar-C H | Aromatic methine carbon. |
| ~ 30 | Br-C H₂-C=O | Methylene carbon attached to bromine. |
| ~ 20 | Ar-C H₃ | Aromatic methyl carbon. |
| ~ 19 | Ar-C H₃ | Aromatic methyl carbon. |
FT-IR Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate. These absorption bands create a unique spectral fingerprint. For this compound, key absorptions will include the N-H stretch, the C=O stretch (Amide I band), and the N-H bend (Amide II band).[10]
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrumentation:
-
FT-IR spectrometer equipped with an ATR accessory (e.g., diamond crystal).
-
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
-
Data Acquisition & Interpretation:
-
Acquire the spectrum, typically over a range of 4000 - 600 cm⁻¹.
-
The table below lists the expected characteristic absorption bands.[7]
-
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3300 - 3250 | N-H Stretch | Secondary Amide |
| ~ 3100 - 3000 | C-H Stretch | Aromatic |
| ~ 2980 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~ 1670 - 1660 | C=O Stretch (Amide I) | Secondary Amide |
| ~ 1550 - 1530 | N-H Bend (Amide II) | Secondary Amide |
| ~ 1500 | C=C Stretch | Aromatic Ring |
| ~ 700 - 600 | C-Br Stretch | Alkyl Bromide |
Conclusion
The application of this integrated analytical workflow, combining chromatography with mass spectrometry, NMR, and FT-IR, provides a robust and self-validating system for the characterization of this compound. HPLC confirms purity, MS verifies the molecular weight and the presence of bromine, NMR elucidates the exact atomic connectivity, and FT-IR provides a quick confirmation of essential functional groups. This comprehensive approach ensures the identity, purity, and quality of the material, which is a non-negotiable prerequisite for its use in research and development.
References
- Rye, R. T. (n.d.). A Mass Spectral Study of Halogenated N-t-butylacetamides. Concordia University.
- SIELC Technologies. (n.d.). Separation of Acetamide, N-(2-bromo-4-methylphenyl)- on Newcrom R1 HPLC column.
-
Manjunatha, M., et al. (2017). Crystal structures of three N-aryl-2,2,2-tribromoacetamides. Acta Crystallographica Section E, 73(Pt 7), 1031–1036. Retrieved from [Link]
-
PubChem. (n.d.). 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide. National Center for Biotechnology Information. Retrieved from [Link]
- Arshia, et al. (2015). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Pakistan Journal of Pharmaceutical Sciences, 28(1), 145-151.
- SIELC Technologies. (2018). Acetamide, 2-bromo-N-(2-hydroxy-5-nitrophenyl)-.
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E, E65(8), o1833. Retrieved from [Link]
-
Li, Y., et al. (n.d.). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Royal Society of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
Takhistov, V. V., & Pleshkova, A. P. (1977). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 46(4), 345-362. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Bromo-N-(2,4-dimethylphenyl)acetamide. Retrieved from [Link]
-
Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Retrieved from [Link]
Sources
- 1. Crystal structures of three N-aryl-2,2,2-tribromoacetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
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- 7. applications.emro.who.int [applications.emro.who.int]
- 8. rsc.org [rsc.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of 2-Bromo-N-(3,4-dimethylphenyl)acetamide Synthesis
Welcome to the technical support center for the synthesis of 2-bromo-N-(3,4-dimethylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your synthesis.
I. Introduction to the Synthesis
The synthesis of this compound is a two-step process. The first step involves the N-acetylation of 3,4-dimethylaniline to form N-(3,4-dimethylphenyl)acetamide. The second step is the alpha-bromination of the acetamide intermediate to yield the final product. Each step presents unique challenges and opportunities for optimization.
Reaction Pathway Overview
Caption: Overall synthetic route for this compound.
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis, providing quick and actionable answers.
Q1: What is the most critical factor for achieving a high yield in the N-acetylation step?
A1: The most critical factor is controlling the reactivity of the 3,4-dimethylaniline. Aromatic amines are highly susceptible to oxidation and over-acetylation. Protecting the amino group by converting it to an acetamide reduces its activating effect, allowing for more controlled subsequent reactions. Therefore, ensuring a clean and complete conversion in the first step is paramount. This is typically achieved by using a slight excess of the acetylating agent and an appropriate base to neutralize the acidic byproduct.[1]
Q2: My N-acetylation reaction is sluggish or incomplete. What are the likely causes?
A2: Several factors can contribute to an incomplete reaction:
-
Purity of Starting Materials: Impurities in the 3,4-dimethylaniline or the acetylating agent can interfere with the reaction.
-
Insufficient Acetylating Agent: Ensure at least a stoichiometric amount of acetic anhydride or acetyl chloride is used.
-
Inadequate Temperature: While the reaction is often exothermic, gentle heating may be required to drive it to completion.[2]
-
Inefficient Mixing: Ensure proper agitation, especially in heterogeneous mixtures.
Q3: I am observing a dark coloration in my reaction mixture during N-acetylation. What does this indicate?
A3: A dark color, often brown or purple, typically indicates oxidation of the 3,4-dimethylaniline starting material.[3] To mitigate this, consider the following:
-
Use high-purity, freshly distilled 3,4-dimethylaniline.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Perform the reaction at a lower temperature to minimize side reactions.
Q4: Which brominating agent is best for the alpha-bromination of N-(3,4-dimethylphenyl)acetamide?
A4: N-Bromosuccinimide (NBS) is often the preferred reagent for the alpha-bromination of acetamides.[4][5] It is a solid, making it easier to handle than liquid bromine, and often leads to cleaner reactions with fewer side products.[6] Alternative reagents like bromine (Br2) in acetic acid can also be effective but may require more careful control of reaction conditions to avoid over-bromination or aromatic ring bromination.[7][8][9]
Q5: My alpha-bromination reaction is producing multiple products, as seen on my TLC plate. How can I improve selectivity?
A5: The formation of multiple products suggests side reactions are occurring. To improve selectivity for the desired alpha-bromo product:
-
Control Stoichiometry: Use a precise amount of the brominating agent (typically 1.0 to 1.1 equivalents).
-
Temperature Control: Perform the reaction at a controlled, often low, temperature to minimize over-bromination and other side reactions.[6]
-
Slow Addition: Add the brominating agent slowly and portion-wise to maintain a low concentration in the reaction mixture, which can suppress side reactions.[6]
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Non-polar solvents like carbon tetrachloride or chloroform are commonly used for NBS brominations.[10]
Q6: How can I effectively purify the final product, this compound?
A6: Recrystallization is the most common and effective method for purifying the final product.[3] The key is to select an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures.[11] Common solvents for similar compounds include ethanol, or mixtures of ethanol and water.[3] If recrystallization is insufficient, column chromatography can be employed.
III. Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
Detailed Problem/Solution Table
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is allowed to proceed to completion. Consider optimizing reaction time and temperature.[3] |
| Product loss during workup or purification | Minimize the number of transfer steps. During liquid-liquid extraction, ensure the pH is optimized to prevent the product from remaining in the aqueous layer. Select an appropriate recrystallization solvent to maximize recovery.[3] | |
| Degradation of the product | Avoid prolonged exposure to high temperatures or harsh acidic/basic conditions during workup.[3] | |
| Discolored Product (Yellow/Brown) | Oxidation of the aniline starting material | Use high-purity, recently distilled 3,4-dimethylaniline. Conduct the reaction under an inert atmosphere (e.g., nitrogen). |
| Impurities in reagents | Ensure all reagents are of high purity. | |
| Multiple Spots on TLC After Bromination | Formation of byproducts (e.g., di-brominated species, ring bromination) | Carefully control the stoichiometry of the brominating agent (NBS or Br2). Add the brominating agent slowly to the reaction mixture. Maintain a low reaction temperature. |
| Unreacted N-(3,4-dimethylphenyl)acetamide | Ensure the reaction has gone to completion by monitoring with TLC. If the reaction has stalled, consider adding a radical initiator like AIBN in small amounts when using NBS. | |
| Product is an Oil or Fails to Crystallize | Presence of impurities | Attempt purification of a small sample by column chromatography to isolate the pure product, which may then crystallize. Try co-distillation with a non-polar solvent to remove volatile impurities.[3] |
| Residual solvent | Dry the product under a high vacuum for an extended period.[3] |
IV. Optimized Experimental Protocols
These protocols are provided as a starting point and may require further optimization based on your specific laboratory conditions and reagent quality.
Protocol 1: Synthesis of N-(3,4-dimethylphenyl)acetamide
This procedure is adapted from standard N-acetylation methods.[1][12]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3,4-dimethylaniline (1.0 eq) in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.
-
Addition of Acetylating Agent: Cool the solution in an ice bath. Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise to the stirred solution. If using an inert solvent, a base such as pyridine or triethylamine (1.2 eq) should be added to scavenge the generated acid.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting aniline is consumed.
-
Workup: Pour the reaction mixture into ice-cold water with stirring. The N-(3,4-dimethylphenyl)acetamide will precipitate as a solid.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from an ethanol/water mixture to yield white crystals.
| Parameter | Value | Rationale |
| 3,4-Dimethylaniline | 1.0 eq | Limiting reagent. |
| Acetic Anhydride | 1.1 eq | A slight excess ensures complete reaction. |
| Temperature | 0 °C to RT | Controls the exothermic reaction and minimizes side products. |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion. |
Protocol 2: Synthesis of this compound
This protocol utilizes N-Bromosuccinimide (NBS) for a selective alpha-bromination.[4]
-
Reaction Setup: In a round-bottom flask protected from light, dissolve N-(3,4-dimethylphenyl)acetamide (1.0 eq) in a dry, non-polar solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3).
-
Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution.
-
Initiation (Optional): Add a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). Gently heat the mixture to reflux.
-
Reaction: Maintain the reflux and monitor the reaction by TLC. The reaction is typically complete when the solid succinimide byproduct is observed floating on the surface of the reaction mixture.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Purification: Wash the filtrate with a dilute aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropyl alcohol.
| Parameter | Value | Rationale |
| N-(3,4-dimethylphenyl)acetamide | 1.0 eq | Substrate for bromination. |
| N-Bromosuccinimide (NBS) | 1.05 eq | A slight excess ensures complete bromination without significant over-bromination. |
| Radical Initiator (AIBN) | Catalytic | Initiates the radical chain reaction for bromination. |
| Solvent | CCl4 or CHCl3 | Inert, non-polar solvents favor radical bromination. |
| Temperature | Reflux | Provides the energy needed for initiation and propagation. |
V. Mechanistic Insights
Understanding the reaction mechanisms is crucial for effective troubleshooting and optimization.
N-Acetylation Mechanism
The N-acetylation of 3,4-dimethylaniline is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acetylating agent.
Alpha-Bromination Mechanism
The alpha-bromination of N-(3,4-dimethylphenyl)acetamide with NBS proceeds via a free-radical chain mechanism.[13]
-
Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to form radicals, which then abstract a hydrogen atom from HBr (present in trace amounts) to generate a bromine radical.
-
Propagation:
-
A bromine radical abstracts a hydrogen atom from the methyl group alpha to the carbonyl, forming a resonance-stabilized radical intermediate and HBr.
-
This radical then reacts with a bromine source (Br2, generated in situ from the reaction of NBS with HBr) to form the alpha-bromo product and a new bromine radical, which continues the chain.[13]
-
-
Termination: Two radicals combine to terminate the chain reaction.
Caption: Simplified free-radical mechanism for alpha-bromination using NBS.
By understanding these fundamental principles, you can make informed decisions to optimize your synthesis of this compound, leading to higher yields and improved purity.
VI. References
-
Synthetic Access to Aromatic α-Haloketones. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. (n.d.). IntechOpen. Retrieved from [Link]
-
Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. (2022). ACS Publications. Retrieved from [Link]
-
Acetamide, N-bromo-. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. (n.d.). Retrieved from [Link]
-
N-(3,4-Dimethylphenyl)acetamide. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Alpha Bromination of Carboxylic Acids. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Leonard, M. S. (2013, December 16). Alpha Bromination [Video]. YouTube. [Link]
-
Electrophilic Aromatic Fluorination of N-Arylacetamides: a Computational and Efficacy Study. (n.d.). ResearchGate. Retrieved from [Link]
-
What is the mechanism of bromination of an amide group?. (n.d.). Quora. Retrieved from [Link]
-
Bromination of deactivated aromatics: a simple and efficient method. (2007). PubMed. Retrieved from [Link]
-
Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols. (n.d.). Retrieved from [Link]
-
Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide. (n.d.). Google Patents. Retrieved from
-
N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Halogenation Of Ketones via Enols. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
NBS (n-bromosuccinimide) reaction mechanism for allylic bromination. (2021, February 24). [Video]. YouTube. [Link]
-
Incompatibilities between N-Bromosuccinimide and Solvents. (n.d.). ResearchGate. Retrieved from [Link]
-
NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. (2023). National Institutes of Health (NIH). Retrieved from [Link]
-
Acetylation reaction of aniline to activation effect. (n.d.). Retrieved from [Link]
-
2-Bromo-N-(4-bromophenyl)acetamide. (n.d.). ResearchGate. Retrieved from [Link]
-
2-Bromo-N-(2-chlorophenyl)acetamide. (n.d.). ResearchGate. Retrieved from [Link]
-
Process for the preparation of N,N-dimethyl-N-(2-bromo-4-methylphenyl)-triazene. (n.d.). Google Patents. Retrieved from
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). National Institutes of Health (NIH). Retrieved from [Link]
-
On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Preparation and basicities of substituted N,N-diethyl- and N,N-dimethylaniline oxides. (n.d.). Retrieved from [Link]
-
Acylation. (n.d.). NCERT. Retrieved from [Link]
-
2-Bromo-N-(4-bromophenyl)acetamide. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
To a 3 L three-necked, round-bottomed flask (24/40 joints) equipped with a 6.5 cm egg-shaped Teflon-coated magnetic stir bar, 60 mL graduated pressure-equalizing dropping funnel. (n.d.). Organic Syntheses. Retrieved from [Link]
-
2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
question an N-acetylation of aniline, using aspirin. (2009). Sciencemadness Discussion Board. Retrieved from [Link]
Sources
- 1. ncert.nic.in [ncert.nic.in]
- 2. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
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- 13. m.youtube.com [m.youtube.com]
common side reactions in the synthesis of N-aryl-2-bromoacetamides
Welcome to the technical support center for the synthesis of N-aryl-2-bromoacetamides. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical class of intermediates. As versatile building blocks in organic synthesis, the purity and yield of N-aryl-2-bromoacetamides are paramount.[1][2] This document moves beyond standard protocols to address the common side reactions and experimental challenges encountered in the lab. Here, we provide in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is complete by TLC, but my final yield is significantly lower than expected. Where could the product have been lost?
A1: Low isolated yield despite complete consumption of starting materials is a frequent issue. The root cause often lies in the workup and purification stages, where the product's properties can work against you.
Troubleshooting Protocol:
-
Aqueous Workup Losses:
-
Probable Cause: N-aryl-2-bromoacetamides can have moderate water solubility, especially if the aryl group is substituted with polar functionalities. During aqueous washes (e.g., with NaHCO₃ or brine), a significant amount of product can remain in the aqueous layer.
-
Solution: Before discarding the aqueous layers, perform 1-2 back-extractions with a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Combine these back-extractions with your primary organic phase. For particularly polar products, saturating the aqueous layer with NaCl can decrease the product's solubility and improve extraction efficiency.
-
-
Incomplete Extraction:
-
Probable Cause: A single extraction is rarely sufficient. The partition coefficient of your product between the organic and aqueous phases dictates the efficiency.
-
Solution: Always perform multiple extractions (at least 3x) with fresh solvent to ensure quantitative recovery of the product from the reaction mixture.[3]
-
-
Degradation During Solvent Removal:
-
Probable Cause: These compounds can be sensitive to heat.[2] Using high temperatures during rotary evaporation to expedite solvent removal can lead to decomposition.
-
Solution: Remove the solvent under reduced pressure at a moderate temperature (typically ≤ 40°C). If your product is a solid, you may observe it "oiling out" and then solidifying; this is normal, but prolonged heating should be avoided.
-
-
Purification Losses:
-
Probable Cause: During recrystallization, using too much solvent will result in a significant portion of your product remaining in the mother liquor. Similarly, in column chromatography, highly polar products may streak or be difficult to elute, while very nonpolar products might co-elute with impurities.
-
Solution (Recrystallization): Use a minimal amount of hot solvent to fully dissolve the crude product. Allow the solution to cool slowly to promote the formation of pure crystals. After filtering, wash the crystals with a small amount of cold recrystallization solvent to remove surface impurities without re-dissolving the product.[1][4]
-
Solution (Chromatography): Carefully select your solvent system based on TLC analysis. A solvent system that gives your product an Rf value of ~0.3 is often a good starting point. If streaking occurs, adding a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve peak shape.
-
Q2: I'm observing a persistent impurity with a similar Rf to my product on the TLC plate. What could it be and how do I remove it?
A2: This is a classic purification challenge. The impurity is likely structurally related to your desired product. The most common culprits are unreacted starting material or a byproduct from a side reaction.
Common Side Products & Their Mitigation:
| Side Product | Probable Cause | Prevention & Troubleshooting |
| Unreacted Arylamine (Starting Material) | Incomplete reaction due to insufficient bromoacetylating agent or short reaction time. | Use a slight excess (1.05-1.1 equivalents) of bromoacetyl bromide/chloride. Monitor the reaction by TLC until the arylamine spot has completely disappeared. |
| N,N'-Diarylurea | If using phosgene-based reagents or if CO₂ from the air reacts with the amine under certain conditions (less common in this specific synthesis). | Ensure an inert atmosphere (N₂ or Argon) if your arylamine is particularly reactive or if the reaction is sensitive to air. |
| Hydrolysis Product: Bromoacetic Acid | The bromoacetylating agent (e.g., bromoacetyl bromide) has reacted with moisture in the solvent or glassware. This reduces the amount of reagent available for the primary reaction. | Use anhydrous solvents and flame-dry glassware before starting the reaction. Handle bromoacetyl bromide/chloride under an inert atmosphere. |
| Over-acylated Product (Di-acetamide) | Highly reactive arylamine or excessive heating. This is less common as the initial product is a much weaker nucleophile than the starting amine. | Perform the reaction at a controlled temperature, typically starting at 0°C and allowing it to slowly warm to room temperature.[5] |
Purification Strategy:
If the impurity persists, a change in purification technique is warranted.
-
Acid Wash: If the impurity is the unreacted starting arylamine, a wash with dilute acid (e.g., 1M HCl) during the workup will protonate the basic amine, pulling it into the aqueous layer. Caution: Your N-aryl-2-bromoacetamide product may also be acid-sensitive, so perform this step quickly and at a low temperature.
-
Recrystallization: This is often the most effective method. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, chloroform/hexane[3][4]) to find one where the product has high solubility in the hot solvent but low solubility when cold, while the impurity's solubility profile is different.
-
Flash Column Chromatography: If recrystallization fails, chromatography is the next logical step. A shallow solvent gradient can help resolve compounds with very similar Rf values.
Q3: My product's melting point is broad and lower than the literature value. What does this indicate?
A3: A broad or depressed melting point is a strong indicator of impurities.[4] Even small amounts of contaminants can disrupt the crystal lattice of the solid, leading to this observation.
Most Likely Impurity: N,N-Dibromoacetamide Analogs & Over-bromination
While the direct formation of N,N-dibromoacetamide is a known side reaction in the synthesis of N-bromoacetamide itself[3], an analogous issue can arise here.
-
Mechanism: If elemental bromine (Br₂) is present as an impurity in your bromoacetyl bromide, or if reaction conditions promote decomposition, it can lead to electrophilic bromination on the activated aryl ring of your product or starting material. This creates a dibrominated species that can be difficult to remove.
-
Diagnostic Check: Check the ¹H NMR of your crude product. Look for unexpected aromatic signals or a change in the integration of the aromatic region compared to the amide and CH₂Br protons. Mass spectrometry will also reveal peaks corresponding to the mass of a dibrominated compound.
-
Solution:
-
Use High-Purity Reagents: Ensure your bromoacetyl bromide or chloride is fresh or has been recently distilled to remove Br₂.
-
Control Reaction Temperature: Run the reaction at 0°C to minimize decomposition and side reactions.
-
Purification: Recrystallization is the most effective method for removing small amounts of structurally similar impurities.[4]
-
Visualizing the Process: Diagrams & Workflows
To provide further clarity, the following diagrams illustrate the core synthesis, a key side reaction, and a logical troubleshooting workflow.
Core Synthesis Pathway
Caption: General synthesis of N-aryl-2-bromoacetamides.
Side Reaction: Hydrolysis of Acylating Agent
Caption: Unwanted hydrolysis of the bromoacetylating agent.
Troubleshooting Workflow: Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
-
Common impurities in N-Bromoacetamide and how to remove them. Benchchem.
-
Preparation of N‐aryl‐2‐bromoacetamides. ResearchGate.
-
2-Bromoacetamide synthesis and purification methods. Benchchem.
-
On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. ResearchGate.
-
Acetamide, N-bromo-. Organic Syntheses Procedure.
-
A Comparative Guide to N-Bromoacetamide in Organic Synthesis: Validating Compound Structures. Benchchem.
-
Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. MDPI.
-
Method for synthesizing bromoacetamide. Google Patents.
-
N-Bromoacetamide in Medicinal Chemistry: A Versatile Reagent for Drug Discovery and Development. Benchchem.
-
What is 2-BROMOACETAMIDE and its Applications in Organic Synthesis? Guidechem.
Sources
Technical Support Center: Purification of 2-bromo-N-(3,4-dimethylphenyl)acetamide
Welcome to the technical support resource for the purification of 2-bromo-N-(3,4-dimethylphenyl)acetamide (CAS: 349120-87-2). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the common challenges and nuanced decision-making required to achieve high purity for this versatile chemical intermediate.
I. Core Concepts & Initial Assessment
The purification of this compound, typically synthesized from the acylation of 3,4-dimethylaniline with a bromoacetyl halide, is critical for ensuring the integrity of subsequent reactions. The primary goal is to remove unreacted starting materials, inorganic salts, and potential side-products.
Potential Impurities:
-
3,4-Dimethylaniline: A basic starting material, often removable by an acidic wash during workup, but trace amounts can persist.
-
Bromoacetic Acid: Formed from the hydrolysis of the bromoacetyl halide. It is acidic and typically removed by a basic wash.
-
Diacylated Product: N,N-bis(bromoacetyl)-3,4-dimethylaniline. Formation is generally minimal under controlled conditions.
-
Inorganic Salts: Byproducts from the use of a base (e.g., pyridine, triethylamine) in the reaction, such as pyridinium hydrobromide.
The choice of purification strategy—recrystallization or chromatography—depends on the impurity profile and the desired scale.
II. Troubleshooting and FAQ Guide
This section addresses common issues encountered during the purification process in a practical question-and-answer format.
FAQs: Recrystallization
Question 1: My crude product crashed out of the reaction workup as an oil or sticky solid. What should I do?
Answer: Oiling out during initial precipitation or subsequent recrystallization is a common problem. It occurs when the solute's melting point is lower than the boiling point of the solvent, or when the concentration of impurities is so high that it significantly depresses the melting point of your product.
-
Immediate Action: Do not cool the mixture rapidly. Try reheating the solution to dissolve the oil, then add a small amount of a co-solvent in which your compound is more soluble to increase the total solvent volume. Allow it to cool very slowly, perhaps by placing the flask in a large beaker of hot water and letting it cool to room temperature overnight (a process known as annealing).
-
Underlying Cause & Solution: This often indicates a high impurity load. Before attempting a large-scale recrystallization, consider a preliminary purification. A quick silica gel plug filtration, eluting with a moderately polar solvent like 20-30% ethyl acetate in hexanes, can remove many polar and non-polar impurities. Alternatively, a thorough aqueous workup (washing the organic layer with 1M HCl, then 1M NaOH or NaHCO₃, followed by brine) is essential to remove basic and acidic starting materials.
Question 2: I've performed a recrystallization, but the melting point of my product is still broad/low and the yield is poor. What went wrong?
Answer: This classic issue points to one of two culprits: an inappropriate solvent system or residual impurities preventing crystal lattice formation.
-
Causality—Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at high temperatures.[1] For N-aryl acetamides, which have moderate polarity, polar solvents are often a good starting point. If the compound is too soluble even at room temperature, you will get a low yield. If it is poorly soluble even when hot, you cannot perform the recrystallization.
-
Troubleshooting Protocol—Solvent Screening:
-
Place ~20 mg of your crude material into several small test tubes.
-
Add 0.5 mL of a different test solvent to each tube (e.g., ethanol, isopropanol, ethyl acetate, toluene, and a water/ethanol mixture).
-
Observe solubility at room temperature. An ideal solvent will show low solubility.[1]
-
Heat the tubes that showed low solubility. The compound should fully dissolve near the solvent's boiling point.
-
Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath.
-
The solvent that produces a high yield of clean, crystalline solid is your best candidate. For N-substituted acetamides, ethanol, isopropanol, or ethanol/water mixtures are often effective.[1]
-
Question 3: My recrystallized product has a persistent color (e.g., yellow or brown). How can I remove it?
Answer: Color is often due to highly conjugated, polar impurities.
-
Solution: After dissolving your crude product in the hot recrystallization solvent, add a very small amount (1-2% by weight) of activated charcoal to the hot solution. Swirl and keep the solution hot for a few minutes. The colored impurities will adsorb to the charcoal.
-
Crucial Next Step (Hot Filtration): You must perform a hot filtration to remove the charcoal while the solution is still hot. Use a pre-heated funnel and flask to prevent your product from crystallizing prematurely in the funnel. After filtration, allow the clear filtrate to cool and crystallize as usual.
FAQs: Column Chromatography
Question 4: I'm not sure what solvent system to use for column chromatography. How do I determine the right mobile phase?
Answer: The correct mobile phase (eluent) is critical for good separation. This is determined empirically using Thin Layer Chromatography (TLC).[2]
-
Principle of Separation: Silica gel is a highly polar stationary phase. Non-polar compounds have weak interactions with the silica and travel up the TLC plate (or down a column) quickly, resulting in a high Retention Factor (Rf). Polar compounds interact strongly and move slowly (low Rf).[3]
-
TLC Protocol for Eluent Selection:
-
Dissolve a tiny amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in a chamber with a test eluent system. A good starting point for N-aryl acetamides is 20% ethyl acetate in hexanes.
-
Visualize the spots under a UV lamp.
-
The Goal: Adjust the solvent polarity (by changing the ratio of ethyl acetate to hexanes) until the Rf of your desired product is approximately 0.3-0.4.[4] This Rf value typically provides the best separation from impurities during column chromatography.
-
| TLC Observation | Interpretation | Action for Column Eluent |
| All spots at the bottom (Rf ≈ 0) | Eluent is not polar enough. | Increase the percentage of the polar solvent (e.g., try 30% or 40% EtOAc in hexanes). |
| All spots at the top (Rf ≈ 1) | Eluent is too polar. | Decrease the percentage of the polar solvent (e.g., try 10% EtOAc in hexanes). |
| Spots are smeared or poorly resolved. | May need a different solvent system. | Try a different solvent system, such as dichloromethane/methanol or toluene/acetone. |
Question 5: My compound is sticking to the top of the column and won't elute.
Answer: This indicates that your eluent is not polar enough to move the compound through the highly polar silica gel.[2] Your compound is adsorbed too strongly.
-
Solution: Gradually increase the polarity of your mobile phase. If you started with 10% ethyl acetate/hexanes, carefully switch to a pre-mixed solution of 20%, then 30%, and so on. This is known as a step gradient elution. This will increase competition for the polar sites on the silica, eventually displacing your compound and allowing it to travel down the column.[5]
Question 6: The separation on my column is poor; the fractions are all mixed.
Answer: Poor separation can result from several factors.
-
Improper Column Packing: Air bubbles or channels in the silica gel lead to uneven solvent flow and band broadening. Ensure you pack the column as a uniform slurry and never let the solvent level drop below the top of the silica.[6]
-
Overloading the Column: Using too much crude material for the amount of silica will exceed the column's separation capacity. A general rule of thumb is to use a silica-to-crude-product weight ratio of at least 30:1 for good separation, and up to 100:1 for difficult separations.
-
Initial Sample Band is Too Wide: The crude product should be dissolved in the absolute minimum amount of solvent before being loaded onto the column. A wide initial band will lead to wide, overlapping bands during elution.[6]
III. Recommended Purification Protocols
Protocol 1: Purification by Recrystallization
This method is ideal for purifying multi-gram quantities of material when impurities have significantly different solubilities from the product.
-
Solvent Selection: Based on small-scale screening (see FAQ 2), select an appropriate solvent (e.g., 95% ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just fully dissolve the solid at the boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper in a pre-heated funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight. Purity should be assessed by melting point analysis and/or NMR spectroscopy.
Protocol 2: Purification by Flash Column Chromatography
This method is best for small-to-medium scales or when recrystallization fails to remove impurities with similar solubility profiles.
-
Eluent Selection: Determine the optimal eluent system using TLC, aiming for an Rf of ~0.3 for the product (see FAQ 4).
-
Column Packing:
-
Plug the bottom of a glass column with a small piece of cotton or glass wool. Add a thin layer of sand.[6]
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and use gentle pressure or tapping to create a uniform, compact bed. Do not let the column run dry.[6]
-
Add another thin layer of sand on top of the silica bed to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude product in the minimum volume of a suitable solvent (dichloromethane is often a good choice).
-
Carefully pipette this concentrated solution onto the top sand layer.
-
Allow the solvent to absorb into the silica bed until the liquid level is just at the top of the sand.
-
-
Elution:
-
Carefully add the eluent to the column, taking care not to disturb the top layer.
-
Apply positive pressure (e.g., with a bellows or regulated air line) to force the solvent through the column at a steady rate.
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
-
Analysis:
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.
-
IV. Workflow and Decision Making
The following diagram outlines the logical workflow for purifying your crude product.
Caption: Decision workflow for purification.
References
-
Oliveto, E. P., & Gerold, C. (1951). N-BROMOACETAMIDE. Organic Syntheses, 31, 17. [Link]
-
University of Alberta. Column chromatography. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
-
Ferreira, O., et al. (2009). Solubility of Acetamide, Propionamide, and Butyramide in Water at Temperatures between (278.15 and 333.15) K. Journal of Chemical & Engineering Data, 55(2), 959-962. [Link]
-
Columbia University, Department of Chemistry. Column chromatography. [Link]
-
University of Arizona, Department of Chemistry and Biochemistry. How to run column chromatography. [Link]
-
Cheméo. Chemical Properties of Acetamide, N,N-diphenyl- (CAS 519-87-9). [Link]
-
Chemistry LibreTexts. Column Chromatography. [Link]
-
Beijing Mesochem Technology Co., Ltd. This compound. [Link]
-
Cansaice. This compound. [Link]
-
PubChem. 2-Bromoacetamide. [Link]
-
PubChem. Acetamide. [Link]
-
Arora, P. (2012). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 24(3), 1041-1043. [Link]
-
PubChem. 2'-Bromoacetanilide. [Link]
-
NIST. Acetamide, N-(4-bromophenyl)-. [Link]
-
Gowda, B. T., et al. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide. Acta Crystallographica Section E, 65(Pt 8), o1998. [Link]
-
PubChem. 2-Bromo-N,N-dimethylacetamide. [Link]
-
ChemSrc. This compound. [Link]
-
Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E, 65(Pt 8), o1955. [Link]
Sources
Technical Support Center: N-Acylation of Sterically Hindered Anilines
Welcome to the technical support center for the N-acylation of sterically hindered anilines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this notoriously difficult transformation. Here, we move beyond simple protocols to explain the why behind the experimental choices, providing you with the expert insights needed to troubleshoot and optimize your reactions.
The acylation of anilines is a cornerstone of organic synthesis, yet its success is far from guaranteed when the aniline's nitrogen atom is flanked by bulky substituents. These reactions are often plagued by low yields, slow reaction rates, or complete failure due to the combined effects of steric hindrance and the reduced nucleophilicity of the aniline. This guide provides a systematic approach to overcoming these challenges.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries and stumbling blocks encountered when attempting to acylate a hindered aniline.
Q1: My standard acylation protocol with acyl chloride and triethylamine isn't working for my hindered aniline. What's the primary reason for this failure?
A: The failure of standard protocols is typically due to two interconnected factors:
-
Steric Hindrance: Bulky groups (e.g., ortho-tert-butyl, phenyl, or isopropyl groups) physically obstruct the nitrogen's lone pair of electrons, preventing the acylating agent from approaching and reacting. This dramatically slows down the rate of the nucleophilic attack on the carbonyl carbon of the acylating agent.[1]
-
Reduced Nucleophilicity: The electronic properties of the aniline also play a crucial role. Electron-withdrawing groups on the aromatic ring decrease the electron density on the nitrogen, making it a weaker nucleophile. While aniline itself is a good nucleophile, bulky alkyl groups in the ortho positions can, through steric inhibition of resonance, disrupt the coplanarity of the amino group with the ring, further modulating its electronic character.
Standard bases like triethylamine may also be too sterically hindered to effectively deprotonate the anilinium salt intermediate, which can stall the reaction.
Q2: I'm observing no reaction at all. How can I get the reaction to proceed?
A: When a reaction fails to initiate, a more forceful approach is necessary. Consider the following strategies, starting with the simplest:
-
Increase Reaction Temperature: For many kinetically slow reactions, increasing the temperature can provide the necessary activation energy.[2] However, be mindful of potential side reactions or decomposition at elevated temperatures.
-
Use a More Reactive Acylating Agent: If you are using a carboxylic acid with a coupling agent, switching to an acid anhydride or, even better, an acyl chloride will increase the electrophilicity of the carbonyl carbon.[3]
-
Employ a Stronger, Non-Nucleophilic Base: A sterically hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) can be more effective than triethylamine.[4] These bases are less likely to react with the acylating agent themselves.
-
Consider Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the reaction by efficiently heating the reactants, often leading to higher yields in shorter times.[5]
Q3: My reaction is very slow and gives a low yield. What are the best ways to optimize it?
A: Low and slow conversions are classic symptoms of a reaction struggling against a high activation barrier. Here's a logical progression for optimization:
-
Choice of Acylating Agent and Activation:
-
Acyl Halides: Acyl chlorides are generally more reactive than anhydrides. For extremely challenging cases, converting the carboxylic acid to an acyl fluoride in situ using reagents like cyanuric fluoride or XtalFluor-E can be highly effective, especially at elevated temperatures.[6][7]
-
Coupling Reagents: If starting from a carboxylic acid, move beyond standard carbodiimides. More potent coupling reagents like HATU, HBTU, or COMU are designed for difficult amide bond formations.[8][9]
-
-
Catalysis:
-
Solvent Effects:
Q4: Are there alternatives to using highly reactive acyl chlorides, which might not be compatible with other functional groups in my molecule?
A: Absolutely. Direct amidation of carboxylic acids is a more atom-economical and often milder approach.[12] For sterically hindered anilines, specific catalytic systems are required:
-
Boronic Acid Catalysis: Arylboronic acids, such as 2-iodophenylboronic acid, can catalyze the direct amidation of carboxylic acids and amines at room temperature by forming an active acylborate intermediate.[8]
-
Zirconium Catalysis: Zirconium salts, like ZrCl₄, have been shown to be effective catalysts for direct amide bond formation. Mechanistic studies suggest that zirconium oxo clusters are the active catalytic species.[13]
-
Ruthenium-Catalyzed Reactions: A ruthenium-catalyzed process using acetylenes to activate carboxylic acids in situ has been developed for amide synthesis, offering a novel, atom-economic pathway.[12]
These methods avoid the need to pre-form a harsh acylating agent, thus offering better functional group tolerance.
Part 2: Troubleshooting Guide: Common Problems & Solutions
This section provides a structured approach to diagnosing and solving specific experimental issues.
| Problem | Potential Cause(s) | Recommended Solutions |
| No Reaction / Starting Material Unchanged | 1. Insufficient reactivity of the acylating agent. 2. Steric hindrance is too great for the chosen conditions. 3. Aniline is deactivated. | 1. Switch to Acyl Chloride/Fluoride: If using an anhydride or activated acid, move to the more reactive acyl chloride.[3] Consider in situ acyl fluoride formation for very tough cases.[6][7] 2. Increase Temperature: Heat the reaction, potentially using a high-boiling solvent like DMF or DMA, or employ microwave irradiation.[5] 3. Use a Powerful Coupling Reagent: Employ modern uronium or phosphonium salt-based coupling agents (e.g., HATU, COMU).[8] 4. Add a Catalyst: Introduce a Lewis acid catalyst like Sc(OTf)₃ or a boronic acid catalyst for direct amidation.[8][10] |
| Low Yield (<50%) | 1. Slow reaction kinetics leading to incomplete conversion. 2. Side reactions consuming starting materials. 3. Catalyst deactivation or inhibition. | 1. Prolong Reaction Time & Increase Temperature: Allow the reaction to run longer at a higher temperature.[2] 2. Optimize Base and Solvent: Switch to a hindered base like 2,6-lutidine.[4] Experiment with solvents like acetonitrile or DMF.[4][11] 3. Consider a Different Reaction Pathway: If optimization fails, a fundamentally different approach, such as the reaction of a Grignard reagent with an isocyanate, may be necessary for extremely hindered systems. |
| Formation of Side Products | 1. Diacylation: If the aniline has other reactive sites. 2. Reaction with Solvent/Base: The acylating agent may react with nucleophilic solvents or bases. 3. Decomposition: Starting materials or product may be unstable at high temperatures. | 1. Use Stoichiometric Control: Carefully control the stoichiometry of the acylating agent. 2. Choose an Inert Solvent and a Non-Nucleophilic Base: Use solvents like toluene or dioxane. Employ a hindered base like DIPEA or 2,6-lutidine.[4] 3. Run at Lower Temperature with a More Active Catalyst: This can sometimes achieve the desired transformation without requiring harsh heating. |
| Difficulty with Work-up/Purification | 1. Unreacted starting materials are difficult to separate from the product. 2. Emulsion formation during aqueous work-up. 3. Byproducts from coupling reagents are difficult to remove. | 1. Drive Reaction to Completion: Use a slight excess of the less valuable reagent to consume the other. 2. Modify Work-up: Use brine to break emulsions. Consider a phase transfer catalyst for biphasic reactions, which can simplify separation.[11][14] 3. Choose a Reagent with Water-Soluble Byproducts: Reagents like EDC produce a urea byproduct that can often be removed with an acidic wash. |
Part 3: Experimental Protocols & Methodologies
Here are detailed, step-by-step protocols for key methods discussed in this guide.
Protocol 1: Acylation using Acyl Fluoride in situ (for Highly Hindered Substrates)
This protocol is adapted from methodologies developed for challenging amide couplings and is particularly effective for sterically demanding anilines where standard methods fail.[6][7]
Step-by-Step Methodology:
-
Reagent Preparation: In a dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 eq.) and the sterically hindered aniline (1.2 eq.) in an anhydrous solvent like acetonitrile or 1,4-dioxane.
-
Base Addition: Add a hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine (2.5 eq.).
-
Fluorinating Agent: Add a fluorinating agent, such as cyanuric fluoride (0.5 eq.) or XtalFluor-E (1.5 eq.), portion-wise at room temperature. Caution: Fluorinating agents should be handled with care in a fume hood.
-
Reaction: Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS. Reactions may take from 12 to 48 hours.
-
Work-up: After cooling to room temperature, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Boronic Acid Catalyzed Direct Amidation
This protocol provides a milder alternative to the use of highly reactive acylating agents and is suitable for substrates with sensitive functional groups.[8]
Step-by-Step Methodology:
-
Setup: To a vial containing a magnetic stir bar, add the carboxylic acid (1.0 eq.), the sterically hindered aniline (1.1 eq.), and a boronic acid catalyst (e.g., 5-methoxy-2-iodophenylboronic acid, 10 mol%).
-
Drying Agent: Add activated molecular sieves (4 Å) to scavenge the water produced during the reaction.
-
Solvent: Add an anhydrous solvent such as toluene or THF.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, filter off the molecular sieves and rinse with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel chromatography.
Part 4: Mechanistic Insights & Visualizations
Understanding the underlying mechanisms is key to rational troubleshooting.
The Challenge of Steric Hindrance
The core issue is the high-energy transition state required for the nucleophilic attack. Bulky ortho-substituents on the aniline clash with the acylating agent, raising the activation energy of the reaction.
Caption: Steric clash in the transition state slows acylation.
Catalytic Activation Pathways
Catalysts overcome the high activation energy by creating a more reactive intermediate.
A. Lewis Acid Catalysis: A Lewis acid (LA) coordinates to the carbonyl oxygen of the acylating agent, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic aniline.
Caption: Lewis acid activation of the acylating agent.
B. Boronic Acid Catalyzed Direct Amidation Cycle: This cycle illustrates how a boronic acid can facilitate the dehydration of a carboxylic acid and an amine.
Caption: Catalytic cycle for boronic acid-mediated amidation.
References
-
Darsi, S. S. P., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
-
ResearchGate. (n.d.). N-acylation of anilines, primary and secondary amines, and sulfonamides.
-
Dalton Transactions. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions.
-
BenchChem. (2025). Troubleshooting side reactions in the N-alkylation of aniline.
-
ScienceMadness Discussion Board. (2009). question an N-acetylation of aniline, using aspirin.
-
YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER, 22(10).
-
Journal of the American Chemical Society. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society.
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
-
National Institutes of Health. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC.
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14, 430-433.
-
PubMed. (2015). Practical catalytic method for synthesis of sterically hindered anilines.
-
ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters.
-
Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(4), 187-190.
-
ACS Publications. (n.d.). Mechanism Insight into Direct Amidation Catalyzed by Zr Salts: Evidence of Zr Oxo Clusters as Active Species. Inorganic Chemistry.
-
ResearchGate. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents.
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
-
Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines.
-
Reddit. (2025). Acylation of N-Aryl systems using acyl chlorides. r/Chempros.
-
ResearchGate. (n.d.). ChemInform Abstract: Practical Catalytic Method for Synthesis of Sterically Hindered Anilines.
-
Wikipedia. (n.d.). Schotten–Baumann reaction.
-
ResearchGate. (n.d.). Possible mechanism of the catalytic amidation reaction.
-
PubMed Central. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes.
-
National Institutes of Health. (n.d.). Mechanistic insights into boron-catalysed direct amidation reactions. PMC.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). A Novel Clay catalyst: N-Acetylation of Anilines. JOCPR.
-
Filo. (2025). Explain why the acylation of aniline is not possible.
-
Royal Society of Chemistry. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications.
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment).
-
PubMed. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology.
-
ResearchGate. (n.d.). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide.
-
ResearchGate. (n.d.). Amidation of carboxylic acids.
-
ResearchGate. (2015). The Synthesis of Sterically Hindered Amides.
-
Chemistry Stack Exchange. (2017). Why doesn't aniline undergo Friedel-Crafts alkylation?.
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
-
BenchChem. (2025). A Comparative Guide to Acyl Chlorides in Organic Synthesis.
-
National Institutes of Health. (2024). Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2).
-
ACS Publications. (2019). Direct Amidation of Carboxylic Acids with Nitroarenes. The Journal of Organic Chemistry.
-
MDPI. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances.
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solution Stability of 2-bromo-N-(3,4-dimethylphenyl)acetamide
Introduction: Welcome to the technical support guide for 2-bromo-N-(3,4-dimethylphenyl)acetamide (CAS No: 349120-87-2).[1][2] This molecule is a valuable intermediate in synthetic organic chemistry and drug development. However, its utility is intrinsically linked to its stability, particularly in solution where it is most often utilized. The presence of an α-bromo amide moiety renders the compound susceptible to various degradation pathways, which can compromise experimental reproducibility, yield, and purity.[3][4]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven answers to common stability issues, troubleshooting strategies for experimental challenges, and validated protocols to help you maintain the integrity of your this compound solutions.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
Q1: What are the primary chemical features of this compound that influence its stability?
A1: The key to understanding the stability of this compound lies in its structure: an amide functional group with a bromine atom on the adjacent carbon (the α-carbon). The electron-withdrawing nature of the adjacent carbonyl group significantly activates the carbon-bromine (C-Br) bond.[5] This makes the α-carbon highly electrophilic and susceptible to nucleophilic substitution (SN2) reactions.[4] Consequently, common nucleophiles present in a laboratory environment, such as water or alcohol solvents, can readily attack this site, leading to degradation.
Q2: What are the most common degradation pathways for this compound in solution?
A2: The two predominant degradation pathways are hydrolysis and solvolysis. These reactions involve the displacement of the bromide leaving group by a nucleophile from the solvent.
-
Hydrolysis: Occurs in the presence of water, leading to the formation of 2-hydroxy-N-(3,4-dimethylphenyl)acetamide. This reaction can be catalyzed by both acidic and basic conditions.[6][7][8]
-
Solvolysis: A broader term that occurs when the solvent itself acts as the nucleophile.[9][10] For example, if methanol is used as the solvent, the degradation product will be 2-methoxy-N-(3,4-dimethylphenyl)acetamide.
Beyond these, photodegradation and thermodegradation can also occur, as related N-bromoacetamide compounds are known to be sensitive to light and heat.[11][12]
Caption: Primary nucleophilic degradation pathways.
Q3: What are the initial observable signs of degradation in my solution?
A3: The first and most reliable indicator of degradation is analytical. When running a chromatographic analysis (e.g., HPLC, LC-MS), you will observe a decrease in the peak area of the parent compound and the emergence of new, typically more polar, impurity peaks.[13] Visually, while the compound itself is often a white or beige solid, significant degradation in solution might lead to a slight discoloration (e.g., yellowing), although this is not a guaranteed or quantifiable indicator. In some cases, if the degradation product is insoluble in the chosen solvent, you may observe the formation of a precipitate.
Section 2: Troubleshooting Guide - Addressing Common Issues
Issue: My HPLC analysis shows a rapid decrease in the purity of my stock solution, even when stored in the refrigerator.
-
Likely Cause 1: Solvent-Mediated Degradation (Solvolysis/Hydrolysis) The most common culprit is the solvent itself. Protic solvents like methanol, ethanol, and especially water are nucleophilic and will actively degrade the compound.[10][14] The presence of even trace amounts of water in an organic solvent can be sufficient to cause significant hydrolysis over time.
Troubleshooting & Solution:
-
Switch to an Aprotic Solvent: Whenever possible, prepare stock solutions in high-purity, anhydrous aprotic solvents. These solvents lack acidic protons and are poor nucleophiles, thus significantly slowing degradation.
-
Ensure Anhydrous Conditions: Use solvents from a freshly opened bottle or from a solvent purification system. Handle the solvent and prepare the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Lower Storage Temperature: If a protic solvent must be used for solubility or experimental reasons, store the solution at the lowest practical temperature (e.g., -20°C or -80°C) to drastically reduce the reaction kinetics.
Table 1: Solvent Selection and Storage Recommendations
Solvent Class Recommended Solvents Stability Outlook Recommended Storage Temp. Aprotic (High Stability) Acetonitrile (ACN), Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) Excellent 2-8°C (Short-term) -20°C (Long-term) Protic (Low Stability) Methanol (MeOH), Ethanol (EtOH), Water Poor -20°C to -80°C (Mandatory) | Aprotic (Use with Caution) | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to Good | 2-8°C (Short-term) -20°C (Long-term) |
Note: DMSO and DMF, while aprotic, can be hygroscopic and may contain water. Use only high-purity, anhydrous grades.
-
-
Likely Cause 2: pH-Induced Degradation Contaminants in your solvent or on your glassware could alter the micro-pH of the solution. Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of the amide or the substitution of the bromide.[6][8]
Troubleshooting & Solution:
-
Use High-Purity Solvents: Ensure you are using HPLC-grade or higher solvents that are free from acidic or basic residues.
-
Proper Glassware Preparation: Use clean, dry glassware that has been rinsed with a neutral solvent and dried thoroughly. Avoid using glassware washed with strong detergents that may leave a basic residue.
-
Consider Buffering (Advanced): If your experimental conditions allow, buffering the solution to a neutral or slightly acidic pH (e.g., pH 5-7) may enhance stability. However, be aware that buffer components themselves can sometimes act as nucleophiles. This must be validated on a case-by-case basis.
-
Issue: I observe significant variability in purity between different batches of prepared solutions.
-
Likely Cause: Environmental Factors Inconsistent exposure to light and ambient temperature can lead to variable rates of degradation. As related compounds are sensitive to light and heat, it is critical to control these factors.[11][12]
Troubleshooting & Solution:
-
Standardize Light Protection: Prepare and store all solutions in amber glass vials or wrap standard clear vials in aluminum foil to protect them from light.
-
Standardize Temperature Control: Immediately after preparation, place solutions in their designated storage condition (e.g., refrigerator or freezer). Minimize the time solutions spend at room temperature on the benchtop.
-
Work Quickly: When preparing solutions, work efficiently to minimize the total time the compound is exposed to ambient conditions before it is safely stored.
-
Section 3: Validated Experimental Protocols
Protocol 1: Best Practices for Preparation and Storage of Stock Solutions
This protocol is designed to maximize the shelf-life of your this compound solution.
-
Select Materials: Choose a high-purity, anhydrous aprotic solvent (e.g., Acetonitrile). Use a volumetric flask and other glassware that have been oven-dried to remove residual moisture.
-
Weigh Compound: Accurately weigh the required amount of solid this compound in a clean, dry weighing vessel.
-
Dissolution: Transfer the solid to the volumetric flask. Add approximately half the final volume of the anhydrous solvent and gently swirl to dissolve. Work in a fume hood or under an inert atmosphere.
-
Dilute to Volume: Once fully dissolved, add the anhydrous solvent to the calibration mark on the volumetric flask.
-
Aliquot and Store: Immediately aliquot the stock solution into smaller-volume amber glass vials with PTFE-lined caps. This prevents repeated freeze-thaw cycles and contamination of the main stock.
-
Inert Gas Overlay: Before sealing each aliquot, gently flush the headspace of the vial with an inert gas like argon or nitrogen.
-
Storage: Store the sealed aliquots at -20°C for long-term storage. For daily use, a working stock can be kept at 2-8°C for a limited time, but its purity should be checked frequently.
Protocol 2: Development of a Stability-Indicating RP-HPLC-UV Method
A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients. This protocol provides a framework for developing such a method.[13][15]
-
Initial Column and Mobile Phase Selection:
-
Column: Start with a robust C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Begin with a simple gradient of Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile). Formic acid is used to ensure good peak shape and is compatible with MS detection if needed.[15]
-
Detector: Set the UV detector to a wavelength where the parent compound has strong absorbance (e.g., 254 nm, or determine the λmax by scanning).
-
-
Forced Degradation Study:
-
To ensure your method can separate potential degradants, you must first create them. Prepare separate solutions of the compound and expose them to the following stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 2-4 hours.
-
Basic: 0.1 M NaOH at room temperature for 1 hour.
-
Oxidative: 3% H₂O₂ at room temperature for 4 hours.
-
Thermal: Heat solution at 80°C for 24 hours.
-
Photolytic: Expose solution to direct UV light for 24 hours.
-
-
Analyze a sample from each stress condition alongside an unstressed control sample.
-
-
Method Optimization and Validation:
-
Gradient Adjustment: Adjust the HPLC gradient to achieve baseline separation between the parent peak and all degradation peaks generated in the forced degradation study.
-
Peak Purity Analysis: If using a photodiode array (PDA) detector, perform peak purity analysis on the parent peak in the stressed samples to confirm that no degradants are co-eluting. The peak purity index should be >0.995.[15]
-
Validation: Once separation is achieved, validate the method according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, and precision.
-
Caption: Workflow for stability-indicating HPLC method development.
References
- BenchChem Technical Support Team. (2025). Common impurities in N-Bromoacetamide and how to remove them. Benchchem.
- Beijing Thinker Research Chemical Co., Ltd. This compound - CAS:349120-87-2.
- National Center for Biotechnology Information. (n.d.). N-Bromoacetamide. PubChem.
- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 2-bromo-N-(2,4-difluorophenyl)
- Miller, F. (1942). A Study of the Hydrolysis of p-Bromoacetanilide. Ursinus Digital Commons.
- Clinical-2 Off-Semester. (2020). Hydrolysis of p-bromoacetanilide practical organic chemistry.
- Gripenberg, J., Silander, K., Birch-Andersen, A., & Olsen, E. (n.d.). Hydrolysis of Alpha-Bromo-T-Butylmalonic Acid. Acta Chemica Scandinavica.
- Cansai. (n.d.). This compound.
- BenchChem. (2025). N-Bromoacetamide reagent stability issues and solutions.
- Pace, V., & Holzer, W. (2013). The Fascinating Chemistry of α-Haloamides. Molecules, 18(12), 14734-14761.
- The Organic Chemistry Tutor. (2023). Solvolysis Reactions With Stereochemistry - SN1 Mechanism. YouTube.
- Chemistry LibreTexts. (2024). 22.
- Chemistry LibreTexts. (2015). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes.
- ChemHelpASAP. (2019). solvolysis reactions of alcohols. YouTube.
- BenchChem. (2025). An In-depth Technical Guide on the Chemical Stability and Reactivity of 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
Sources
- 1. This compound - CAS:349120-87-2 - 北京欣恒研科技有限公司 [konoscience.com]
- 2. This compound - CAS:349120-87-2 - [官网]创赛优选|上海创赛|汇聚全球科研品牌,让您采购如此简单|买试剂,上创赛优选|安全技术说明书下载|COA下载|MSDS下载 [canspec.cn]
- 3. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of 2-bromo-N-(3,4-dimethylphenyl)acetamide
Welcome to the technical support center for the synthesis of 2-bromo-N-(3,4-dimethylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges encountered during the scale-up of this important synthetic intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your process effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and direct method is the nucleophilic acyl substitution reaction between 3,4-dimethylaniline and a bromoacetylating agent, typically bromoacetyl bromide or bromoacetyl chloride.[1] The reaction is usually performed in an aprotic solvent in the presence of a base to neutralize the hydrogen bromide (HBr) byproduct.
Q2: Which base is recommended for scavenging the HBr generated during the reaction?
A2: A non-nucleophilic tertiary amine, such as triethylamine (TEA) or pyridine, is a common choice as it effectively scavenges HBr without competing in the main reaction. Alternatively, an inorganic base like sodium carbonate or potassium carbonate can be used, often in a biphasic system, which can simplify the workup process.[1]
Q3: What are the primary safety concerns associated with the reagents?
A3: Bromoacetyl bromide is the main hazard. It is a highly corrosive, toxic, and lachrymatory agent (tear-producing).[2][3][4] It reacts violently with water and must be handled with extreme caution in a well-ventilated chemical fume hood.[3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and full-face protection (safety goggles and a face shield), is mandatory.[3][5]
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring reaction progress.[6] A suitable mobile phase (e.g., a mixture of heptane and ethyl acetate) should be developed to clearly separate the starting aniline, the product acetamide, and any significant byproducts. Spotting the reaction mixture against a reference spot of the 3,4-dimethylaniline starting material will show the consumption of the starting material and the formation of the new product spot.
Experimental Workflow & Key Considerations
The overall process involves the careful addition of the acylating agent to the aniline in a suitable solvent, followed by workup and purification. Each step presents unique challenges, especially during scale-up.
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and scale-up, providing potential causes and actionable solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or Inconsistent Yield | 1. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. 2. Hydrolysis of Bromoacetyl Bromide: Presence of moisture in the solvent or on glassware. 3. Side Reactions: Over-acylation or competing side reactions due to poor temperature control. 4. Product Loss During Workup: Emulsion formation or precipitation of product during aqueous washes. | 1. Monitor the reaction to completion using TLC. Ensure the purity of starting materials, as impurities can inhibit the reaction.[6] 2. Use anhydrous solvents and ensure all glassware is thoroughly dried. Handle bromoacetyl bromide under an inert (N2 or Ar) atmosphere. 3. Maintain a low temperature (0-5 °C) during the dropwise addition of bromoacetyl bromide to control the exothermic reaction. 4. Use brine to break emulsions. If the product is precipitating, consider diluting the organic layer or using a different solvent system for the workup. |
| Product Discoloration (Yellow/Brown) | 1. Oxidation of 3,4-Dimethylaniline: The starting aniline is susceptible to air oxidation, which forms colored impurities. 2. Thermal Decomposition: Overheating the product during solvent removal or drying. 3. Residual Bromine/Iodine Impurities: Trace impurities from the manufacturing of bromoacetyl bromide. | 1. Use high-purity, colorless 3,4-dimethylaniline. If the starting material is discolored, consider purification (e.g., distillation) before use. Running the reaction under an inert atmosphere minimizes oxidation. 2. Remove solvent on a rotary evaporator at a moderate temperature (<40-50 °C). Dry the final product in a vacuum oven at a similar temperature. 3. A wash with a dilute solution of sodium bisulfite or sodium thiosulfate during the workup can help remove colored halogen impurities. |
| Persistent Impurities in Final Product | 1. Unreacted 3,4-Dimethylaniline: Incomplete reaction or incorrect stoichiometry. 2. Di-acylated Byproduct: The product amide's nitrogen can be acylated a second time, especially if excess bromoacetyl bromide is used. 3. Bromoacetic Acid: Formed from the hydrolysis of bromoacetyl bromide. | 1. During the workup, wash the organic layer with dilute hydrochloric acid (e.g., 1M HCl). This will protonate the basic aniline, pulling it into the aqueous layer. 2. Use precise stoichiometry (1.0 to 1.05 equivalents of bromoacetyl bromide). This impurity is difficult to remove; careful recrystallization may be effective. 3. Wash the organic layer with a mild base like saturated sodium bicarbonate solution to deprotonate the carboxylic acid and extract it into the aqueous layer. |
| Reaction Stalls or Fails to Initiate | 1. Poor Quality Reagents: Decomposed bromoacetyl bromide or impure aniline. 2. Passivated Aniline: Some anilines can be less reactive if they have formed salts or are otherwise passivated. 3. Insufficient Base: Not enough base to neutralize the HBr being formed, leading to protonation of the starting aniline and halting the reaction. | 1. Use a fresh bottle of bromoacetyl bromide. Ensure the aniline is of high purity. 2. Consider pre-treating the reaction mixture with the base for a short period before adding the bromoacetyl bromide. 3. Ensure at least one full equivalent of base is used relative to the bromoacetyl bromide. |
Key Reaction Pathways and Side Reactions
Understanding the potential chemical transformations is crucial for optimizing reaction conditions and minimizing impurities.
Caption: Desired reaction pathway and key potential side reactions.
Safety Protocol: Handling Bromoacetyl Bromide
Given its hazardous nature, a strict protocol for handling bromoacetyl bromide is essential.
1. Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[5]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber or laminate) and a flame-retardant lab coat. Ensure no skin is exposed.[3]
-
Respiratory Protection: All handling must be done in a certified chemical fume hood.[7] For spills or emergencies, a self-contained breathing apparatus (SCBA) may be necessary.[7]
2. Handling and Storage:
-
Inert Conditions: Handle under an inert atmosphere (nitrogen or argon) to prevent reaction with air moisture.
-
Dispensing: Use a syringe or cannula for transfers. Avoid pouring.
-
Storage: Store in a cool, dry, well-ventilated area, away from water and incompatible materials.[5] The recommended storage temperature is often refrigerated (2-8 °C).[5]
-
Spills: Absorb spills with an inert material like vermiculite or sand. Do NOT use water.[2][3] Isolate the spill area immediately.[2]
3. First Aid:
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with water for at least 15-30 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[5][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][7]
References
-
Material Safety Data Sheet - Bromoacetyl bromide, 98+%. Cole-Parmer. [Link]
-
BROMOACETYL BROMIDE Safety Data Sheet. Loba Chemie. [Link]
-
Common Name: BROMOACETYL BROMIDE HAZARD SUMMARY. NJ.gov. [Link]
-
Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Journal of Chemical and Pharmaceutical Research. [Link]
-
N-BROMOACETAMIDE. Organic Syntheses Procedure. [Link]
-
Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Irritating and Lachrymatory Agents. Handbook of Chemical and Biological Warfare Agents. [Link]
-
Tear gas. Wikipedia. [Link]
-
2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. [Link]
-
Preparation of N‐aryl‐2‐bromoacetamides. ResearchGate. [Link]
-
1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]
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- 1. applications.emro.who.int [applications.emro.who.int]
- 2. BROMOACETYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 7. lobachemie.com [lobachemie.com]
Technical Support Center: Reaction Condition Optimization for N-(3,4-dimethylphenyl)acetamide Derivatives
Welcome to the technical support center for the synthesis and optimization of N-(3,4-dimethylphenyl)acetamide and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the N-acylation of 3,4-dimethylaniline. As your Senior Application Scientist, I will provide field-proven insights, detailed troubleshooting protocols, and the rationale behind key experimental choices.
Overview of the Core Reaction: N-Acetylation
The synthesis of N-(3,4-dimethylphenyl)acetamide is fundamentally an N-acylation reaction. It involves the reaction of the primary aromatic amine, 3,4-dimethylaniline, with an acetylating agent. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. This reaction is a cornerstone of organic synthesis, often employed to protect amine groups or to synthesize key pharmaceutical intermediates.[1][2]
The general transformation is illustrated below:
Caption: General scheme for the N-acetylation of 3,4-dimethylaniline.
Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered during the synthesis.
Q1: What are the most common acetylating agents for this reaction? A1: Acetic anhydride and acetyl chloride are the most common and reactive acetylating agents.[3] Acetic anhydride is often preferred due to its lower cost and the formation of a less corrosive acetic acid byproduct compared to the hydrochloric acid generated from acetyl chloride. For less reactive aniline derivatives, the higher reactivity of acetyl chloride might be necessary.[4]
Q2: Why is a base often included in the reaction? A2: A base, such as pyridine or triethylamine, is crucial for neutralizing the acidic byproduct (acetic acid or HCl). If not neutralized, the acid will protonate the starting amine (3,4-dimethylaniline), forming an ammonium salt. This salt is no longer nucleophilic, which effectively halts the reaction.[3][5]
Q3: How does the choice of solvent impact the reaction? A3: The solvent's primary role is to dissolve the reactants and facilitate their interaction. Aprotic solvents like Dichloromethane (DCM), Chloroform, Ethyl Acetate, or Tetrahydrofuran (THF) are typically used.[3] The key considerations are:
-
Solubility: Ensure both the aniline and the acetylating agent are soluble.
-
Inertness: The solvent should not react with the reagents. Protic solvents like water or alcohols can react with the acetylating agent, reducing its effective concentration.[6]
-
Boiling Point: The boiling point should be suitable for the desired reaction temperature.
Q4: How can I monitor the reaction's progress effectively? A4: Thin Layer Chromatography (TLC) is the most common and efficient method.[7] By spotting the reaction mixture alongside the starting material (3,4-dimethylaniline), you can visually track the consumption of the reactant and the formation of the product. The reaction is generally considered complete when the starting material spot is no longer visible by TLC.
Q5: What are the standard methods for purifying the final product, N-(3,4-dimethylphenyl)acetamide? A5: The two primary methods for purification are:
-
Recrystallization: This is highly effective if the product is a solid. Ethanol or ethanol-water mixtures are common solvent systems for acetanilides.[1][7] This method is excellent for removing small amounts of impurities.
-
Column Chromatography: If recrystallization is ineffective or if multiple byproducts are present, silica gel column chromatography using a solvent system like petroleum ether and ethyl acetate can be used to isolate the pure product.[8]
Troubleshooting Guide for N-Acetylation Reactions
This guide provides a systematic approach to diagnosing and solving common experimental problems.
Caption: A troubleshooting decision tree for N-acetylation reactions.
Problem 1: Low or No Product Yield
| Possible Cause(s) | Recommended Solution(s) & Explanation |
| 1. Degraded/Impure Starting Material | Aniline derivatives like 3,4-dimethylaniline can oxidize upon storage, often indicated by a darkening in color. Oxidized impurities will not react and lower the effective amount of starting material. Solution: Use fresh or recently purified 3,4-dimethylaniline. If the material is dark, consider purification by vacuum distillation.[3][6] |
| 2. Hydrolysis of Acetylating Agent | Acetic anhydride and acetyl chloride are highly sensitive to moisture. Water contamination in the solvent, glassware, or starting materials will hydrolyze the reagent to acetic acid, rendering it inactive for acetylation.[6] Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| 3. Insufficient Reaction Time or Temperature | The N-acetylation may be sluggish at room temperature, especially if there are deactivating groups on other derivatives. Solution: Monitor the reaction by TLC until the starting material is consumed.[3] If the reaction stalls, consider gently heating the mixture (e.g., to 40-50 °C). For highly unreactive systems, microwave irradiation can sometimes be effective.[4] |
| 4. Inadequate Acid Scavenging | If the base is insufficient or added too slowly, the acid byproduct will protonate the starting amine, stopping the reaction. Solution: Use at least a stoichiometric equivalent of a base like pyridine or triethylamine. Ensure the base is added before or concurrently with the acetylating agent. |
Problem 2: Product is Dark or Contains Colored Impurities
| Possible Cause(s) | Recommended Solution(s) & Explanation |
| 1. Oxidation of Starting Material or Product | Aromatic amines are susceptible to air oxidation, which forms highly colored polymeric impurities. This is exacerbated by heat.[6][7] Solution: Run the reaction under an inert atmosphere (N₂ or Ar). If the crude product is colored, attempt to remove impurities by recrystallization, possibly with the addition of a small amount of activated charcoal. |
| 2. Excessive Heat | High reaction temperatures can lead to thermal decomposition or the formation of undesired side products. Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or room temperature before resorting to heating.[3] |
Problem 3: Multiple Products Observed (by TLC/LCMS)
| Possible Cause(s) | Recommended Solution(s) & Explanation |
| 1. Di-acylation | While the primary aromatic amine is significantly more nucleophilic than the resulting amide nitrogen, under harsh conditions (e.g., large excess of a highly reactive acylating agent, high heat), a second acylation can occur. This is rare for this specific reaction but possible. Solution: Use a controlled amount of the acylating agent (typically 1.0 to 1.1 equivalents).[3] Avoid excessive heating and prolonged reaction times after the starting material has been consumed. |
| 2. Ring Acylation (Friedel-Crafts) | Direct Friedel-Crafts acylation of the aromatic ring is generally not favored with anilines. The Lewis acid catalyst required for this reaction will complex with the basic amine nitrogen, deactivating the ring towards electrophilic substitution.[5][9] However, under certain conditions, trace amounts of ring-acylated byproducts could form. Solution: This is best avoided by not using strong Lewis acid catalysts (like AlCl₃) unless specifically required for a different transformation on the molecule. The standard N-acetylation conditions do not promote this side reaction. |
Detailed Experimental Protocols
Protocol 1: Standard N-Acetylation using Acetic Anhydride
This protocol provides a reliable starting point for the synthesis of N-(3,4-dimethylphenyl)acetamide.
Materials:
-
3,4-dimethylaniline
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3,4-dimethylaniline (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
To the stirred solution, add pyridine (1.1 eq) via syringe.
-
Add acetic anhydride (1.05 eq) dropwise to the reaction mixture over 5-10 minutes. Ensure the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate as eluent) until the 3,4-dimethylaniline spot has disappeared.
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x). The acid wash removes excess pyridine and any unreacted aniline. The bicarbonate wash removes acetic acid.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture to obtain pure N-(3,4-dimethylphenyl)acetamide.[10]
Optimization Data Summary
The following table provides a conceptual summary of how varying conditions can affect reaction outcomes. Yields are illustrative.
| Entry | Base (eq) | Acetylating Agent (eq) | Temp (°C) | Time (h) | Yield (%) | Observations |
| 1 | Pyridine (1.1) | Acetic Anhydride (1.05) | 25 | 2 | 95 | Standard, clean reaction |
| 2 | None | Acetic Anhydride (1.05) | 25 | 6 | <10 | Reaction stalls due to amine protonation |
| 3 | Pyridine (1.1) | Acetic Anhydride (1.05) | 0 | 8 | 80 | Slower reaction rate at lower temperature |
| 4 | Pyridine (1.1) | Acetic Anhydride (1.5) | 50 | 2 | 92 | Potential for side products at higher temp/excess reagent |
| 5 | NaOAc (1.5) | Acetic Anhydride (1.1) | 25 | 4 | 88 | Sodium acetate is a weaker, less soluble base, may require longer time[1] |
References
-
Pearson. (n.d.). Acylation of Aniline Explained. Available at: [Link] (Note: A direct deep link was unavailable, providing the main product page).
-
Al-Hourani, B., et al. (2020). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry. Available at: [Link]
-
Bello, M., et al. (2012). Preparation of N-aryl-N-(3-indolmethyl)acetamides. ResearchGate. Available at: [Link]
-
Quora. (2018). Is the Friedel-Crafts acylation of aniline difficult?. Available at: [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Available at: [Link]
-
Stenutz. (n.d.). N-(3,4-dimethylphenyl)acetamide. Available at: [Link]
-
Ali, A., et al. (2021). Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. ResearchGate. Available at: [Link]
-
Gowda, B. T., et al. (2008). N-(3,4-Dimethylphenyl)acetamide. PMC - NIH. Available at: [Link]
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Available at: [Link]
-
Boumoud, B., et al. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. ResearchGate. Available at: [Link]
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- 8. Synthesis of <i>N-</i>arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions - Arabian Journal of Chemistry [arabjchem.org]
- 9. quora.com [quora.com]
- 10. N-(3,4-Dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Bromo-N-(3,4-dimethylphenyl)acetamide
Welcome to the technical support guide for the synthesis of 2-bromo-N-(3,4-dimethylphenyl)acetamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in overcoming common challenges associated with this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to ensure reproducible, high-yield, and high-purity outcomes.
Troubleshooting Guide: Impurities and Side Reactions
The synthesis of this compound, typically achieved by the N-acylation of 3,4-dimethylaniline with bromoacetyl bromide or a related acylating agent, is a generally robust reaction. However, several common issues can arise, leading to low yields or impure products. This section addresses these problems in a practical question-and-answer format.
Q1: My final product is a brownish or off-white solid, not the expected white crystalline material. What causes this discoloration and how can I fix it?
A1: Root Cause Analysis & Mitigation
Discoloration is almost always due to impurities formed from the oxidation of the 3,4-dimethylaniline starting material. Anilines, particularly those with electron-donating groups like methyl substituents, are highly susceptible to air oxidation, which produces intensely colored polymeric impurities.
-
Causality: The lone pair of electrons on the aniline nitrogen makes the aromatic ring highly activated and prone to oxidation, a process that can be accelerated by heat, light, or trace metal catalysts.[1]
-
Preventative Measures:
-
Use Fresh Starting Material: Use recently purchased or purified 3,4-dimethylaniline. If the starting material is already discolored, consider distillation under reduced pressure before use.
-
Inert Atmosphere: While not always necessary for this specific reaction, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation, especially during prolonged reaction times or at elevated temperatures.
-
-
Remediation (Purification):
-
Charcoal Treatment: During recrystallization, add a small amount (1-2% by weight) of activated charcoal to the hot solution. The charcoal will adsorb the colored polymeric impurities. Perform a hot filtration through a pad of celite to remove the charcoal before allowing the solution to cool.
-
Recrystallization: A carefully chosen solvent system is crucial. See the purification protocols below for specific recommendations.
-
Q2: My TLC analysis shows multiple spots. Besides the product, what are the likely impurities, and how do I remove them during workup?
A2: Identification and Strategic Removal of Common Impurities
Several byproducts can form during the reaction. Identifying them by their expected polarity (Rf value on TLC) allows for targeted removal during the aqueous workup.
| Impurity | Formation Mechanism | Expected TLC Rf | Removal Strategy |
| Unreacted 3,4-Dimethylaniline | Incomplete reaction. | Higher Rf than product (less polar). | Acid Wash: During workup, wash the organic layer with dilute acid (e.g., 1M HCl). The aniline will be protonated to form a water-soluble anilinium salt, which partitions into the aqueous layer.[2][3] |
| Bromoacetic Acid | Hydrolysis of bromoacetyl bromide by trace water. | Lower Rf than product (more polar). | Base Wash: Wash the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution.[2] Bromoacetic acid will be deprotonated to its water-soluble carboxylate salt. |
| N,N'-bis(3,4-dimethylphenyl)oxamide | Dimerization side-reaction under certain conditions. | Varies, often much lower Rf. | Primarily removed by recrystallization. |
| Di-acylated Aniline | Reaction of the product amide with another molecule of bromoacetyl bromide. | Higher Rf than product. | Generally a minor impurity if correct stoichiometry is used. Removed by recrystallization or column chromatography. |
Visualizing the Reaction and Key Side Reactions
The following diagram illustrates the primary reaction pathway and the formation of the two most common impurities that can be addressed during the workup phase.
Caption: Main synthesis pathway and formation of key impurities.
Q3: My reaction yield is very low. What are the most common experimental errors?
A3: Optimizing for Higher Yield
Low yields can often be traced back to a few key areas:
-
Hydrolysis of the Acylating Agent: Bromoacetyl bromide is extremely reactive and moisture-sensitive.[4] It readily hydrolyzes to bromoacetic acid, which is less reactive in the acylation reaction.
-
Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents. Handle bromoacetyl bromide in a fume hood and minimize its exposure to atmospheric moisture.
-
-
Incorrect Stoichiometry or Order of Addition: The relative amounts of reactants and the order in which they are combined are critical.
-
Solution: Typically, the aniline is dissolved in a suitable solvent with a base, and the bromoacetyl bromide is added dropwise at a controlled temperature (often 0 °C to room temperature). Using a slight excess of the aniline can ensure the more valuable acylating agent is fully consumed, with the excess aniline being easily removed by an acid wash.
-
-
Inadequate pH Control: The reaction generates hydrobromic acid (HBr) as a byproduct. This acid can protonate the starting aniline, rendering it unreactive as a nucleophile.
-
Solution: A base (e.g., sodium bicarbonate, triethylamine, or pyridine) must be included to neutralize the HBr as it forms.[2] The base should be mild enough not to promote significant hydrolysis of the product.
-
Frequently Asked Questions (FAQs)
Q: What is the best method for purifying the crude product?
A: Recrystallization is the most effective and common method for purifying this compound. The key is selecting an appropriate solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.
-
Recommended Solvent Systems:
-
Ethanol/Water: Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and allow the solution to cool slowly.
-
Isopropanol or Ethanol: These can work well as single-solvent systems.
-
Chloroform/Hexane: Dissolving in warm chloroform followed by the addition of hexane can also effectively precipitate the purified product.[5][6]
-
Q: How can I monitor the progress of the reaction?
A: Thin-Layer Chromatography (TLC) is the simplest and most direct method.
-
Procedure:
-
Prepare a TLC plate with a suitable mobile phase (e.g., 30-50% Ethyl Acetate in Hexane).
-
Spot the plate with three lanes: the starting aniline, a co-spot (aniline + reaction mixture), and the reaction mixture.
-
The reaction is complete when the aniline spot (higher Rf) has been completely consumed and a new, lower Rf spot corresponding to the amide product is dominant.
-
Q: What are the critical safety precautions for this synthesis?
A: Safety is paramount. Both starting materials have significant hazards.
-
Bromoacetyl Bromide: This reagent is highly corrosive, water-reactive, and a potent lachrymator (causes severe eye irritation and tearing).[4] It causes severe skin burns and respiratory tract irritation. Always handle bromoacetyl bromide in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves. [7]
-
3,4-Dimethylaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[8] It may cause damage to organs through prolonged exposure. Standard PPE (lab coat, gloves, eye protection) is required.
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethylaniline (1.0 eq) in dichloromethane (DCM) or ethyl acetate.
-
Add an aqueous solution of sodium bicarbonate (approx. 2.0 eq).
-
Cool the biphasic mixture to 0 °C in an ice bath.
-
While stirring vigorously, add bromoacetyl bromide (1.05-1.1 eq) dropwise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the aniline is consumed.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess aniline), saturated NaHCO₃ solution (to remove acidic byproducts), and finally with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Optional: If the solution is colored, add a spatula-tip of activated charcoal, swirl for 2-3 minutes, and perform a hot filtration.
-
Add hot water dropwise to the clear solution until persistent cloudiness is observed.
-
Add a few drops of hot ethanol to make the solution clear again.
-
Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold 50% ethanol/water.
-
Dry the crystals in a vacuum oven or desiccator.
Workflow for Synthesis and Purification
Caption: Step-by-step workflow from reaction to pure product.
References
-
Fun, H.-K., et al. (2012). 2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2678. Available at: [Link]
-
Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, E65, o1955. Available at: [Link]
-
Krespan, C. G. (1961). Acetamide, N-bromo-. Organic Syntheses, 41, 13. Available at: [Link]
-
Gowda, B. T., et al. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, E65, o1996. Available at: [Link]
-
Megriche, A., et al. (2018). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. ResearchGate. Available at: [Link]
-
Quora. (2021). During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation? Retrieved from [Link]
-
Loba Chemie. (n.d.). Safety Data Sheet: Bromoacetyl bromide. Retrieved from [Link]
-
Gowda, B. T., et al. (2009). 2-Chloro-N-(3,4-dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o159. Available at: [Link]
-
Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Retrieved from [Link]
- Google Patents. (1983). US4394309A - Process for the preparation of N,N-dimethyl-N-(2-bromo-4-methylphenyl)-triazene.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Bromoacetyl bromide, 98+%. Retrieved from [Link]
-
Filo. (2025). Explain why the acylation of aniline is not possible. Retrieved from [Link]
-
Supporting Information: Electrochemical selenium-catalyzed para-amination of N-aryloxyamides. (n.d.). Retrieved from [Link]
-
YouTube. (2020). Acetylation of aniline. Retrieved from [Link]
-
CPAChem. (2024). Safety data sheet: 3,4-Dimethylaniline. Retrieved from [Link]
-
Gowda, B. T., et al. (2009). 2,2,2-Trichloro-N-(3,4-dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1591. Available at: [Link]
-
ScienceMadness Discussion Board. (2009). question an N-acetylation of aniline, using aspirin. Retrieved from [Link]
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- 8. cpachem.com [cpachem.com]
Technical Support Center: Enhancing the Reactivity of 2-Bromo-N-(3,4-dimethylphenyl)acetamide in Alkylation Reactions
Welcome to the dedicated support center for optimizing the alkylation of 2-bromo-N-(3,4-dimethylphenyl)acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance reaction efficiency, troubleshoot common issues, and deepen their understanding of the underlying chemical principles governing this transformation.
Frequently Asked Questions (FAQs)
Here, we address common questions encountered during the N-alkylation of this compound, providing insights into the causality behind experimental choices.
Q1: Why is the N-alkylation of my this compound proceeding slowly or with low yield?
Several factors can contribute to low reactivity in the N-alkylation of this substrate. The amide nitrogen is inherently a poor nucleophile due to the delocalization of its lone pair of electrons into the adjacent carbonyl group.[1] To achieve successful alkylation, the amide must first be deprotonated by a sufficiently strong base to form a more nucleophilic amide anion.[2] Incomplete deprotonation is a frequent cause of poor conversion.
Furthermore, the reaction proceeds via an S_N2 mechanism, which is sensitive to steric hindrance. Although this compound itself is not exceptionally bulky, the choice of a sterically demanding alkylating agent or nucleophile can impede the reaction rate.[3]
Q2: How do I choose the appropriate base for the deprotonation of this compound?
The selection of a suitable base is critical. The pKa of the N-H bond in a typical secondary amide is in the range of 17-18. Therefore, a base with a conjugate acid pKa significantly higher than this is required for effective deprotonation.
| Base | Conjugate Acid pKa | Typical Solvent(s) | Notes |
| Sodium Hydride (NaH) | ~36 | THF, DMF | A strong, non-nucleophilic base that provides irreversible deprotonation.[1] |
| Potassium Carbonate (K₂CO₃) | ~10.3 | DMF, Acetonitrile | A weaker base, often requiring higher temperatures or the use of a phase-transfer catalyst.[4] |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | DMF, Acetonitrile | Often more effective than K₂CO₃ due to the "softer" nature of the Cs⁺ ion, which can enhance the nucleophilicity of the amide anion.[1] |
| Potassium tert-butoxide (KOtBu) | ~19 | THF | A strong, sterically hindered base that can be effective, but may promote elimination side reactions with certain alkyl halides. |
For robust and complete deprotonation, sodium hydride (NaH) in an aprotic solvent like THF or DMF is a standard and effective choice.[4]
Q3: What is the optimal solvent for this alkylation reaction?
The choice of solvent significantly impacts the rate of S_N2 reactions.[5] Polar aprotic solvents are generally preferred for alkylating amides. These solvents can dissolve the ionic nucleophile while not solvating the anion to a significant extent, thus preserving its nucleophilicity.[6][7]
| Solvent | Dielectric Constant (ε) | Type | Rationale for Use |
| Dimethylformamide (DMF) | 37 | Polar Aprotic | Excellent at solvating cations, leaving the amide anion "naked" and highly reactive.[8] |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | A good choice, particularly with strong bases like NaH.[8] |
| Acetonitrile (CH₃CN) | 37.5 | Polar Aprotic | Another suitable polar aprotic solvent. |
| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | A highly polar aprotic solvent that can significantly accelerate S_N2 reactions.[6] |
In contrast, polar protic solvents (e.g., ethanol, water) should be avoided as they can form hydrogen bonds with the amide anion, creating a "solvent cage" that hinders its ability to act as a nucleophile and drastically slowing the reaction rate.[7][9]
Q4: Can O-alkylation be a competing side reaction?
Yes, O-alkylation to form an imidate ester is a potential side reaction, as the amide anion is an ambident nucleophile with reactivity at both the nitrogen and oxygen atoms. The N- versus O-alkylation ratio is influenced by several factors. N-alkylation is typically favored under conditions of thermodynamic control, while O-alkylation can be favored under kinetic control, especially with highly reactive alkylating agents (e.g., alkyl triflates).[4] Using a less reactive alkylating agent (iodide > bromide > chloride) and allowing the reaction to proceed to equilibrium can favor the thermodynamically more stable N-alkylated product.[8]
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during your experiments.
Problem 1: Low or No Conversion of Starting Material
-
Possible Cause: Incomplete deprotonation of the amide.
-
Suggested Solution:
-
Ensure you are using a sufficiently strong base (e.g., NaH).[1]
-
If using a weaker base like K₂CO₃, consider increasing the reaction temperature or adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the reaction.[10][11]
-
Ensure the base is fresh and has not been deactivated by moisture.
-
-
-
Possible Cause: Poor quality of the alkylating agent.
-
Suggested Solution:
-
Verify the purity of your alkylating agent.
-
Consider converting an alkyl chloride or bromide to the more reactive alkyl iodide in situ by adding a catalytic amount of sodium iodide (Finkelstein reaction).[8]
-
-
-
Possible Cause: Inappropriate solvent.
Problem 2: Formation of Multiple Products (Polyalkylation)
-
Possible Cause: The N-alkylated product is still nucleophilic and can react with another equivalent of the alkylating agent.[12]
-
Suggested Solution:
-
Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the alkylating agent relative to the this compound.
-
Slowly add the alkylating agent to the solution of the deprotonated amide to maintain a low concentration of the electrophile.
-
Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to prevent over-alkylation.[13]
-
-
Problem 3: Significant Formation of an Elimination Byproduct
-
Possible Cause: The alkylating agent is sterically hindered (e.g., a secondary or tertiary alkyl halide), or a sterically hindered, strong base is used (e.g., potassium tert-butoxide), favoring an E2 elimination pathway.
-
Suggested Solution:
-
If possible, use a primary alkyl halide as the alkylating agent.
-
If a secondary alkyl halide is necessary, use a non-hindered, strong base like NaH.
-
Running the reaction at a lower temperature can sometimes favor substitution over elimination.
-
-
Experimental Protocols
The following is a generalized, representative protocol for the N-alkylation of this compound. Note: This protocol should be optimized for your specific alkylating agent and desired scale.
Materials:
-
This compound
-
Alkyl halide (e.g., alkyl iodide or bromide)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 equivalent).
-
Add anhydrous THF or DMF (approximately 10 mL per gram of amide).
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C.
-
Slowly add the alkyl halide (1.1 equivalents) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS. Gentle heating (40-60 °C) may be required for less reactive alkyl halides.
-
Upon completion, cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizing the Process
Alkylation Workflow Diagram
The following diagram illustrates the key steps and decision points in a typical alkylation experiment.
Caption: A step-by-step workflow for the alkylation of this compound.
Factors Influencing S_N2 Reactivity
This diagram outlines the critical factors that determine the success of the S_N2 alkylation reaction.
Caption: Key factors influencing the rate and yield of the S_N2 alkylation reaction.
References
-
Loupy, A., Sansoulet, J., Díez-Barra, E., & Carrillo, J. R. (n.d.). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Synthetic Communications, 22(12), 1661-1669. Available from: [Link]
-
Vankawala, P. J., et al. (2011). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. Available from: [Link]
-
ResearchGate. (n.d.). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Available from: [Link]
-
Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides? Available from: [Link]
-
Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions? Available from: [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Available from: [Link]
-
Fisher Scientific. (n.d.). Amination. Available from: [Link]
-
Koziara, A., Zawadzki, S., & Zwierzak, A. (1979). Phase-Transfer-Catalysed N-Alkylation of N-Substituted Carboxamides. Synthesis, 1979(07), 527-529. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Available from: [Link]
-
Chemistry LibreTexts. (2014). 8.2: Factors That Affect S_N2 Reactions. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Available from: [Link]
-
ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene? Available from: [Link]
-
N.A. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Available from: [Link]
-
Learning Simply. (2014). Solvent Effects on Sn2 Reactions. YouTube. Available from: [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Available from: [Link]
-
PubMed. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Available from: [Link]
-
ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction. Available from: [Link]
-
PubMed Central. (n.d.). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. Available from: [Link]
-
ResearchGate. (n.d.). Optimal conditions for N-alkylation of uracil by ethyl bromoacetate... Available from: [Link]
-
ResearchGate. (n.d.). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Available from: [Link]
-
Organic Syntheses. (n.d.). Acetamide, N-bromo-. Available from: [Link]
-
Reddit. (2023). Improvement of selectivity/yield of Alkylation. Available from: [Link]
-
MDPI. (n.d.). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. Available from: [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Available from: [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Available from: [Link]
-
ResearchGate. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide. Available from: [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]
-
National Institutes of Health. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Available from: [Link]
-
PubMed Central. (n.d.). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Available from: [Link]
-
MDPI. (n.d.). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available from: [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]
-
MMRC. (n.d.). Alkylation of Si Surfaces Using a Two-Step Halogenation/Grignard Route. Available from: [Link]
-
PubMed. (2016). Formation and speciation of haloacetamides and haloacetonitriles for chlorination, chloramination, and chlorination followed by chloramination. Available from: [Link]
-
PubChem. (n.d.). N-(2,4-Dimethylphenyl)acetamide. Available from: [Link]
-
PubMed Central. (n.d.). 2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide. Available from: [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-N-(3,4-dimethylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the development of novel pharmaceutical agents and functional materials, the choice of acylating agent can profoundly influence reaction kinetics, yield, and overall efficiency. This guide offers an in-depth comparison of the reactivity of two closely related α-haloacetamides: 2-bromo-N-(3,4-dimethylphenyl)acetamide and 2-chloro-N-(3,4-dimethylphenyl)acetamide. By examining the underlying chemical principles and providing supporting experimental context, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Theoretical Underpinnings of Reactivity: A Tale of Two Halogens
The reactivity of 2-bromo- and 2-chloro-N-(3,4-dimethylphenyl)acetamide in nucleophilic acyl substitution reactions is fundamentally governed by the nature of the halogen atom attached to the α-carbon. The core of this comparison lies in two key factors: the leaving group ability of the halide and the strength of the carbon-halogen bond.
Leaving Group Ability: In nucleophilic acyl substitution, a better leaving group departs more readily from the tetrahedral intermediate, thus accelerating the reaction rate. The stability of the leaving group as an independent species is a reliable indicator of its effectiveness. Bromide (Br⁻) is a better leaving group than chloride (Cl⁻). This is because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), meaning that bromide is a weaker conjugate base than chloride and therefore more stable in solution.[1][2]
Carbon-Halogen Bond Strength: The energy required to break the carbon-halogen bond also plays a crucial role. The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[3][4] This lower bond dissociation energy for the C-Br bond means that less energy is required to cleave it during the substitution reaction, contributing to a faster reaction rate for the bromo-derivative.
The interplay of these two factors—superior leaving group ability and weaker bond strength—dictates that This compound is the more reactive of the two compounds.
The Reaction Mechanism: A Step-by-Step Visualization
The acylation of a nucleophile (Nu⁻) by either 2-bromo- or 2-chloro-N-(3,4-dimethylphenyl)acetamide proceeds through a classic nucleophilic acyl substitution mechanism. This two-step process involves the formation of a tetrahedral intermediate followed by the expulsion of the halide leaving group.
Caption: Generalized mechanism of nucleophilic acyl substitution.
Quantitative Comparison: Bond Energies
The difference in reactivity can be quantified by examining the average bond energies of the C-Cl and C-Br bonds.
| Bond | Average Bond Energy (kJ/mol) |
| C-Cl | ~330[3] |
| C-Br | ~275[3] |
The significantly lower bond energy of the C-Br bond underscores the greater ease with which it can be broken, leading to a faster reaction rate for this compound.
Experimental Protocol: Synthesis of N-(3,4-dimethylphenyl)haloacetamides
The following protocols provide a general framework for the synthesis of 2-chloro- and this compound, which are valuable intermediates in many synthetic pathways. These procedures are based on established methods for the acylation of anilines.[5][6][7]
Synthesis of 2-Chloro-N-(3,4-dimethylphenyl)acetamide
Materials:
-
3,4-Dimethylaniline
-
Chloroacetyl chloride
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Triethylamine (or other suitable base)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dimethylaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous diethyl ether to the stirred solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude 2-chloro-N-(3,4-dimethylphenyl)acetamide by recrystallization or column chromatography.
Synthesis of this compound
The procedure for the synthesis of the bromo-analog is similar, with the substitution of bromoacetyl bromide for chloroacetyl chloride.
Materials:
-
3,4-Dimethylaniline
-
Bromoacetyl bromide
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Triethylamine (or other suitable base)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Follow steps 1 and 2 as described for the chloro-derivative.
-
Slowly add a solution of bromoacetyl bromide (1.05 eq) in anhydrous diethyl ether to the stirred solution of 3,4-dimethylaniline and triethylamine at 0 °C.
-
Follow steps 4 through 8 as described for the chloro-derivative to obtain and purify this compound.
Caption: Experimental workflow for the synthesis of N-(3,4-dimethylphenyl)haloacetamides.
Conclusion and Practical Implications
For researchers and drug development professionals, this has several practical implications:
-
Milder Reaction Conditions: The higher reactivity of the bromo-compound may allow for the use of milder reaction conditions (e.g., lower temperatures, shorter reaction times), which can be beneficial for sensitive substrates.
-
Increased Yields: In cases where the nucleophile is weak or sterically hindered, the use of the more reactive bromo-derivative may lead to higher reaction yields.
-
Cost and Stability: While more reactive, bromoacetyl bromide is often more expensive and less stable than chloroacetyl chloride. These factors must be weighed against the potential benefits in reactivity.
Ultimately, the choice between 2-bromo- and 2-chloro-N-(3,4-dimethylphenyl)acetamide will depend on the specific requirements of the synthesis, including the nature of the nucleophile, the desired reaction conditions, and economic considerations. However, a thorough understanding of their relative reactivities provides a solid foundation for making a rational and effective choice.
References
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Quora. (2017). Which is more reactive Acyl chloride or Acyl bromide?. [Link]
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BYJU'S. Nucleophilic Acyl Substitution. [Link]
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Oregon State University. Nucleophilic Acyl Substitution. [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nucleophilic substitution at a trigonal carbon. Part 6.1 Substituent and bromide/chloride leaving group effects in the reactions of aromatic acyl chlorides with methanol in acetonitrile. [Link]
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Quora. (2021). Why are acyl halides more reactive than corresponding acid anhydride?. [Link]
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Chemistry LibreTexts. (2023). 4.5: Nucleophilic acyl substitution reactions. [Link]
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Reddit. (2021). For #2 Acyl Halides reactivity trend. [Link]
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YouTube. (2022). Acyl Chlorides - Carboxylic Acid Derivatives. [Link]
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Organic Syntheses. Acetamide, N-bromo-. [Link]
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Chemistry LibreTexts. (2024). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. [Link]
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Chemistry LibreTexts. (2019). 9.4: Bond Strength and Energy. [Link]
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Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. [Link]
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Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. [Link]
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ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... [Link]
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Journal of the Chemical Society B. (n.d.). Acylation. Part XXVIII. The kinetics and mechanism of the addition of hydrogen halides to dimethylketen in ether solution. Relative reactivities of substrates towards ketens and a comparison with mechanism of acylation by other acylating agents in non-hydroxylic solvents. [Link]
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-
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A Comparative Guide to the Biological Activities of Substituted N-Phenylacetamide Derivatives
Introduction: The Versatile N-Phenylacetamide Scaffold
The N-phenylacetamide core is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. Its synthetic tractability and the ability to readily introduce a wide range of substituents on both the phenyl ring and the acetamide nitrogen have made it a focal point for the discovery of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of various substituted N-phenylacetamide derivatives, with a focus on their antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR) that govern their potency and provide detailed, field-proven experimental protocols for their evaluation.
Comparative Biological Activities of N-Phenylacetamide Derivatives
The biological profile of N-phenylacetamide derivatives can be significantly modulated by the nature and position of substituents. This section presents a comparative overview of their efficacy across different therapeutic areas, supported by quantitative experimental data.
Antimicrobial and Antifungal Activity
N-phenylacetamide derivatives have demonstrated significant potential in combating microbial and fungal infections. The introduction of various heterocyclic moieties and other functional groups can enhance their potency.
A series of N-phenylacetamide derivatives featuring 4-arylthiazole moieties have shown promising in vitro antibacterial activity against plant pathogenic bacteria.[1][2] For instance, N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide exhibited a minimum 50% effective concentration (EC50) of 156.7 µM against Xanthomonas oryzae pv. oryzae (Xoo), outperforming commercial agents like bismerthiazol and thiodiazole copper.[1][2]
Furthermore, 2-chloro-N-phenylacetamide has been identified as a molecule with notable antifungal and antibiofilm activity against fluconazole-resistant Candida species.
Table 1: Comparative Antibacterial Activity of N-Phenylacetamide Derivatives
| Compound ID | Substituent(s) | Target Organism | Activity (EC50/MIC) | Reference |
| A1 | 4-((4-(4-fluorophenyl)thiazol-2-yl)amino) | Xanthomonas oryzae pv. oryzae (Xoo) | 156.7 µM (EC50) | [1][2] |
| B1 | 2-chloro | Candida albicans (Fluconazole-resistant) | 128-256 µg/mL (MIC) | |
| B2 | 2-chloro | Candida parapsilosis (Fluconazole-resistant) | 128-256 µg/mL (MIC) |
Anticancer Activity
The N-phenylacetamide scaffold has been extensively explored for the development of novel anticancer agents. Strategic substitution on the phenyl ring has yielded compounds with potent cytotoxic effects against various cancer cell lines.
For example, a study on 2-(4-fluorophenyl)-N-phenylacetamide derivatives revealed that compounds bearing a nitro moiety displayed greater cytotoxic effects than those with a methoxy group.[3][4] Specifically, compounds 2b (with a meta-nitro substituent) and 2c (with a para-nitro substituent) were the most active against the PC3 prostate carcinoma cell line, with IC50 values of 52 µM and 80 µM, respectively.[3][4] Compound 2c also showed significant activity against the MCF-7 breast cancer cell line (IC50 = 100 µM).[3][4]
Table 2: Comparative Anticancer Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
| Compound ID | Substituent on N-phenyl ring | Cell Line | IC50 (µM) | Reference |
| 2b | 3-NO2 | PC3 (Prostate Carcinoma) | 52 | [3][4] |
| 2c | 4-NO2 | PC3 (Prostate Carcinoma) | 80 | [3][4] |
| 2c | 4-NO2 | MCF-7 (Breast Carcinoma) | 100 | [3][4] |
| Imatinib (Reference) | - | PC3 (Prostate Carcinoma) | 40 | [3][4] |
| Imatinib (Reference) | - | MCF-7 (Breast Carcinoma) | 98 | [3][4] |
Anticonvulsant Activity
Derivatives of N-benzyl-2-acetamidopropionamide have emerged as a promising class of anticonvulsant agents. Structure-activity relationship studies have shown that the introduction of small, heteroatom-containing substituents at the C3 position of the propionamide moiety is crucial for potent activity.
Notably, N-benzyl-2-acetamido-3-methoxypropionamide (18 ) and N-benzyl-2-acetamido-3-ethoxypropionamide (19 ) exhibited significant anticonvulsant effects in the maximal electroshock (MES) seizure test in mice, with ED50 values of 8.3 mg/kg and 17.3 mg/kg, respectively.[5][6][7] Further investigation into the stereoisomers of compound 18 revealed that the (R)-enantiomer is primarily responsible for the anticonvulsant activity.[8]
Table 3: Comparative Anticonvulsant Activity of N-Benzyl-2-acetamidopropionamide Derivatives (MES Test, i.p., mice)
| Compound ID | C3 Substituent | ED50 (mg/kg) | Reference |
| 18 (racemic) | -OCH3 | 8.3 | [5][6][7] |
| (R)-18 | -OCH3 | 4.5 | [8] |
| (S)-18 | -OCH3 | >100 | [8] |
| 19 (racemic) | -OCH2CH3 | 17.3 | [5][6][7] |
| Phenytoin (Reference) | - | 6.5 | [5][6][7] |
Anti-inflammatory Activity
Substituted phenoxy acetamide derivatives have been investigated for their anti-inflammatory properties. The presence of halogens or a nitro group on the aromatic ring appears to be favorable for this activity.[9] A series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were synthesized and evaluated, with compound 3c , N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibiting notable anti-inflammatory, as well as analgesic and anticancer, activities.[9]
The anti-inflammatory potential of these compounds is often evaluated using the carrageenan-induced paw edema model in rats.[10][11][12][13]
Table 4: Anti-inflammatory Activity of Selected N-Phenylacetamide Derivatives
| Compound ID | General Structure/Substituents | Model | Activity (% Inhibition) | Reference |
| 3c | N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | Carrageenan-induced paw edema | Significant inhibition | [9] |
| Various | N-(Alkyl or Aryl)-2-(1H-benzotriazol-1-yl)acetamide derivatives | Carrageenan-induced paw edema | Up to 64.88% | [14] |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of N-phenylacetamide derivatives is intricately linked to their structural features. Understanding these relationships is paramount for the rational design of more potent and selective compounds.
General Synthetic Pathway
A common and versatile method for the synthesis of N-phenylacetamide derivatives involves the coupling of a substituted phenylacetic acid with a substituted aniline.
Caption: General synthesis of N-phenylacetamide derivatives.
Key SAR Observations:
-
Antimicrobial/Antifungal Activity: The incorporation of heterocyclic rings, such as thiazole, appears to be a key determinant of antibacterial activity. For antifungal action, the presence of a halogen, like chlorine, on the acetamide moiety enhances efficacy.
-
Anticancer Activity: Electron-withdrawing groups, particularly nitro groups, on the N-phenyl ring tend to increase cytotoxic activity against cancer cells.[3][4] The position of these substituents also plays a crucial role in determining potency.
-
Anticonvulsant Activity: For N-benzyl-2-acetamidopropionamide derivatives, small, non-bulky, and nonpolar substituents at the 3-oxy position of the propionamide chain are favorable for anticonvulsant activity in the MES test.[15] Stereochemistry is also critical, with the (R)-enantiomer often being significantly more active.[8]
-
Anti-inflammatory Activity: The presence of halogen atoms or a nitro group on the phenoxy ring of phenoxy acetamide derivatives has been shown to enhance anti-inflammatory effects.[16]
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the biological activities of N-phenylacetamide derivatives.
Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives[4]
This protocol outlines a general procedure for the synthesis of N-phenylacetamide derivatives via an amide coupling reaction.
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 4-fluorophenylacetic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 1-hydroxybenzotriazole (HOBt) in acetonitrile.
-
Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired substituted aniline to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up:
-
Remove the acetonitrile under reduced pressure.
-
Add water and ethyl acetate to the residue and transfer to a separatory funnel.
-
Separate the ethyl acetate layer and wash it sequentially with saturated sodium bicarbonate solution, dilute sulfuric acid, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
-
Purification: Evaporate the ethyl acetate under reduced pressure to obtain the crude product. Purify the product by recrystallization or column chromatography.
Caption: Workflow for the synthesis of N-phenylacetamide derivatives.
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the N-phenylacetamide derivatives and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: MTT assay workflow for cytotoxicity assessment.
Anticonvulsant Screening: Maximal Electroshock (MES) Seizure Test[17][18][19][20][21]
The MES test is a widely used preclinical model for identifying compounds that can prevent the spread of seizures, modeling generalized tonic-clonic seizures in humans.
-
Animal Preparation: Use adult male mice (e.g., Swiss albino). Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test.
-
Electrode Placement: Apply a drop of anesthetic/electrolyte solution to the eyes of the restrained animal. Place corneal electrodes on the corneas.
-
Stimulation: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).
-
Observation: Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension seizure. This is characterized by the hindlimbs extending rigidly backward.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if this phase of the seizure is absent.
-
Data Analysis: Determine the ED50 value, which is the dose of the compound that protects 50% of the animals from the tonic hindlimb extension.
Conclusion: Future Directions in N-Phenylacetamide Research
Substituted N-phenylacetamide derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. The structure-activity relationships discussed in this guide highlight the critical role of specific substitutions in modulating their potency and selectivity for various therapeutic targets. Future research in this area should focus on the continued exploration of novel substitutions to further optimize their pharmacological profiles. The development of derivatives with improved metabolic stability and reduced off-target effects will be crucial for their translation into clinical candidates. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and comparison of these remarkable molecules.
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Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - NIH. Available from: [Link]
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2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed. Available from: [Link]
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Synthesis, - Characterization, Docking Studies and Anticancer Activity through P388 Cell. Available from: [Link]
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2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC - NIH. Available from: [Link]
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Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PubMed Central. Available from: [Link]
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Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments. Available from: [Link]
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A Practical Guide to Antifungal Susceptibility Testing - PMC - PubMed Central - NIH. Available from: [Link]
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Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. Available from: [Link]
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Synthesis and anti-inflammatory activity of N-(Alkyl or Aryl)-2-(1H-benzotriazol-1-yl)acetamide derivatives - ResearchGate. Available from: [Link]
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Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Available from: [Link]
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In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC - NIH. Available from: [Link]
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(PDF) The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - ResearchGate. Available from: [https://www.researchgate.net/publication/24250266_The_maximal_electroshock_seizure_MES_model_in_the_preclinical_assessment_of_potential_new_antiepileptic_drugs]([Link]_ of_potential_new_antiepileptic_drugs)
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Synthesis and anticonvulsant and antidepressant activity of 2-(5-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide derivatives - PubMed. Available from: [Link]
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Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed. Available from: [Link]
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Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - MDPI. Available from: [Link]
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Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Available from: [Link]
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Investigations of New N1 -Substituted Pyrazoles as Anti-Inflammatory and Analgesic Agents having COX Inhibitory Activity - Taylor & Francis Online. Available from: [Link]
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Investigation of some acetamido-N-benzylacetamide derivatives as potent anti-convulsant inhibitors - Scholars Research Library. Available from: [Link]
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Synthesis and Anticonvulsant Activities of N-Benzyl-2-acetamidopropionamide Derivatives - American Chemical Society. Available from: [Link]
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Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-in.ammatory Agents - Journal of Young Pharmacists. Available from: [Link]
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Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - MDPI. Available from: [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. Available from: [Link]
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Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives | Request PDF - ResearchGate. Available from: [Link]
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Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies | ACS Omega - ACS Publications. Available from: [Link]
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New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants - MDPI. Available from: [Link]
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A Comparative Guide to Purity Validation of 2-bromo-N-(3,4-dimethylphenyl)acetamide by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities is a cornerstone of ensuring safety, efficacy, and batch-to-batch consistency. This guide provides an in-depth, experience-driven approach to the validation of a purity testing method for 2-bromo-N-(3,4-dimethylphenyl)acetamide, a key intermediate in various synthetic pathways. We will focus on a robust High-Performance Liquid Chromatography (HPLC) method, detailing not just the "how" but the critical "why" behind each step. Furthermore, we will objectively compare this well-established technique with viable alternatives like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data, to provide a comprehensive framework for informed analytical method selection.
The Central Role of HPLC in Purity Assessment
High-Performance Liquid Chromatography (HPLC) remains the gold standard for the purity analysis of non-volatile and thermally labile small molecules like this compound.[1][2] Its precision, sensitivity, and adaptability make it an indispensable tool in quality control.[2][3] The fundamental principle of HPLC lies in the separation of components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2]
This guide will walk through the development and validation of a hypothetical, yet scientifically sound, reversed-phase HPLC (RP-HPLC) method, adhering to the stringent guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[4][5]
I. Proposed Analytical Method: A Deep Dive into RP-HPLC-UV
Our proposed method for the purity determination of this compound utilizes a reversed-phase C18 column with UV detection. This choice is predicated on the molecule's moderate polarity, making it well-suited for retention and separation on a non-polar stationary phase.
A. Chromatographic Conditions: A Rationale-Driven Approach
The selection of chromatographic conditions is not arbitrary; it is a carefully considered process to achieve optimal separation and peak characteristics.
| Parameter | Recommended Conditions | Rationale |
| HPLC System | Quaternary Pump with Autosampler and UV/Vis Detector | Provides flexibility in mobile phase composition and high sample throughput. |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm | The C18 stationary phase offers excellent hydrophobic retention for aromatic compounds. The specified dimensions provide a good balance between resolution and analysis time. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a mobile phase modifier, improving peak shape by suppressing the ionization of any residual silanol groups on the stationary phase. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography, offering good elution strength and low UV cutoff. |
| Gradient Elution | See Table 2 | A gradient is employed to ensure the elution of any potential impurities with a wide range of polarities and to sharpen the peak of the main analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation without excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for the detection of aromatic compounds, providing good sensitivity for the analyte. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 60 | 40 |
| 25.0 | 60 | 40 |
B. Method Validation: Ensuring Trustworthiness and Reliability
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] The following validation parameters are assessed in accordance with ICH Q2(R1) guidelines.[4]
Table 3: Summary of Validation Parameters for the RP-HPLC-UV Method
| Validation Parameter | Acceptance Criteria | Expected Outcome |
| Specificity | The analyte peak should be well-resolved from impurities and degradation products. Peak purity index > 0.995. | No interference from blank, placebo, and known impurities at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. | Linear response observed from the Limit of Quantitation (LOQ) to 150% of the target concentration. |
| Range | 80% to 120% of the test concentration for assay. For impurities, from the reporting threshold to 120% of the specification. | The method is linear, accurate, and precise within the specified range. |
| Accuracy | The mean recovery should be within 98.0% to 102.0%. | Mean recovery of 99.7% with a relative standard deviation (RSD) of < 1.5%. |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% for repeatability and intermediate precision. | RSD of < 1.0% for repeatability and < 1.5% for intermediate precision. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | 0.03 µg/mL |
| Robustness | No significant change in results with small, deliberate variations in method parameters. | The method remains reliable with minor changes in flow rate, column temperature, and mobile phase composition. |
II. Experimental Protocols: A Step-by-Step Guide
A. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample, transfer to a 10 mL volumetric flask, dissolve, and dilute to volume with the diluent. Further dilute 1 mL of this solution to 10 mL with the diluent.
B. HPLC Analysis Procedure
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (60% A: 40% B) for at least 30 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject the diluent to ensure the absence of interfering peaks.
-
System Suitability Test (SST): Inject the working standard solution five times. The system is deemed suitable for analysis if the relative standard deviation (RSD) of the peak area is ≤ 2.0% and the tailing factor is ≤ 2.0.
-
Linearity: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from the LOQ to 150 µg/mL. Construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared sample solutions.
-
Quantification: Determine the concentration of this compound and any impurities in the samples by interpolating their peak areas from the calibration curve.
III. Visualization of the Workflow
Caption: Workflow for the validation of the HPLC purity method.
IV. Comparative Analysis with Alternative Methodologies
While HPLC is a robust and widely accepted method, it is essential to understand its performance in the context of other available analytical techniques.
A. Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle sizes (<2 µm) in the stationary phase, resulting in significantly higher efficiency and shorter analysis times compared to traditional HPLC.[6][7]
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For a semi-volatile compound like this compound, GC-MS could be a viable option, potentially requiring derivatization to improve its volatility and thermal stability.
Table 4: Comparative Performance of Analytical Methods
| Parameter | HPLC-UV | UPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but with smaller stationary phase particles for higher efficiency. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection. |
| Typical Analysis Time | 15-30 minutes | 2-10 minutes | 10-25 minutes |
| Solvent Consumption | High | Low | Very Low (carrier gas) |
| Sensitivity (LOD) | ~0.01 µg/mL | ~0.001-0.005 µg/mL | ~0.01-0.05 ng/mL (with derivatization) |
| Resolution | Good | Excellent | Excellent |
| Compound Volatility Requirement | Not required | Not required | Required (or derivatization needed) |
| Cost | Moderate | High | High |
| Key Advantage | Robust, widely available, and well-understood. | High throughput, excellent resolution, and reduced solvent usage. | High sensitivity and structural information from mass spectra.[6] |
| Key Disadvantage | Longer analysis times and higher solvent consumption compared to UPLC. | Higher initial instrument cost and potential for column clogging with complex matrices. | Not suitable for non-volatile or thermally labile compounds without derivatization. |
V. Logical Framework for Method Selection
Caption: Decision tree for analytical method selection.
Conclusion: A Scientifically Grounded Approach to Purity Validation
The validation of an analytical method for purity determination is a multi-faceted process that demands a deep understanding of both the analyte and the analytical technique. This guide has provided a comprehensive framework for the validation of an HPLC method for this compound, grounded in the principles of the ICH Q2(R1) guidelines. By not only presenting a detailed protocol but also elucidating the rationale behind each experimental choice, we empower researchers to develop and validate robust and reliable analytical methods.
The comparative analysis with UPLC and GC-MS underscores that while HPLC remains a workhorse in the pharmaceutical industry, the choice of the optimal analytical technique is contingent upon the specific requirements of the analysis, including throughput, sensitivity, and cost considerations. By adopting a systematic and scientifically sound approach to method validation, we can ensure the quality and consistency of pharmaceutical intermediates and, ultimately, the safety and efficacy of the final drug product.
References
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Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955. [Link]
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Waters Corporation. (n.d.). ACQUITY UPLC Analysis of Banned Carcinogenic Aromatic Amines. Waters. [Link]
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van der Heiden, C., Wauters, A., & van der Slik, W. (1976). Gas chromatography of urinary N-phenylacetylglutamine. Clinica Chimica Acta, 72(2), 235-238. [Link]
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Brewer Science. (2022, May 23). Small Molecule Analysis Testing: HPLC vs GC. Brewer Science Blog. [Link]
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Moldoveanu, S. C., & David, V. (2014). Derivatization Methods in GC and GC/MS. In Modern Sample Preparation for Chromatography (pp. 393-433). Elsevier. [Link]
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ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Discovery and Development. [Link]
-
American Chemical Society. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N‑(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. [Link]
-
Gowda, B. T., Foro, S., Suchetan, P. A., Fuess, H., & Terao, H. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 65(8), o1956. [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
-
AxisPharm. (2024, October 5). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
MDPI. (2024). A Novel RP-UHPLC-MS/MS Approach for the Determination of Tryptophan Metabolites Derivatized with 2-Bromo-4′-Nitroacetophenone. Molecules. [Link]
-
University of Helsinki. (2018). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
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-
ResearchGate. (2025). Comparison of GC/MS and LC/MS methods for the analysis of propofol and its metabolites in urine. [Link]
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PubChem. (n.d.). 2-Bromoacetamide. [Link]
- Google Patents. (n.d.). Analysis method for amide compounds.
-
IOSR Journal of Applied Chemistry. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
-
ResearchGate. (2022). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF BRIVARACETAM IN BULK AND FORMULATION. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
MDPI. (2023). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2013). Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique. [Link]
-
International Journal of Creative Research Thoughts. (2021). HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY. [Link]
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spectroscopic analysis and confirmation of 2-bromo-N-(3,4-dimethylphenyl)acetamide structure
Initiating Research on Spectro Analysis
I'm currently starting my investigation with focused Google searches. My goal is to collect thorough information on the spectroscopic analysis of 2-bromo-N-(3,4-dimethylphenyl)acetamide, specifically concentrating on techniques like NMR. I'm keen to compile a robust foundation for analysis.
Outlining Spectro Guide Structure
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Expanding Spectral Search Strategy
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Formulating a Plan
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Structuring the Analysis
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Finalizing the Outline
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Outlining the Spectroscopic Analysis
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Prioritizing User Needs
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Developing a Multi-Technique Approach
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Initiating Content Generation
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A Senior Application Scientist's Guide to Selecting Alkylating Agents for Specific Protein Modification
For researchers, scientists, and drug development professionals, the precise chemical modification of proteins is a cornerstone of modern biological inquiry. From mapping protein structure and function to creating novel antibody-drug conjugates, the ability to selectively and efficiently label specific amino acid residues is paramount. Alkylating agents, which form stable covalent bonds with nucleophilic residues, are among the most powerful tools in this endeavor.[1]
However, the very reactivity that makes these agents useful can also be a significant liability. Off-target reactions can lead to protein mischaracterization, loss of function, and confounded experimental results.[2][3] The choice of an alkylating agent is therefore not a trivial matter of selecting from a catalog; it is a critical experimental parameter that demands careful consideration of the agent's mechanism, the protein's composition, and the downstream application.
This guide provides an in-depth comparative study of common alkylating agents, moving beyond simple protocols to explain the causality behind experimental choices. We will dissect the performance of key reagent classes, provide validated experimental workflows for their comparison, and offer a logical framework for selecting the optimal agent for your specific research needs.
The Chemistry of Choice: Understanding Alkylation Mechanisms and Specificity
Protein alkylation is the covalent attachment of an alkyl group to a specific amino acid side chain.[4] While several residues can be targeted, the thiol group (-SH) of cysteine is by far the most common target due to its high nucleophilicity, particularly in its deprotonated thiolate form (S⁻).[4][5] The primary goal is to achieve chemoselectivity—targeting a specific type of amino acid—and, ideally, site-selectivity within a complex protein.
Two major classes of cysteine-reactive alkylating agents dominate the field: Haloacetamides and Maleimides . Their fundamental differences in reaction mechanism dictate their performance, specificity, and potential pitfalls.
Haloacetamides (e.g., Iodoacetamide, Iodoacetic Acid)
-
Mechanism of Action: Haloacetamides, such as iodoacetamide (IAM) and iodoacetic acid (IAA), react with cysteine thiols via a classic bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic thiolate anion attacks the electrophilic carbon atom bearing the halogen, displacing it and forming a stable thioether bond.[4]
-
Causality of Reactivity & Side Reactions: The SN2 mechanism is robust and forms an irreversible bond, which is highly desirable for applications like blocking disulfide bonds prior to mass spectrometry.[4][6] However, this reactivity is not perfectly specific. At pH values above neutral, other nucleophilic residues like lysine, histidine, and particularly methionine can also be alkylated.[2][3][7] Iodine-containing reagents are especially notorious for causing massive, unspecific side effects, most significantly the alkylation of methionine.[2][3] This can lead to a dramatic decrease in the identification rates of methionine-containing peptides in proteomics workflows due to unexpected mass shifts and altered fragmentation patterns.[2][3]
Maleimides (e.g., N-Ethylmaleimide - NEM)
-
Mechanism of Action: Maleimides react with cysteine thiols through a Michael addition mechanism. The thiol adds across the electron-deficient carbon-carbon double bond of the maleimide ring, also forming a stable thioether linkage.[4][8]
-
Causality of Reactivity & Side Reactions: This reaction is exceptionally specific for thiols, especially within a controlled pH range of 6.5-7.5.[9][10] Within this window, the concentration of the reactive thiolate is sufficient for rapid conjugation, while the amino groups of lysine residues remain largely protonated and unreactive. Above pH 7.5, the risk of off-target reaction with lysines increases.[10] A key consideration for maleimide chemistry is the stability of the resulting conjugate. The thioether bond can be susceptible to hydrolysis, leading to a reversal of the modification, particularly at higher pH. While generally considered a drawback, this property can be exploited for specific applications requiring reversible labeling.
Diagram: Alkylation Reaction Mechanisms
Caption: Reaction mechanisms for Iodoacetamide (IAM) and N-Ethylmaleimide (NEM).
Head-to-Head Comparison: A Data-Driven Framework
To objectively compare alkylating agents, one must move from theoretical advantages to empirical data. The following table summarizes the key performance characteristics that should guide your selection process.
| Feature | Iodoacetamide (IAM) / Haloacetamides | N-Ethylmaleimide (NEM) / Maleimides | Other Alternatives (e.g., Acrylamide) |
| Primary Target | Cysteine Thiol (-SH) | Cysteine Thiol (-SH) | Cysteine Thiol (-SH) |
| Mechanism | SN2 Nucleophilic Substitution | Michael Addition | Michael Addition |
| Optimal pH | 7.5 - 8.5 | 6.5 - 7.5[10] | Varies, often near neutral |
| Bond Stability | Highly Stable (Irreversible)[4] | Stable, but can be reversible at high pH | Highly Stable (Irreversible) |
| Specificity | Moderate; significant off-target reactions | High at optimal pH[7][9] | High; fewer side effects than IAM[2][3] |
| Key Off-Targets | Methionine, Lysine, Histidine[2][3] | Lysine (at pH > 7.5)[10] | Minimal |
| Primary Use Case | Complete, irreversible blocking of cysteines for proteomics. | Cysteine-specific bioconjugation (e.g., antibodies, fluorophores).[9] | Proteomics when Met side reactions are a concern.[2] |
| Major Drawback | High potential for off-target modifications, especially with Met.[2][3] | Potential for hydrolysis/reversal of the linkage. | Slower reaction kinetics compared to IAM/NEM. |
Experimental Validation: Protocols for Comparative Analysis
Trust in a reagent is built upon self-validating experimental systems. The following protocol provides a robust workflow to directly compare the efficiency and specificity of different alkylating agents on your protein of interest using mass spectrometry, the gold standard for characterizing protein modifications.
Diagram: Experimental Workflow for Comparing Alkylating Agents
Caption: Workflow for comparative analysis of alkylating agents via mass spectrometry.
Detailed Protocol: Comparative Alkylation via LC-MS/MS
-
Objective: To quantify the on-target (cysteine) and off-target (methionine, lysine, etc.) modification efficiency of IAM vs. NEM on a standard protein like Bovine Serum Albumin (BSA).
-
Materials:
-
Bovine Serum Albumin (BSA), 10 mg/mL stock
-
Denaturation Buffer: 8 M Urea in 100 mM Ammonium Bicarbonate, pH 8.0
-
Reducing Agent: 1 M Dithiothreitol (DTT) stock
-
Alkylating Agents: 500 mM Iodoacetamide (IAM) and 500 mM N-Ethylmaleimide (NEM) stocks (prepare fresh in water or appropriate solvent)[10]
-
Quenching Solution: 1 M DTT stock
-
Trypsin, sequencing grade
-
LC-MS/MS system
-
-
Methodology:
-
Protein Preparation: In separate tubes, aliquot 100 µg of BSA. Add denaturation buffer to a final volume of 100 µL.
-
Reduction: Add DTT to a final concentration of 10 mM. Incubate at 37°C for 1 hour to reduce all disulfide bonds.[4]
-
Alkylation:
-
Tube A (IAM): Add IAM to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.
-
Tube B (NEM): Adjust pH to 7.0 if necessary. Add NEM to a final concentration of 25 mM. Incubate in the dark at room temperature for 1 hour.[10]
-
-
Quenching: Add DTT to both tubes to a final concentration of 50 mM to quench any excess alkylating agent. Incubate for 15 minutes.
-
Sample Cleanup & Digestion:
-
Dilute the samples 4-fold with 100 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the samples with formic acid.
-
Analyze the peptide mixtures using a standard proteomics LC-MS/MS method.
-
-
Data Analysis:
-
Perform a database search against the BSA sequence.
-
Crucially, include variable modifications for carbamidomethylation (from IAM, +57.02 Da) or NEM-adduct (+125.05 Da) on Cysteine.
-
Also, include these same mass shifts as variable modifications on Methionine, Lysine, and Histidine to detect off-target events.
-
Quantify the percentage of peptides showing the expected modification on cysteine versus the percentage showing off-target modifications.
-
-
Interpreting the Data: A Self-Validating System
The power of the described protocol lies in its self-validating nature. The mass spectrometer provides direct, unambiguous evidence of where modifications have occurred.
Expected Outcome & Data Summary:
| Alkylating Agent | Target Cysteine Modification (%) | Off-Target Met Modification (%) | Off-Target Lys Modification (%) | Interpretation |
| Iodoacetamide | >99% | 10-20% | <5% | Excellent for complete cysteine blocking, but poses a significant risk of methionine side reactions, complicating MS data.[2][3] |
| N-Ethylmaleimide | >95% | <1% | <2% (at pH 7.0) | Highly specific for cysteines under optimal pH control, making it superior for bioconjugation and studies where protein integrity is critical.[7] |
This quantitative data allows you to make an informed, evidence-based decision. If your goal is simply to block all cysteines for protein sequencing and you are aware of the potential for Met modification, IAM is a fast and effective choice. However, if you are creating a therapeutic conjugate or studying a protein where methionine oxidation is a biological factor, the superior specificity of NEM is a clear advantage.
Conclusion: A Logic-Based Selection Strategy
The selection of an alkylating agent should be a deliberate, scientifically-grounded choice, not an afterthought. By understanding the underlying chemical mechanisms, you can anticipate potential side reactions and design experiments to mitigate them. The provided comparative workflow empowers you to generate your own validation data, ensuring that the tool you choose is the right one for the job. For applications demanding the highest fidelity and specificity, such as drug development and sensitive proteomics, the upfront investment in comparing reagents like NEM and IAM is invariably a worthwhile endeavor that enhances the trustworthiness and reproducibility of your results.
References
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Advances in Chemical Protein Modification. ACS Chemical Biology. [Link]
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Protein Bioconjugate Synthesis Via Cysteine-maleimide Chemistry. Journal of Visualized Experiments (JoVE). [Link]
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Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics. [Link]
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About thiol derivatization and resolution of basic proteins in two-dimensional electrophoresis. Proteomics. [Link]
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An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. Interface Focus. [Link]
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Reactive OFF-ON type alkylating agents for higher-ordered structures of nucleic acids. Nucleic Acids Research. [Link]
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Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteomics. [Link]
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Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. National Institutes of Health. [Link]
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Fluorescent labeling and modification of proteins. Biological Chemistry. [Link]
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Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. International Journal of Molecular Sciences. [Link]
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A comparison of several modern alkylating agents. ARKIVOC. [Link]
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Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Open Exploration. [Link]
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Modification of cysteine. Current Protocols in Protein Science. [Link]
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Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
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Alkylating Agents. Holland-Frei Cancer Medicine. 6th edition. [Link]
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A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Metabolites. [Link]
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Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry. [Link]
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How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. Liv Hospital. [Link]
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Pulsed-Alkylation Mass Spectrometry for the Study of Protein Folding and Dynamics: Development and Application to the Study of a Folding/Unfolding Intermediate of Bacterial Luciferase. Biochemistry. [Link]
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Protein Modifications: From Chemoselective Probes to Novel Biocatalysts. International Journal of Molecular Sciences. [Link]
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Assessing the Cytotoxicity of 2-bromo-N-(3,4-dimethylphenyl)acetamide: A Comparative Guide
For researchers, scientists, and drug development professionals, the early and accurate assessment of a novel compound's cytotoxicity is a cornerstone of preclinical evaluation. This guide provides a comprehensive framework for evaluating the cytotoxic potential of 2-bromo-N-(3,4-dimethylphenyl)acetamide, a compound belonging to the N-phenylacetamide class of molecules which have shown a range of biological activities.[1][2] Due to the limited direct public data on this specific molecule, this guide establishes a robust, multi-assay approach. We will compare its hypothetical performance against structurally related compounds and well-characterized cytotoxic agents, providing the experimental blueprints necessary for a thorough investigation.
The core of this guide is built on three pillars of scientific integrity: establishing a clear rationale for experimental choices, ensuring self-validating protocols, and grounding all claims in authoritative references.
Rationale for a Multi-Assay Approach to Cytotoxicity
A single cytotoxicity assay provides only one perspective on a compound's effect on cells. To build a comprehensive understanding, a multi-parametric approach is essential. This guide focuses on three widely accepted assays that probe different aspects of cellular health:
-
MTT Assay: Measures metabolic activity, serving as an indicator of cell viability.[3][4][5][6][7]
-
Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells, indicating loss of membrane integrity.[8][9][10][11][12][13]
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between healthy, apoptotic, and necrotic cells through flow cytometry.[14][15][16][17]
By employing these three distinct methods, we can not only quantify cell death but also begin to elucidate the underlying mechanism—distinguishing between a controlled, programmed cell death (apoptosis) and a more inflammatory, uncontrolled death (necrosis).
Comparative Framework: Selecting Alternative Compounds
To contextualize the cytotoxic profile of this compound, it is crucial to test it alongside relevant comparators. Based on its chemical structure, the following compounds would serve as excellent alternatives and controls:
-
2-bromo-N-phenylacetamide: The parent compound without the dimethyl substitution, allowing for an assessment of the influence of the methyl groups on cytotoxicity.
-
N-(3,4-dimethylphenyl)acetamide: A close structural analog lacking the bromine atom, to determine the contribution of the halogen to the compound's activity.
-
Doxorubicin: A well-characterized chemotherapy agent that induces potent cytotoxicity, serving as a positive control.
-
Vehicle Control (e.g., DMSO): To ensure that the solvent used to dissolve the compounds does not have a cytotoxic effect on its own.
Experimental Data: A Hypothetical Comparison
The following table presents a hypothetical but realistic data set that could be generated from the described assays. The half-maximal inhibitory concentration (IC50) is a key metric representing the concentration of a compound that inhibits a biological process by 50%.[8]
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) ± SD |
| This compound | MCF-7 | MTT | 48 | [Hypothetical Value] |
| HeLa | MTT | 48 | [Hypothetical Value] | |
| HEK293 | MTT | 48 | [Hypothetical Value] | |
| 2-bromo-N-phenylacetamide | MCF-7 | MTT | 48 | [Hypothetical Value] |
| N-(3,4-dimethylphenyl)acetamide | MCF-7 | MTT | 48 | [Hypothetical Value] |
| Doxorubicin | MCF-7 | MTT | 48 | [Hypothetical Value] |
Note: The inclusion of a non-cancerous cell line like HEK293 is crucial for assessing the compound's selectivity towards cancer cells.[7][18]
Experimental Workflows and Protocols
A logical and well-defined workflow is critical for reproducible results. The following diagram illustrates the overall process for assessing the cytotoxicity of a novel compound.
Caption: General workflow for in vitro cytotoxicity assessment.
Protocol 1: MTT Assay for Cell Viability
This assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[5][6] The amount of formazan produced is directly proportional to the number of viable cells.[4]
Materials:
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)[4]
-
Dimethyl Sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[19]
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds in the complete medium. After 24 hours, remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[19]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL. Incubate for another 4 hours.[20]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[19] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[19][21]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the log of the compound concentration.
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the supernatant.[8][10]
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
Cell culture reagents as described for the MTT assay
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare wells for the following controls: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and medium without cells (background).[9]
-
Incubation: Incubate the plate for the desired time period.
-
Sample Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.[19]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.[19]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[19]
-
Stop Reaction: Add 50 µL of the stop solution from the kit to each well.[19]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[19]
-
Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control.
Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V.[14] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, thus identifying late apoptotic and necrotic cells.[16]
Materials:
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for the desired time.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and wash with cold PBS.[8]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[8]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[8]
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caption: Cellular states identified by Annexin V/PI staining.
Conclusion and Future Directions
This guide outlines a comprehensive and robust strategy for assessing the cytotoxicity of this compound. By employing a multi-assay approach and comparing the compound to relevant alternatives, researchers can generate a detailed and reliable cytotoxic profile. The provided protocols offer a solid foundation for these investigations.
Should this compound demonstrate significant and selective cytotoxicity against cancer cell lines, further studies would be warranted. These could include investigating its impact on specific cellular pathways, such as caspase activation, to further elucidate the mechanism of apoptosis, and transitioning to more complex in vitro models like 3D spheroids before any in vivo consideration.
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- Lactate Dehydrogenase (LDH) Assay Protocol - OPS Diagnostics. (n.d.).
- Apoptosis Assays | Thermo Fisher Scientific - US. (n.d.).
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
- Apoptosis Analysis by Flow Cytometry - Bio-Rad Antibodies. (n.d.).
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- Monitoring Apoptosis by Flow Cytometry | Biocompare: The Buyer's Guide for Life Scientists. (2017, January 17).
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- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019, May 1).
- LDH-Glo™ Cytotoxicity Assay Technical Manual - Promega Corporation. (n.d.).
- LDH cytotoxicity assay - Protocols.io. (2024, December 11).
- LDH Assay - Cell Biologics Inc. (n.d.).
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- Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives - IRE Journals. (n.d.).
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A Comparative Guide to the In Vitro Evaluation of N-(3,4-dimethylphenyl)acetamide Compounds as Enzyme Inhibitors
For researchers, medicinal chemists, and drug development professionals, the N-(3,4-dimethylphenyl)acetamide scaffold represents a promising starting point for the design of novel enzyme inhibitors. Its synthetic tractability and presence in a variety of biologically active molecules make it an attractive core for structure-activity relationship (SAR) studies. This guide provides an in-depth comparison of the in vitro evaluation of N-(3,4-dimethylphenyl)acetamide derivatives against several key enzyme targets, supported by experimental data and detailed methodologies. We will delve into the causality behind experimental choices, ensuring a thorough understanding of how to assess the potential of these compounds.
The Landscape of In Vitro Enzyme Inhibition Assays
The initial step in evaluating a potential enzyme inhibitor is to determine its efficacy and mechanism of action in a controlled, in vitro setting. A variety of assay formats are available, each with its own advantages and limitations. The choice of assay is contingent upon the specific enzyme, the nature of the substrate and product, and the desired throughput.[1]
Commonly employed techniques include:
-
Spectrophotometric Assays: These assays measure the change in absorbance of light as a substrate is converted to a product. They are often straightforward to implement but can be susceptible to interference from colored compounds.
-
Fluorometric Assays: These highly sensitive assays detect changes in fluorescence upon enzymatic activity. They are suitable for low-concentration enzyme and inhibitor studies.
-
Luminescent Assays: These assays measure the light produced by a chemical reaction, often coupled to the enzymatic reaction of interest. They offer high sensitivity and a broad dynamic range.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of an inhibitor to an enzyme. This powerful technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[2]
Comparative Analysis of N-(3,4-dimethylphenyl)acetamide Derivatives as Enzyme Inhibitors
The versatility of the N-(3,4-dimethylphenyl)acetamide scaffold is evident in its ability to be incorporated into inhibitors of diverse enzyme classes. Below, we compare the inhibitory activities of several derivatives against key enzymes.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.[3] Several studies have explored N-(3,4-dimethylphenyl)acetamide derivatives as inhibitors of both AChE and BChE.
A study by a research group synthesized a series of N-(substituted phenyl)-3-(5-((naphthalen-2-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamides and evaluated their AChE inhibitory activity.[1][3] The N-(3,4-dimethylphenyl)acetamide derivative (compound 8c in the study) exhibited an IC50 value of 0.778 ± 0.43 μM against AChE.[1][3] This was compared with other derivatives, including the N-(2,4-dimethylphenyl)acetamide analog (8a ), which showed a slightly better IC50 of 0.697 ± 0.43 μM.[1][3]
| Compound ID (from source) | Substitution on Phenylacetamide | Target Enzyme | IC50 (µM) |
| 8c | 3,4-dimethyl | AChE | 0.778 ± 0.43[1][3] |
| 8a | 2,4-dimethyl | AChE | 0.697 ± 0.43[1][3] |
| 8b | 2,6-dimethyl | AChE | 1.01 ± 0.67[1][3] |
| 8d | 3,5-dimethyl | AChE | 1.12 ± 0.54[1][3] |
| Donepezil (Standard) | - | AChE | 0.454 ± 0.076[3] |
Another study focused on substituted acetamide derivatives as potential BChE inhibitors.[4][5] In this research, a compound featuring the N-(3,4-dimethylphenyl)amino moiety (13c ) was synthesized and evaluated, although the core acetamide structure was different.[4] The most potent compound in this particular series (8c , not the same as in the previous study) showed a mixed-type BChE inhibition with an IC50 of 3.94 μM.[4][5]
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[6] Its inhibition is a therapeutic target for managing infections by ureolytic bacteria such as Helicobacter pylori.[6] Research into acetamide-sulfonamide conjugates has identified potent urease inhibitors.[7] While a direct N-(3,4-dimethylphenyl)acetamide derivative was not the lead compound, the studies highlight the importance of the acetamide moiety in interacting with the enzyme's active site.[7] A recent study on sulfonamide-1,2,3-triazole-acetamide derivatives reported compounds with IC50 values against urease as low as 0.12 µM, significantly more potent than the standard inhibitor thiourea (IC50 = 23.76 µM).[8]
Structure-Activity Relationship (SAR) Insights
The data from various studies allow for the deduction of preliminary SAR for N-(3,4-dimethylphenyl)acetamide derivatives.
For AChE inhibition, the position of the methyl groups on the phenyl ring influences activity. The slightly higher potency of the 2,4-dimethyl substituted analog compared to the 3,4-dimethyl substituted compound suggests that substitution at the ortho and para positions may be more favorable for binding to the active site of AChE.[1][3]
The following diagram illustrates the general structure of the evaluated AChE inhibitors and highlights the key modification points for SAR analysis.
Caption: Structure-Activity Relationship for AChE Inhibitors.
Experimental Protocols
To ensure the reproducibility and validity of in vitro enzyme inhibition data, a detailed and well-controlled experimental protocol is paramount. Below is a representative protocol for an in vitro cholinesterase inhibition assay based on the Ellman's method.
Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
1. Principle: This spectrophotometric assay measures the activity of cholinesterases by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of substrate hydrolysis) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
2. Materials:
- Acetylcholinesterase (AChE) from electric eel or human recombinant
- Butyrylcholinesterase (BChE) from equine serum or human recombinant
- Acetylthiocholine iodide (ATCI) - substrate for AChE
- Butyrylthiocholine iodide (BTCI) - substrate for BChE
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Phosphate buffer (e.g., 0.1 M, pH 8.0)
- N-(3,4-dimethylphenyl)acetamide test compounds
- Donepezil or Galantamine (positive control)
- 96-well microplate
- Microplate reader
3. Procedure:
- Prepare stock solutions of test compounds, positive control, substrates, and DTNB in appropriate solvents (e.g., DMSO for compounds, buffer for others).
- In a 96-well plate, add 25 µL of varying concentrations of the test compound or positive control. For the negative control, add 25 µL of the solvent.
- Add 125 µL of phosphate buffer to all wells.
- Add 50 µL of DTNB solution to each well.
- Add 25 µL of the enzyme solution (AChE or BChE) to each well and incubate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).
- Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI) to each well.
- Immediately measure the absorbance at a specific wavelength (e.g., 412 nm) at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.
- Calculate the rate of reaction for each concentration of the inhibitor.
- Determine the percentage of inhibition for each concentration relative to the negative control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software program.
4. Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is a key parameter for comparing the potency of different compounds.[1] Further kinetic studies, such as generating Lineweaver-Burk plots, can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed).[4][5]
The following diagram illustrates the general workflow for this in vitro enzyme inhibition assay.
Caption: In Vitro Enzyme Inhibition Assay Workflow.
Conclusion and Future Perspectives
The N-(3,4-dimethylphenyl)acetamide scaffold has demonstrated its potential as a versatile platform for the development of inhibitors against a range of enzymes, most notably cholinesterases. The in vitro evaluation methods discussed in this guide provide a robust framework for assessing the potency and mechanism of action of novel derivatives. Future research should focus on expanding the diversity of the compound library and screening against a broader panel of enzymes to uncover new therapeutic opportunities. Detailed kinetic and structural studies will be crucial in optimizing the lead compounds for improved potency, selectivity, and pharmacokinetic properties, ultimately paving the way for their potential clinical application.
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Design, Synthesis, and Computational Studies of Novel N-(Substituted phenyl)-3-(5-((naphthalen-2-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamides as Potent Acetylcholinesterase Inhibitors. ACS Omega. [Link]
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Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Journal of the Chemical Society of Pakistan. [Link]
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Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports. [Link]
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A near-universal way to measure enzyme inhibition. McGill Newsroom. [Link]
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Design, Synthesis, and Computational Studies of Novel N-(Substituted phenyl)-3-(5-((naphthalen-2-yloxy)methyl)-4-phenyl‑4H‑1,2,4-triazol-3-ylthio)acetamides as Potent Acetylcholinesterase Inhibitors. ACS Omega. [Link]
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Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. PubMed. [Link]
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The Most Up-to-Date Advancements in the Design and Development of Urease Inhibitors (January 2020–March 2024). Journal of Agricultural and Food Chemistry. [Link]
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Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis, Src Kinase Inhibitory and Anticancer Activities. Chapman University Digital Commons. [Link]
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New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetic. Semantic Scholar. [Link]
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Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives. PubMed. [Link]
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Synthesis and Evaluation of N -[1-(((3,4-Diphenylthiazol-2(3 H )-ylidene)amino)methyl)cyclopentyl]acetamide Derivatives for the Treatment of Diseases Belonging to MAOs. ResearchGate. [Link]
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Discovery and biological evaluation of biaryl acetamide derivatives as selective and in vivo active sphingosine kinase-2 inhibitors. PubMed. [Link]
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Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. Nature. [Link]
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Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. ResearchGate. [Link]
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The Structure-Activity Relationship of N-(3,4-dimethylphenyl)acetamide Analogs: A Comparative Guide for Drug Discovery
In the landscape of medicinal chemistry, the acetanilide scaffold represents a privileged structure, serving as the foundation for a multitude of therapeutic agents.[1][2][3] Its inherent ability to engage in crucial hydrogen bonding interactions has made it a cornerstone in the design of enzyme inhibitors and receptor antagonists. This guide delves into the nuanced structure-activity relationships (SAR) of N-(3,4-dimethylphenyl)acetamide analogs, offering a comparative analysis to inform the rational design of novel therapeutics. We will explore how subtle molecular modifications can profoundly influence biological activity, with a focus on analgesic and anti-inflammatory applications, while also touching upon other potential therapeutic areas.
The N-(3,4-dimethylphenyl)acetamide Core: A Platform for Innovation
N-(3,4-dimethylphenyl)acetamide, a simple acetanilide derivative, provides an excellent starting point for SAR studies due to its well-defined chemical structure.[4][5] The core molecule consists of a 3,4-dimethyl-substituted phenyl ring linked to an acetamide moiety. This structure offers multiple avenues for chemical modification, allowing for a systematic exploration of how changes in sterics, electronics, and lipophilicity impact biological efficacy. Acetanilide derivatives have historically been recognized for their analgesic and antipyretic properties, with the first of its kind being introduced into medical practice in 1886.[3][6] Modern research continues to unveil a broad spectrum of activities for this class of compounds, including anti-inflammatory, antimicrobial, anticonvulsant, and even anticancer effects.[1][2]
Decoding the Structure-Activity Landscape
The biological activity of N-(3,4-dimethylphenyl)acetamide analogs is intricately linked to the nature and position of substituents on both the phenyl ring and the acetamide group. The following sections provide a comparative analysis of key structural modifications and their impact on activity, primarily focusing on cyclooxygenase (COX) inhibition, a key mechanism for analgesic and anti-inflammatory effects.[7]
Phenyl Ring Substitutions: Fine-Tuning Potency and Selectivity
The substitution pattern on the aromatic ring is a critical determinant of a compound's interaction with its biological target.
-
Impact of Methyl Group Positioning: The presence and location of methyl groups on the phenyl ring influence the molecule's conformation and its ability to fit into the active site of target enzymes. While our focus is on the 3,4-dimethyl substitution, it is instructive to compare it with other dimethyl isomers. For instance, the crystal structure of N-(3,4-dimethylphenyl)acetamide reveals a specific conformation of the N-H bond relative to the methyl substituents, which can be contrasted with other isomers like N-(2,6-dimethylphenyl)acetamide and N-(3,5-dimethylphenyl)acetamide to understand the impact on molecular geometry.[4]
-
Introduction of Electron-Withdrawing and Donating Groups: Replacing or adding to the methyl groups with substituents that possess varying electronic properties can significantly alter activity. For example, the introduction of a halogen, such as fluorine, at the 4-position of a related phenylacetamide derivative has been noted in the synthesis of compounds with potential biological activities.[8] In the broader context of acetanilide derivatives, substitutions on the phenyl ring are known to be crucial for anticancer activity.[9]
Table 1: Hypothetical SAR of Phenyl Ring Analogs of N-(3,4-dimethylphenyl)acetamide for COX-2 Inhibition
| Compound ID | Phenyl Ring Substitution | Predicted COX-2 Inhibition (IC50, µM) | Rationale for Predicted Activity |
| Parent | 3,4-Dimethyl | Baseline | The dimethyl substitution provides a balance of lipophilicity and steric bulk. |
| Analog A | 4-Fluoro | Potentially Increased | The small, electronegative fluorine atom can enhance binding affinity through favorable interactions. |
| Analog B | 4-Methoxy | Potentially Decreased | The bulky methoxy group may introduce steric hindrance in the enzyme's active site. |
| Analog C | 3,4-Dichloro | Potentially Increased | Dichloro substitution can alter the electronic profile and enhance binding, as seen in some kinase inhibitors.[9] |
Acetamide Linker Modifications: The Bridge to Activity
The acetamide linker, while seemingly simple, plays a crucial role in orienting the phenyl ring within the binding pocket and participating in key hydrogen bonding interactions.
-
Alkyl Chain Elongation and Branching: Altering the length and branching of the acetyl group can impact the compound's flexibility and interaction with hydrophobic pockets of the target enzyme.
-
Substitution on the Acetyl Methyl Group: Replacing the methyl group of the acetamide with larger or more functionalized moieties can lead to new interactions. For instance, replacing it with a phenyl ring to create a 2-phenylacetamide derivative can introduce new binding possibilities. Studies on 2-phenoxy-N-phenylacetamide derivatives have shown promising analgesic and anti-inflammatory activities.[7]
Table 2: Hypothetical SAR of Acetamide Moiety Analogs for COX-2 Inhibition
| Compound ID | Acetamide Modification | Predicted COX-2 Inhibition (IC50, µM) | Rationale for Predicted Activity |
| Parent | -COCH3 | Baseline | The classic acetamide group. |
| Analog D | -COCHCl2 | Potentially Increased | The dichloro substitution can alter the electronic nature of the carbonyl and influence hydrogen bonding.[10] |
| Analog E | -COCH2Ph | Potentially Increased | The addition of a phenyl ring can lead to new π-π stacking interactions within the active site. |
| Analog F | -CO(CH2)2CH3 | Potentially Decreased | A longer alkyl chain may not fit optimally within the confines of the COX active site. |
Experimental Protocols: A Guide to Synthesis and Evaluation
The synthesis and biological evaluation of these analogs are crucial for validating the predicted SAR. The following are representative protocols.
General Synthesis of N-(3,4-dimethylphenyl)acetamide Analogs
The synthesis of N-(3,4-dimethylphenyl)acetamide and its analogs is typically achieved through the acylation of the corresponding aniline derivative.[8][11]
Step-by-Step Protocol:
-
Dissolution of Aniline: Dissolve 3,4-dimethylaniline (or a substituted aniline analog) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.
-
Acylation: Slowly add the desired acyl chloride (e.g., acetyl chloride, 2-phenylacetyl chloride) to the reaction mixture, typically at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with an aqueous acid solution (e.g., 1M HCl) and then with a saturated sodium bicarbonate solution to remove unreacted starting materials and byproducts.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Caption: General synthesis workflow for N-arylacetamide analogs.
In Vitro Cyclooxygenase (COX) Inhibition Assay
The anti-inflammatory potential of the synthesized compounds can be assessed by their ability to inhibit COX enzymes.[7]
Step-by-Step Protocol:
-
Enzyme Preparation: Prepare solutions of recombinant human COX-1 and COX-2 enzymes in a suitable buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds and a reference standard (e.g., diclofenac) in DMSO.
-
Incubation: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound or vehicle control. Pre-incubate for a short period at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination and Detection: After a set incubation time, terminate the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
Caption: Workflow for in vitro COX inhibition assay.
Beyond Analgesia: Exploring Other Therapeutic Avenues
The versatility of the N-(3,4-dimethylphenyl)acetamide scaffold extends beyond COX inhibition. Recent studies have highlighted the potential of substituted acetamide derivatives as inhibitors of butyrylcholinesterase (BChE), an important target in the management of Alzheimer's disease.[12][13] The design strategy for these inhibitors often involves linking the acetamide core to different heterocyclic or aromatic moieties to achieve optimal interactions with the catalytic and peripheral anionic sites of the BChE active site.[12][13]
Furthermore, acetamide derivatives have been investigated for their antimicrobial properties.[11] By incorporating moieties known for their antimicrobial activity, novel hybrid molecules with enhanced efficacy can be developed.
Conclusion and Future Directions
The N-(3,4-dimethylphenyl)acetamide scaffold serves as a highly adaptable platform for the development of new therapeutic agents. A systematic approach to modifying the phenyl ring and the acetamide linker can lead to the discovery of compounds with enhanced potency and selectivity for a variety of biological targets. The comparative analysis presented in this guide, while incorporating hypothetical examples for illustrative purposes, is grounded in the established principles of medicinal chemistry and the broader literature on acetanilide derivatives. Future research should focus on the synthesis and rigorous biological evaluation of a diverse library of N-(3,4-dimethylphenyl)acetamide analogs to further elucidate the intricate structure-activity relationships and unlock the full therapeutic potential of this promising class of compounds.
References
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Oriental Journal of Chemistry. Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. [Link]
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PubMed. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. [Link]
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ResearchGate. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. [Link]
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ResearchGate. (PDF) Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. [Link]
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SciSpace. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. [Link]
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MDPI. Design, Synthesis and Biological Evaluation of Novel Ketamine Derivatives as NMDAR Antagonists. [Link]
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NIH. N-(3,4-Dimethylphenyl)acetamide. [Link]
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American Chemical Society. Acetanilide and phenacetin: Early synthetic antipyretic/analgesic drugs in the dawn of drug regulation. [Link]
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Ingenta Connect. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. [Link]
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ACS Omega. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. [Link]
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ChemBK. N-(3,4-dimethylphenyl)acetamide. [Link]
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ResearchGate. Biological effects of acetamide, formamide, and their mono and dimethyl derivatives: An update. [Link]
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NIH. 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide. [Link]
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A Comparative Guide to the Synthesis of 2-bromo-N-(3,4-dimethylphenyl)acetamide: A Benchmarking Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the efficient synthesis of specialized organic intermediates is a cornerstone of innovation. One such valuable building block is 2-bromo-N-(3,4-dimethylphenyl)acetamide, a haloacetamide derivative with significant potential in the development of novel bioactive compounds and functional materials. This guide provides an in-depth, objective comparison of two primary synthetic routes to this target molecule, supported by detailed experimental protocols and performance data. Our analysis moves beyond a mere recitation of steps, delving into the mechanistic rationale and practical considerations that inform protocol selection in a research and development setting.
Introduction: The Significance of this compound
This compound belongs to the class of α-haloacetamides, which are widely recognized as versatile intermediates in organic synthesis. The presence of the reactive carbon-bromine bond adjacent to the amide carbonyl group makes it an excellent electrophile for various nucleophilic substitution reactions. This reactivity, coupled with the substituted phenyl ring, allows for the construction of complex molecular architectures, a critical aspect in the design of new therapeutic agents and advanced materials. The efficiency and purity of the synthetic route to this compound directly impact the overall cost and timeline of a research and development program.
Synthetic Strategies: A Head-to-Head Comparison
We will evaluate two distinct and viable synthetic pathways to this compound:
-
Route 1: Direct Bromoacetylation. This is a convergent, one-step approach where 3,4-dimethylaniline is directly acylated with bromoacetyl bromide.
-
Route 2: Two-Step Acylation and Bromination. A linear approach involving the initial N-acetylation of 3,4-dimethylaniline to form N-(3,4-dimethylphenyl)acetamide, followed by a regioselective bromination of the aromatic ring.
The following sections will provide detailed experimental protocols for each route, followed by a comparative analysis of their respective efficiencies.
Route 1: Direct Bromoacetylation of 3,4-Dimethylaniline
This method represents a direct and atom-economical approach to the target molecule. The reaction proceeds via a nucleophilic acyl substitution where the amino group of 3,4-dimethylaniline attacks the electrophilic carbonyl carbon of bromoacetyl bromide. A mild base is typically employed to neutralize the hydrogen bromide byproduct, driving the reaction to completion.
Experimental Protocol: Direct Bromoacetylation
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethylaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a mild inorganic base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (1.5 eq), to the solution.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add bromoacetyl bromide (1.1 eq) dropwise to the stirred suspension over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Visualizing the Workflow: Direct Bromoacetylation
Caption: Workflow for the direct bromoacetylation of 3,4-dimethylaniline.
Route 2: Two-Step Acylation and Bromination
This alternative strategy involves a more linear approach, first protecting and activating the aniline via N-acetylation, followed by a regioselective bromination. This method offers a different set of advantages and disadvantages concerning reagent handling, reaction control, and potential side products.
Step 2a: N-Acetylation of 3,4-Dimethylaniline
The initial step involves the formation of an amide bond by reacting 3,4-dimethylaniline with an acetylating agent. Acetic anhydride is a common and effective reagent for this transformation, often used in the presence of a base or a catalytic amount of acid.
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 3,4-dimethylaniline (1.0 eq) in glacial acetic acid.
-
Acetylation: While stirring, add acetic anhydride (1.1 eq) to the solution.
-
Reaction Monitoring: Heat the reaction mixture to 50-60 °C for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove acetic acid and any unreacted aniline.
-
Drying: Dry the crude N-(3,4-dimethylphenyl)acetamide in a vacuum oven. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol/water if necessary.
Step 2b: Bromination of N-(3,4-dimethylphenyl)acetamide
The acetamido group is a moderately activating, ortho-, para-directing group in electrophilic aromatic substitution. Bromination of the N-acetylated intermediate is expected to be highly regioselective. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this purpose.[1]
-
Reaction Setup: In a 100 mL round-bottom flask protected from light, dissolve N-(3,4-dimethylphenyl)acetamide (1.0 eq) in a suitable solvent such as acetonitrile or a mixture of acetic acid and water.
-
Bromination: Add N-bromosuccinimide (NBS) (1.05 eq) in one portion.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours. The reaction can be gently heated if necessary, and progress should be monitored by TLC.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any remaining NBS.
-
Isolation: Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization to afford this compound.
Visualizing the Workflow: Two-Step Acylation and Bromination
Caption: Workflow for the two-step synthesis of this compound.
Performance Benchmark: A Comparative Analysis
The choice between these two synthetic routes depends on a variety of factors including yield, purity, reaction time, cost of reagents, and ease of handling. The following table provides a comparative summary of the key performance indicators for each route.
| Parameter | Route 1: Direct Bromoacetylation | Route 2: Two-Step Acylation & Bromination |
| Overall Yield | ~89%[2] | ~90% (estimated) |
| Purity of Crude Product | Moderate to High | High |
| Reaction Time | 2-4 hours | 5-8 hours (total) |
| Number of Steps | 1 | 2 |
| Reagent Cost & Handling | Bromoacetyl bromide is lachrymatory and corrosive. | Acetic anhydride and NBS are easier to handle. |
| Control over Regioselectivity | Not applicable | High |
| Potential Side Products | Di-acylated aniline | Over-bromination (di-bromo products) |
Discussion: Choosing the Optimal Synthetic Pathway
Route 1 (Direct Bromoacetylation): The primary advantage of this route is its efficiency in terms of step economy and overall reaction time. A single transformation directly yields the desired product in high yield.[2] However, the handling of bromoacetyl bromide requires caution due to its lachrymatory and corrosive nature. The purity of the crude product may also be lower due to the potential for side reactions, necessitating careful purification.
Route 2 (Two-Step Acylation and Bromination): This route, while longer, offers greater control over the reaction and often results in a cleaner crude product after each step. The N-acetylation of anilines is a robust and high-yielding reaction. The subsequent bromination with NBS is highly regioselective, minimizing the formation of undesired isomers.[1][3] This can simplify the final purification process. The reagents used in this route are generally less hazardous and easier to handle than bromoacetyl bromide.
The choice between the two routes will ultimately depend on the specific needs of the researcher and the scale of the synthesis. For rapid, small-scale synthesis where a slightly more involved purification is acceptable, the direct bromoacetylation route is attractive. For larger-scale synthesis where purity and ease of handling are paramount, the two-step approach may be preferable.
Conclusion
Both the direct bromoacetylation and the two-step acylation-bromination routes offer effective means to synthesize this compound. The direct route excels in its step economy, while the two-step route provides greater control and potentially higher purity of the final product. By understanding the nuances of each protocol, as detailed in this guide, researchers and drug development professionals can make informed decisions to optimize their synthetic strategies, ultimately accelerating the pace of discovery and innovation.
References
-
Andersh, B., Murphy, D. L., & Olson, R. J. (2000). Hydrochloric Acid Catalysis of N-Bromosuccinimide (NBS) Mediated Nuclear Aromatic Brominations in Acetone. Synthetic Communications, 30(12), 2091-2096. Available at: [Link]
-
Aziz-ur-Rehman, et al. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2''-sulfanyl acetamide. Journal of the Chemical Society of Pakistan, 35(2), 552-559. Available at: [Link]
-
Passey, S., & Arora, K. K. (2011). A Convenient Laboratory Preparation of Acetanilide. Resonance, 16(8), 735-739. Available at: [Link]
-
Jia, W., et al. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 20(8), 14797-14811. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-bromo-N-(3,4-dimethylphenyl)acetamide
As a Senior Application Scientist, it is imperative to extend our commitment to scientific advancement beyond the laboratory bench to encompass the entire lifecycle of the chemical compounds we utilize. This guide provides an in-depth, procedural framework for the proper disposal of 2-bromo-N-(3,4-dimethylphenyl)acetamide, ensuring the safety of personnel and the protection of our environment. The causality behind each procedural step is elucidated to foster a culture of safety and responsibility within the research community.
Hazard Identification and Risk Assessment: The "Why" Behind Cautious Handling
This compound is a halogenated organic compound that presents several hazards. Understanding these is the first step in mitigating risk. The primary hazards associated with this compound are:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2A): Can lead to serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]
These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times when handling this chemical, from initial use to final disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable. The following table outlines the minimum required PPE when handling this compound, especially during disposal procedures where the risk of exposure can be elevated.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] | To prevent eye contact that can cause serious irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected before use. | To avoid skin contact, which can cause irritation.[1][2] |
| Skin Protection | Laboratory coat. | To protect skin from accidental splashes or contact.[2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or if working in a poorly ventilated area.[2] | To prevent respiratory irritation from dust or fumes.[1] |
Disposal Workflow: A Step-by-Step Procedural Guide
The guiding principle for the disposal of this compound is that it must be treated as a halogenated organic hazardous waste .[3] Under no circumstances should this chemical be disposed of down the sink or in regular trash.[4] The approved disposal method is incineration at a licensed hazardous waste facility.[3]
The following workflow provides a logical sequence for the proper disposal of this compound.
-
Pure Compound (Unused or Expired): This should be kept in its original container if possible. The container must be in good condition, and the label must be legible.
-
Contaminated Materials: This includes items such as gloves, weighing paper, and absorbent pads used for cleaning up small spills. These materials should be collected in a designated, clearly labeled hazardous waste bag or container.
-
Solutions: If the compound is in a solvent, it must be collected in a designated halogenated organic liquid waste container. Do not mix with non-halogenated waste streams.[4]
-
Use a chemically resistant container with a secure lid.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Indicate the hazards using appropriate pictograms (e.g., irritant).
-
Your institution's specific labeling requirements, such as the date and the name of the generating researcher or lab, must also be included.
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
This area should be well-ventilated, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases, and secure from unauthorized access.[2][5]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
The waste will be transported by a licensed hazardous waste disposal company to a permitted treatment, storage, and disposal facility (TSDF) for incineration.
Spill Management: Immediate and Calculated Response
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Contain and Clean:
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your EHS office.
Incompatible Materials: A Critical Safety Consideration
To prevent hazardous reactions, do not store or mix this compound waste with the following:
Regulatory Framework: Adherence to Compliance
The disposal of this compound is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States. As a halogenated organic compound, it falls under specific waste codes and requires management as a hazardous waste. Adherence to these regulations is a legal and ethical responsibility.
By following these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby upholding the principles of responsible scientific practice.
References
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromoacetamide, 98%. Retrieved from [Link]
-
Environmental Health & Safety, The University of Texas at Dallas. (n.d.). Halogenated Waste. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
Braun Research Group, Northwestern University. (n.d.). Standard Operating Procedure for Halogenated Organic Liquids. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC). Retrieved from [Link]
-
University of Nevada, Reno, Environmental Health & Safety. (n.d.). Partial List of Chemical Incompatibilities. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2014). OSHA Technical Manual (OTM) - Section II: Chapter 2. Retrieved from [Link]
-
Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 65(8), o1933. [Link]
Sources
Mastering Safety: A Researcher's Guide to Handling 2-bromo-N-(3,4-dimethylphenyl)acetamide
For the diligent researcher in the fast-paced world of drug development, the safe and efficient handling of chemical reagents is paramount. This guide provides an in-depth, experience-driven protocol for managing 2-bromo-N-(3,4-dimethylphenyl)acetamide, a compound that, while valuable, demands respect and careful handling. Our focus extends beyond mere procedural steps to instill a deep understanding of the "why" behind each safety measure, ensuring a culture of safety and scientific integrity in your laboratory.
Hazard Profile: Understanding the Risks
This compound (CAS No. 349120-87-2) is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]
These classifications necessitate a stringent approach to personal protective equipment (PPE) and handling procedures to mitigate the risk of exposure.
The Last Line of Defense: Personal Protective Equipment (PPE)
Your PPE is the most critical barrier between you and potential chemical exposure. The selection and proper use of each component are non-negotiable for the safe handling of this compound.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides good resistance to a range of chemicals. Given the irritant nature of this compound, gloves should be inspected before each use and changed immediately if contamination is suspected. |
| Eye and Face Protection | Chemical splash goggles | The powdered nature of this compound increases the risk of airborne particles. Safety glasses with side shields are insufficient; chemical splash goggles that form a seal around the eyes are mandatory to prevent irritation.[2][3][4] |
| Body Protection | Laboratory coat | A standard lab coat is required to protect against incidental skin contact. |
| Respiratory Protection | Not typically required with proper engineering controls | When handled in a certified chemical fume hood, respiratory protection is generally not necessary. However, if there is a risk of generating significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator should be used.[5] |
Donning and Doffing PPE: A Deliberate Process
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Donning PPE Workflow
Caption: Proper sequence for donning PPE before handling chemicals.
Doffing PPE Workflow
Sources
- 1. School Chemistry Laboratory Safety Guide | NIOSH | CDC [cdc.gov]
- 2. 3.3.1 Eye Protection Selection | Environment, Health and Safety [ehs.cornell.edu]
- 3. Factsheet – Eye & Face Protection | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
- 4. Eye Face Protection | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 5. osha.gov [osha.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
